molecular formula C40H39ClN2O6S2 B15362723 FD-1080 free acid

FD-1080 free acid

Numéro de catalogue: B15362723
Poids moléculaire: 743.3 g/mol
Clé InChI: NDZQFRYUXBSGNX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

FD-1080 free acid is a useful research compound. Its molecular formula is C40H39ClN2O6S2 and its molecular weight is 743.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C40H39ClN2O6S2

Poids moléculaire

743.3 g/mol

Nom IUPAC

4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate

InChI

InChI=1S/C40H39ClN2O6S2/c41-40-30(20-22-34-32-16-6-10-28-12-8-18-36(38(28)32)42(34)24-1-3-26-50(44,45)46)14-5-15-31(40)21-23-35-33-17-7-11-29-13-9-19-37(39(29)33)43(35)25-2-4-27-51(47,48)49/h6-13,16-23H,1-5,14-15,24-27H2,(H-,44,45,46,47,48,49)

Clé InChI

NDZQFRYUXBSGNX-UHFFFAOYSA-N

SMILES isomérique

C1CC(=C(/C(=C/C=C\2/C3=CC=CC4=C3C(=CC=C4)N2CCCCS(=O)(=O)[O-])/C1)Cl)/C=C/C5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCCS(=O)(=O)O

SMILES canonique

C1CC(=C(C(=CC=C2C3=CC=CC4=C3C(=CC=C4)N2CCCCS(=O)(=O)[O-])C1)Cl)C=CC5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCCS(=O)(=O)O

Origine du produit

United States

Foundational & Exploratory

Spectral Properties of FD-1080 Free Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

FD-1080 free acid is a near-infrared (NIR-II) fluorescent dye with significant applications in in vivo imaging. Its unique spectral characteristics, operating within the second near-infrared window (1000-1700 nm), allow for deep tissue penetration and high-resolution imaging due to reduced light scattering and tissue autofluorescence. This guide provides a comprehensive overview of the spectral properties of this compound, including detailed data, experimental protocols, and visualizations to support its application in research and development.

Core Spectral and Physicochemical Properties

The fundamental spectral and physical characteristics of this compound are summarized below. These properties are crucial for understanding its behavior in various experimental settings.

PropertyValueReference
Excitation Maximum (Ex)1064 nm[1][2]
Emission Maximum (Em)~1080 nm[1][2][3]
Absorbance Peak~1046 nm[3][4]
Molecular Weight765.31 g/mol [2]
Quantum Yield0.31%[1][2]
Quantum Yield (with FBS)5.94%[1][2][3]
AppearanceBrown to black solid powder[5]
Purity>90% (HPLC, NMR)[6]

Detailed Spectral Data Analysis

While specific peak-by-peak data from NMR and full mass spectra are proprietary and typically provided upon purchase, the availability of this information from suppliers confirms the compound's structural integrity. The following table outlines the types of spectral data available for this compound.

Spectroscopic MethodData Availability
¹H NMRAvailable in supplier datasheets[2]
RP-HPLCAvailable in supplier datasheets[2]
LCMSAvailable in supplier datasheets[2]

Experimental Protocols

The following are generalized protocols for the preparation and use of this compound for in vivo imaging experiments, based on common laboratory practices.

Preparation of Stock and Working Solutions

A critical step for reproducible results is the correct preparation of FD-1080 solutions.

  • Stock Solution Preparation (e.g., 10 mM):

    • Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO).

    • For example, to prepare a 10 mM solution, dissolve 7.65 mg of FD-1080 (MW: 765.31) in 1 mL of DMSO.

    • Aliquot the stock solution and store it at -20°C or -80°C in the dark to prevent degradation.[5]

  • Working Solution Preparation (e.g., 2-10 µM):

    • Dilute the stock solution with a suitable buffer, such as phosphate-buffered saline (PBS). For some applications, hot PBS may be used.[5]

    • Filter the working solution through a 0.2 µm filter to ensure sterility and remove any particulates.[5]

In Vivo Imaging Protocol

This protocol outlines a general procedure for using this compound for deep-tissue imaging in a murine model.

  • Animal Preparation:

    • Anesthetize the mouse using a suitable anesthetic agent.

    • Ensure the animal's body temperature is maintained throughout the imaging procedure.

  • Dye Administration:

    • Administer the FD-1080 working solution via intravenous injection. A typical dose might be 200 µL of an 80 µM solution.[5]

  • Image Acquisition:

    • Allow for a circulation and distribution period of 10-20 minutes post-injection.[5]

    • Use an in vivo imaging system equipped with a 1064 nm laser for excitation and appropriate filters (e.g., 1100 nm long-pass filter) to collect the emission signal.[4]

    • Capture images of the target tissues or vasculature. FD-1080 has been successfully used for imaging the vasculature of the hindlimb, abdomen, and brain.[1][5]

Visualizing Experimental Workflows

The following diagrams illustrate key processes related to the use of this compound.

G cluster_prep Solution Preparation FD1080 This compound Powder Stock 10 mM Stock Solution (Store at -80°C) FD1080->Stock Dissolve in DMSO DMSO DMSO->Stock Working 2-10 µM Working Solution Stock->Working Dilute with PBS Hot PBS PBS->Working Filter 0.2 µm Filtration Working->Filter

Workflow for FD-1080 Solution Preparation.

G cluster_imaging In Vivo Imaging Workflow Animal Anesthetized Mouse Injection Intravenous Injection of FD-1080 Solution Animal->Injection Circulation Circulation & Distribution (10-20 min) Injection->Circulation Imaging NIR-II Imaging System (Ex: 1064 nm, Em: >1100 nm) Circulation->Imaging Data High-Resolution Deep-Tissue Images Imaging->Data

General Workflow for In Vivo Imaging with FD-1080.

Concluding Remarks

This compound is a potent NIR-II fluorophore with superior photostability and the ability to provide high-resolution, deep-tissue bioimaging.[1][5] Its favorable spectral properties, particularly its excitation and emission in the NIR-II window, make it an invaluable tool for preclinical research. The enhanced quantum yield in the presence of serum proteins further highlights its suitability for in vivo applications.[1][2][3] Researchers utilizing FD-1080 can achieve remarkable imaging depth and clarity, advancing the understanding of complex biological processes in living organisms.

References

Unveiling the Spectral Signature of FD-1080 Free Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core spectral characteristics of FD-1080 free acid, a near-infrared (NIR-II) fluorophore with significant potential for in vivo imaging and other advanced applications. This document provides a comprehensive overview of its excitation and emission spectra, detailed experimental protocols for its characterization, and a summary of its key quantitative properties.

Core Spectral Properties and Quantitative Data

This compound is a heptamethine cyanine (B1664457) dye specifically designed for excitation and emission within the second near-infrared (NIR-II) window, a region known for its deep tissue penetration and reduced autofluorescence.[1][2] Its spectral characteristics make it a powerful tool for high-resolution, deep-tissue bioimaging.[3][4]

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueNotes
Excitation Maximum (λex) 1064 nmIn the NIR-II region.[5][6][7]
Emission Maximum (λem) 1080 nm[5][6][7]
Absorbance Maximum (λabs) ~1046 nm[6][7][8]
Quantum Yield (Φ) 0.31%In ethanol.[3][8]
Quantum Yield (Φ) with FBS 5.94%In the presence of Fetal Bovine Serum.[1][3][8]
Molecular Weight 765.31 g/mol [5]
Molecular Formula C40H39ClN2O6S2[3]

Experimental Protocols

The following sections detail the methodologies for the characterization of this compound's spectral properties and its application in in vivo imaging. These protocols are based on established techniques for NIR-II fluorophore analysis.

Determination of Absorption and Emission Spectra

This protocol outlines the steps to measure the absorbance and fluorescence emission spectra of this compound.

Materials:

  • This compound

  • Spectroscopic grade ethanol

  • Phosphate-buffered saline (PBS)

  • Fetal Bovine Serum (FBS)

  • UV-Vis-NIR spectrophotometer

  • Fluorometer equipped with a NIR detector

  • Quartz cuvettes

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in spectroscopic grade ethanol, PBS, and PBS containing FBS to achieve the desired final concentration for measurement.

  • Absorbance Measurement:

    • Calibrate the UV-Vis-NIR spectrophotometer using the solvent as a blank.

    • Record the absorbance spectrum of the FD-1080 solution from 800 nm to 1200 nm.

    • Identify the wavelength of maximum absorbance (λabs).

  • Emission Measurement:

    • Set the excitation wavelength of the fluorometer to 1064 nm.

    • Record the fluorescence emission spectrum of the FD-1080 solution, scanning from 1070 nm to 1200 nm.

    • Identify the wavelength of maximum emission (λem).

Quantum Yield Determination

The quantum yield is determined relative to a standard reference dye.

Materials:

  • This compound solution

  • Reference NIR-II dye with a known quantum yield (e.g., IR-26)

  • Spectrophotometer and Fluorometer

Procedure:

  • Prepare solutions of FD-1080 and the reference dye with absorbance values below 0.1 at the excitation wavelength to minimize reabsorption effects.

  • Measure the absorbance of both solutions at the excitation wavelength (1064 nm).

  • Measure the fluorescence emission spectra of both solutions, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths).

  • Calculate the integrated fluorescence intensity for both the sample and the reference.

  • The quantum yield (Φ_s) of FD-1080 is calculated using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • The subscripts 's' and 'r' refer to the sample and the reference, respectively.

In Vivo Imaging Protocol

This protocol provides a general workflow for utilizing FD-1080 for in vivo imaging in a murine model.

Materials:

  • This compound

  • Sterile, pyrogen-free vehicle for injection (e.g., PBS with a solubilizing agent)

  • Anesthetized laboratory mouse

  • In vivo imaging system equipped with a 1064 nm laser and an InGaAs camera sensitive to the NIR-II region.

  • Long-pass filters (e.g., 1100 nm)

Procedure:

  • Preparation of Imaging Agent: Prepare a sterile solution of FD-1080 in the appropriate vehicle at the desired concentration.

  • Animal Preparation: Anesthetize the mouse according to approved animal care protocols.

  • Image Acquisition:

    • Acquire a baseline pre-injection image of the region of interest.

    • Administer the FD-1080 solution via intravenous injection.

    • Acquire a series of post-injection images at various time points to observe the distribution and clearance of the fluorophore.

    • Use a 1064 nm laser for excitation and a suitable long-pass filter to collect the emission signal.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows described above.

Spectral_Characterization_Workflow cluster_prep Solution Preparation cluster_abs Absorbance Measurement cluster_em Emission Measurement start Start prep_sol Prepare FD-1080 Stock Solution start->prep_sol dilute Dilute in Ethanol, PBS, and PBS+FBS prep_sol->dilute blank_abs Calibrate Spectrophotometer (Blank) dilute->blank_abs excite Set Excitation to 1064 nm dilute->excite measure_abs Record Absorbance (800-1200 nm) blank_abs->measure_abs id_abs Identify λabs measure_abs->id_abs measure_em Record Emission (>1070 nm) excite->measure_em id_em Identify λem measure_em->id_em

Caption: Workflow for the spectral characterization of this compound.

In_Vivo_Imaging_Workflow prep Prepare Sterile FD-1080 Solution animal Anesthetize Mouse prep->animal pre_image Acquire Pre-Injection Baseline Image animal->pre_image inject Intravenously Inject FD-1080 Solution pre_image->inject post_image Acquire Post-Injection Images at Timed Intervals inject->post_image analyze Analyze Image Data (Distribution, Clearance) post_image->analyze

Caption: General workflow for in vivo imaging using this compound.

This guide provides a foundational understanding of the spectral properties of this compound and the experimental approaches for its characterization and use. For further details, researchers are encouraged to consult the primary literature on this fluorophore.

References

An In-Depth Technical Guide to FD-1080 Free Acid: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of FD-1080 free acid, a near-infrared (NIR-II) fluorescent dye with significant applications in in-vivo imaging.

Chemical Structure and Identification

This compound is a heptamethine cyanine (B1664457) dye specifically engineered for excitation and emission in the second near-infrared window (NIR-II).[1][2] Its structure is characterized by two indolenine-derived moieties linked by a heptamethine chain, with sulfonic acid groups that enhance its water solubility and a cyclohexene (B86901) ring that contributes to its stability.[1]

The key identifying information for this compound is summarized in the table below.

IdentifierValue
Molecular Formula C40H39ClN2O6S2
IUPAC Name 4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate
CAS Number 1151888-25-3
Molecular Weight 743.33 g/mol
Synonyms FD-1080 (free acid), HY-133852A

Photophysical Properties

FD-1080 is distinguished by its excitation and emission maxima in the NIR-II region, which allows for deeper tissue penetration and higher resolution imaging compared to traditional NIR-I dyes.[1] The photophysical properties are summarized below.

PropertyValueReference
Excitation Wavelength (Ex) 1064 nm[1]
Emission Wavelength (Em) 1080 nm[1]
Quantum Yield (in water) 0.31%[1]
Quantum Yield (with FBS) 5.94%[1]

Synthesis of this compound

The synthesis of FD-1080 has been reported with a yield of approximately 60%.[3] While the detailed, step-by-step experimental protocol is found in the primary literature, the general synthetic scheme is presented below. The synthesis involves the condensation of two key intermediates.

A visual representation of the synthetic pathway is provided below.

Synthesis_of_FD_1080 cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Indolenine_Derivative Substituted Indolenine Condensation Condensation Reaction Indolenine_Derivative->Condensation Heptamethine_Intermediate Heptamethine Chain Precursor Heptamethine_Intermediate->Condensation FD_1080 This compound Condensation->FD_1080

Caption: Synthetic scheme for this compound.

Experimental Protocols

A detailed experimental protocol for the synthesis of FD-1080 is described by Li et al. in Angewandte Chemie.[1][4] The following is a generalized summary based on typical cyanine dye synthesis:

  • Synthesis of the Indolenine Intermediate: The synthesis begins with the appropriate substituted indolenine, which is then quaternized, often using a reagent like 1,4-butanesultone to introduce the sulfobutyl group that enhances water solubility.

  • Preparation of the Heptamethine Bridge: A suitable precursor for the heptamethine chain with a central cyclohexene ring is prepared.

  • Condensation Reaction: The quaternized indolenine derivative is reacted with the heptamethine bridge precursor in the presence of a base and a suitable solvent, such as a mixture of alcohols. The reaction mixture is typically heated to drive the condensation.

  • Purification: The crude FD-1080 is purified using column chromatography, followed by recrystallization to yield the final product.

Characterization of the final product is typically performed using techniques such as 1H NMR, mass spectrometry, and HPLC to confirm its structure and purity.[5]

Applications in In-Vivo Imaging

This compound is primarily utilized as a fluorescent probe for in-vivo imaging in the NIR-II window. Its high signal-to-background ratio and deep tissue penetration make it ideal for visualizing vasculature and for dynamic studies such as quantifying respiratory rate.[1]

A typical experimental workflow for in-vivo imaging using FD-1080 is outlined below.

In_Vivo_Imaging_Workflow Prepare_Solution Prepare FD-1080 Solution (e.g., in DMSO/PBS) Animal_Model Administer to Animal Model (e.g., intravenous injection) Prepare_Solution->Animal_Model Injection Imaging_System NIR-II Imaging System (1064 nm excitation) Animal_Model->Imaging_System Positioning Image_Acquisition Acquire Images Imaging_System->Image_Acquisition Imaging Data_Analysis Analyze Data (e.g., signal-to-background ratio) Image_Acquisition->Data_Analysis Processing

Caption: Experimental workflow for in-vivo imaging with FD-1080.

Chemical Structure Diagram

The chemical structure of this compound is depicted below, highlighting the key functional groups.

Caption: Simplified 2D representation of this compound.

References

Technical Guide: FD-1080 Free Acid for Advanced In-Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of FD-1080, a near-infrared (NIR-II) fluorophore, with a focus on its physicochemical properties and applications in advanced in-vivo imaging. This document outlines the available data on its molar extinction coefficient, detailed experimental protocols for its use, and conceptual diagrams to illustrate its application workflows.

Core Properties of FD-1080

FD-1080 is a heptamethine cyanine (B1664457) dye recognized for its excitation and emission properties within the second near-infrared (NIR-II) window, making it a valuable tool for deep-tissue, high-resolution bioimaging.[1][2] Its 1064 nm excitation wavelength allows for greater tissue penetration and reduced autofluorescence compared to fluorophores excited at shorter wavelengths.[1][3]

Quantitative Data Summary
PropertyValueNotes
Molar Extinction Coefficient (ε) of J-aggregates ~0.5 x 10⁵ M⁻¹cm⁻¹This value is for the J-aggregate form, not the free acid.[5]
Excitation Wavelength (Ex) 1064 nm[1]
Emission Wavelength (Em) 1080 nm[1]
Molecular Weight 765.31 g/mol [1]
Quantum Yield (in ethanol) 0.31%[4]
Quantum Yield (with FBS) 5.94%The quantum yield is enhanced in the presence of Fetal Bovine Serum.[1][4]

Experimental Protocols

Determination of the Molar Extinction Coefficient of FD-1080 Free Acid

The molar extinction coefficient (ε) is a fundamental property that measures how strongly a substance absorbs light at a specific wavelength.[6] It can be determined experimentally using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.[6][7]

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO for stock, PBS for working solutions)

  • Spectrophotometer capable of measuring in the NIR range

  • Quartz cuvettes (typically 1 cm path length)

  • Calibrated analytical balance and volumetric flasks

Procedure:

  • Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a precise volume of DMSO to create a concentrated stock solution (e.g., 10 mM).[3]

  • Prepare Serial Dilutions: Create a series of dilutions from the stock solution using a suitable buffer (e.g., PBS). The concentration range should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Measure Absorbance Spectrum: For one of the concentrations, scan the absorbance across a range of wavelengths to determine the wavelength of maximum absorbance (λmax). For FD-1080, this is expected to be around 1046 nm.[4][8]

  • Measure Absorbance of Dilutions: Set the spectrophotometer to the determined λmax. Measure the absorbance of the solvent blank and each of the prepared dilutions.

  • Plot and Calculate: Plot the measured absorbance (A) on the y-axis against the molar concentration (c) on the x-axis. The data should form a straight line that passes through the origin. The slope of this line is equal to the molar extinction coefficient (ε) when the path length (l) is 1 cm.[7]

Protocol for In-Vivo Imaging with FD-1080

FD-1080 is utilized for in-vivo imaging to visualize vasculature and monitor physiological processes.[1][3]

Materials:

  • FD-1080 stock solution (e.g., 10 mM in DMSO)[3]

  • Phosphate-buffered saline (PBS) or other appropriate sterile buffer

  • Animal model (e.g., mouse)

  • In-vivo imaging system equipped with a 1064 nm laser and appropriate NIR-II emission filters

Procedure:

  • Prepare Working Solution: Dilute the FD-1080 stock solution with a sterile buffer (e.g., PBS) to the desired working concentration (e.g., 80 µM).[3] For enhanced fluorescence, FD-1080 can be complexed with FBS.[1][4]

  • Animal Administration: Administer the FD-1080 working solution to the animal model, typically via intravenous injection (e.g., 200 µL for a mouse).[3]

  • In-Vivo Imaging: After a short distribution time (e.g., 10-20 minutes), place the animal in the imaging system.[3] Excite the region of interest with the 1064 nm laser and capture the emitted fluorescence using a long-pass filter (e.g., 1100 nm).[9]

  • Image Analysis: Analyze the captured images to visualize the desired structures, such as blood vessels in the brain or limbs.[1][3]

Visualizations

Signaling Pathway and Mechanism of Action

FD-1080 is a fluorescent probe rather than a therapeutic agent that directly modulates a specific signaling pathway. Its "mechanism of action" is based on its photophysical properties of absorbing and emitting light in the NIR-II spectrum, which allows for the visualization of biological structures and processes.

Conceptual Diagram: Principle of Fluorescence Imaging cluster_excitation Excitation cluster_fluorophore Fluorophore Interaction cluster_emission Emission & Detection Excitation_Light 1064 nm Laser Light FD1080 FD-1080 Molecule (Ground State) Excitation_Light->FD1080 Absorption FD1080_Excited FD-1080 Molecule (Excited State) FD1080->FD1080_Excited Excitation FD1080_Excited->FD1080 Relaxation Emitted_Light Emitted NIR-II Light (~1080 nm) FD1080_Excited->Emitted_Light Fluorescence Detector NIR-II Detector Emitted_Light->Detector Detection

Caption: Principle of FD-1080 fluorescence for imaging applications.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting in-vivo imaging experiments using FD-1080.

Experimental Workflow: In-Vivo Imaging with FD-1080 Start Start Prep_Stock Prepare 10 mM FD-1080 Stock in DMSO Start->Prep_Stock Prep_Working Prepare Working Solution (e.g., 80 µM) in sterile buffer Prep_Stock->Prep_Working Administer Administer via Intravenous Injection to Animal Model Prep_Working->Administer Wait Wait for Distribution (10-20 min) Administer->Wait Image Perform In-Vivo Imaging (Ex: 1064 nm, Em: >1100 nm) Wait->Image Analyze Analyze Captured Images Image->Analyze End End Analyze->End

References

Unveiling the Luminescence of a NIR-II Fluorophore: A Technical Guide to the Quantum Yield of FD-1080

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the quantum yield of FD-1080, a near-infrared (NIR-II) fluorophore with significant potential in in vivo imaging and other advanced research applications. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply the photophysical properties of this novel dye.

Executive Summary

FD-1080 is a small-molecule fluorophore characterized by its excitation and emission in the second near-infrared window, offering deep tissue penetration and high-resolution imaging capabilities. A critical parameter for evaluating the performance of any fluorophore is its quantum yield (Φ), which quantifies the efficiency of the conversion of absorbed photons into emitted photons. This guide summarizes the currently available data on the quantum yield of FD-1080 in various media and provides a detailed experimental protocol for its determination.

Data Presentation: Quantum Yield of FD-1080

The fluorescence quantum yield of FD-1080 has been reported in a limited number of solvent and environmental conditions. The available quantitative data is summarized in the table below for straightforward comparison. It is noteworthy that the quantum yield of FD-1080 is significantly enhanced when complexed with fetal bovine serum (FBS), suggesting a strong interaction with proteins that stabilizes the excited state and reduces non-radiative decay pathways.[1][2][3]

Solvent/MediumQuantum Yield (Φ)
Ethanol0.31%[4][5]
Fetal Bovine Serum (FBS) Complex5.94%[1][2][3][4][5]
J-Aggregates0.0545%[6]

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The following is a detailed methodology for determining the relative fluorescence quantum yield of a fluorophore such as FD-1080. This method, known as the comparative method, involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield and similar spectral characteristics.[5][7][8] For the NIR-II region, a common, albeit imperfect, standard is IR-26.[9]

I. Materials and Instrumentation
  • Fluorophore of Interest: FD-1080 free acid

  • Reference Standard: A dye with a known quantum yield and absorption/emission in a similar spectral range (e.g., IR-26 for the NIR-II region).[9]

  • Solvents: High-purity solvents in which both the sample and standard are soluble and stable.

  • UV-Vis Spectrophotometer: For measuring absorbance.

  • Spectrofluorometer: Capable of excitation and emission in the NIR-II range.

  • Cuvettes: Quartz cuvettes for both absorbance and fluorescence measurements.

  • Volumetric flasks and pipettes: For accurate preparation of solutions.

II. Preparation of Stock and Working Solutions
  • Stock Solutions: Prepare concentrated stock solutions of both the FD-1080 sample and the reference standard in the chosen solvent.

  • Working Solutions: Prepare a series of dilutions from the stock solutions for both the sample and the standard. The concentrations should be adjusted to ensure that the absorbance at the excitation wavelength is within the linear range of the spectrophotometer, typically between 0.01 and 0.1, to minimize inner filter effects.[7]

III. Spectroscopic Measurements
  • Absorbance Spectra:

    • Record the absorbance spectra of all working solutions (both sample and standard) using the UV-Vis spectrophotometer.

    • Determine the absorbance value at the chosen excitation wavelength for each solution.

  • Fluorescence Spectra:

    • Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectra for all working solutions of the sample and the standard. Ensure that the experimental conditions (e.g., excitation/emission slit widths, detector voltage) are kept constant for all measurements.

IV. Calculation of Relative Quantum Yield

The relative quantum yield (Φ_s) of the sample can be calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (η_s^2 / η_r^2)

Where:

  • Φ_r is the known quantum yield of the reference standard.

  • I_s and I_r are the integrated fluorescence intensities of the sample and the reference standard, respectively.

  • A_s and A_r are the absorbances of the sample and the reference standard at the excitation wavelength, respectively.

  • η_s and η_r are the refractive indices of the solvents used for the sample and the reference standard, respectively. If the same solvent is used for both, this term becomes 1.

To improve accuracy, it is recommended to plot the integrated fluorescence intensity versus absorbance for the series of dilutions for both the sample and the standard. The slope of these plots can then be used in the calculation, replacing the I/A ratio in the equation.[7]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the relative quantum yield of FD-1080.

experimental_workflow cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_stock_sample Prepare FD-1080 Stock prep_work_sample Prepare FD-1080 Dilutions prep_stock_sample->prep_work_sample prep_stock_ref Prepare Reference Stock prep_work_ref Prepare Reference Dilutions prep_stock_ref->prep_work_ref measure_abs Measure Absorbance (UV-Vis) prep_work_sample->measure_abs prep_work_ref->measure_abs measure_fluor Measure Fluorescence (Spectrofluorometer) measure_abs->measure_fluor plot_data Plot Integrated Fluorescence vs. Absorbance measure_fluor->plot_data calc_qy Calculate Relative Quantum Yield plot_data->calc_qy

References

Technical Guide: Water Solubility of FD-1080 Free Acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the water solubility characteristics of FD-1080 free acid, a near-infrared (NIR-II) fluorophore, with a focus on its application in in vivo research. This document details its physicochemical properties, formulation strategies for animal studies, and standardized protocols for solubility determination.

Disclaimer: FD-1080 is a fluorescent dye used for imaging purposes.[1][2] It should not be confused with sodium fluoroacetate (B1212596), a highly toxic metabolic poison also known as 1080, which has a distinct mechanism of action.[3][4][5] This guide pertains exclusively to the fluorescent dye FD-1080.

Physicochemical Properties and Solubility Profile

FD-1080 is a small-molecule cyanine-based dye designed with both excitation and emission wavelengths in the NIR-II window (excitation ~1064 nm, emission ~1080 nm).[2][6] Its structure was intentionally modified to improve its utility for biological imaging. Specifically, the introduction of sulphonic and cyclohexene (B86901) groups was intended to enhance its water solubility and stability.[7][8]

Table 1: Physicochemical Properties of this compound

Property Value Source
Appearance Brown to black solid powder [1]
CAS Number 1151888-25-3 [1]
Molecular Weight 765.31 g/mol [2]
Hydrogen Bond Donor Count 0 [1]

| Hydrogen Bond Acceptor Count | 7 |[1] |

Table 2: Solubility and Formulation Summary for FD-1080

Solvent / Vehicle Observation / Application Source
Water Described as having "higher water solubility" due to sulfonic acid groups. Direct dissolution in water is possible for some applications.[1][7][9] [1][7][9]
DMSO Used to prepare concentrated stock solutions (e.g., 10 mM).[1] [1]
PBS (Phosphate-Buffered Saline) Hot PBS is used to dilute DMSO stock solutions to final working concentrations (e.g., 2-10 µM) for in vitro experiments.[1] [1]
Co-solvent Formulation (In Vivo) A mixture of DMSO, PEG300, Tween 80, and ddH₂O is used to prepare injectable formulations.[1] [1]

| Fetal Bovine Serum (FBS) | Combining with FBS to form FD-1080-FBS complexes significantly increases the quantum yield from ~0.31% to ~5.94%.[8][10] |[8][10] |

Experimental Protocols

This protocol describes a common method for preparing this compound for intravenous injection in animal models, adapted from supplier recommendations.[1]

Objective: To prepare a clear, injectable solution of FD-1080 at a desired final concentration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween 80

  • Sterile double-distilled water (ddH₂O) or saline

Procedure:

  • Prepare Stock Solution: Dissolve the this compound powder in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved.

  • Add Co-solvents:

    • To the DMSO stock solution, add PEG300. A typical ratio involves adding PEG300 to constitute approximately 40% of the final volume. Mix until the solution is clear.

    • Next, add Tween 80 to the mixture. A typical ratio involves adding Tween 80 to constitute approximately 5% of the final volume. Mix until the solution is clear.

  • Add Aqueous Component: Add sterile ddH₂O or saline to reach the final desired volume. The aqueous component typically constitutes about 50% of the final volume.

  • Final Mixing: Mix the entire solution thoroughly until it is homogenous and clear.

  • Sterilization (Optional): If required, the final formulation can be sterilized by filtering through a 0.22 µm syringe filter.

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[11][12][13] This protocol provides a generalized procedure for assessing the aqueous solubility of this compound.

Objective: To determine the maximum concentration of FD-1080 that dissolves in an aqueous buffer at a specific temperature to reach equilibrium.

Materials:

  • This compound powder

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation: Add an excess amount of this compound powder to a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.[13]

  • Solvent Addition: Add a precise volume of the desired aqueous buffer to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (typically 24 to 48 hours) to allow the solution to reach equilibrium.[11]

  • Phase Separation: After equilibration, remove the vial and let it stand to allow the excess solid to settle. Separate the saturated solution from the undissolved solid. This can be achieved by:

    • Centrifugation: Centrifuge the sample at high speed and carefully collect the supernatant.

    • Filtration: Filter the solution using a low-binding syringe filter. Discard the initial portion of the filtrate to avoid any potential adsorption to the filter membrane.[11]

  • Quantification: Analyze the concentration of FD-1080 in the clear, saturated filtrate using a validated analytical method. A standard calibration curve should be prepared to ensure accurate quantification.[11]

  • Calculation: The determined concentration represents the equilibrium (thermodynamic) solubility of this compound under the tested conditions.

Mandatory Visualizations

G Workflow for Preparing FD-1080 for In Vivo Injection A This compound (Solid Powder) B Add DMSO A->B Dissolve C Concentrated Stock Solution (e.g., 10 mg/mL in DMSO) B->C D 1. Add PEG300 2. Mix until clear C->D E DMSO/PEG300 Mixture D->E F 1. Add Tween 80 2. Mix until clear E->F G Co-solvent Mixture F->G H Add ddH₂O or Saline to final volume G->H I Final Injectable Formulation (Homogenous & Clear) H->I

Caption: A flowchart illustrating the sequential steps for preparing an injectable FD-1080 formulation using a co-solvent system.

G Protocol for Shake-Flask Solubility Measurement A 1. Add Excess Solid FD-1080 to Vial B 2. Add Precise Volume of Aqueous Buffer A->B C 3. Agitate at Constant Temp (e.g., 24-48 hours) B->C Equilibration D Equilibrium Reached (Saturated Solution + Solid) C->D E 4. Separate Phases (Centrifuge or Filter) D->E Separation F Saturated Supernatant/Filtrate (Clear Solution) E->F G 5. Analyze Concentration (e.g., HPLC, UV-Vis) F->G Quantification H Result: Equilibrium Solubility G->H

Caption: A procedural diagram outlining the key stages of the gold-standard shake-flask method for determining thermodynamic solubility.

References

Unveiling the Mechanism: FD-1080 Free Acid Fluorescence Enhancement with Fetal Bovine Serum

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The near-infrared (NIR-II) fluorescent probe, FD-1080 free acid, exhibits a remarkable increase in fluorescence quantum yield upon interaction with Fetal Bovine Serum (FBS). This phenomenon is pivotal for its application in high-resolution, deep-tissue in vivo imaging. This technical guide elucidates the core mechanism behind this fluorescence enhancement, providing a comprehensive overview of the photophysical changes, the principal interacting protein component in FBS, and the nature of their binding. Detailed experimental protocols are outlined to enable researchers to characterize and leverage this interaction.

Introduction

FD-1080 is a small-molecule fluorophore with excitation and emission profiles within the second near-infrared (NIR-II) window (1000-1700 nm).[1] This spectral range is highly advantageous for in vivo imaging due to reduced light scattering, minimal tissue autofluorescence, and deeper tissue penetration compared to the visible and NIR-I regions.[2][3] A key characteristic of this compound is its relatively low quantum yield in aqueous solutions, which is significantly amplified in the presence of Fetal Bovine Serum (FBS).[1][4][5] This guide delves into the intricate mechanism of this fluorescence enhancement, a critical aspect for its effective use in biological research and drug development.

The Core Mechanism: Interaction with Serum Albumin

The substantial increase in FD-1080's fluorescence intensity when mixed with FBS is primarily attributed to its interaction with serum albumin , the most abundant protein in blood plasma.[6][7] Bovine Serum Albumin (BSA), a major component of FBS, serves as a model for studying this interaction.[6][8]

The fluorescence enhancement is a result of the following processes:

  • Suppression of Non-Radiative Decay: In an aqueous environment, the flexible structure of free FD-1080 allows for internal rotation and vibration. These molecular motions provide non-radiative pathways for the excited state to return to the ground state, effectively quenching fluorescence.[6]

  • Hydrophobic Sequestration: Serum albumin possesses hydrophobic pockets that can encapsulate small molecules like FD-1080.[6] Upon binding within these pockets, the dye molecule's structure becomes more rigid, restricting its rotational and vibrational freedom.

  • Reduced Solvent Quenching: The sequestration of FD-1080 within the protein's interior shields it from water molecules, which can also quench fluorescence.[6]

This restriction of non-radiative decay pathways leads to a higher probability of the excited state returning to the ground state via the emission of a photon, thus significantly enhancing the fluorescence quantum yield.[6]

Nature of the Interaction

Studies on FD-1080 analogues reveal that the interaction with BSA can be multifaceted, involving both non-covalent and covalent binding.[6][8] While non-covalent hydrophobic and van der Waals interactions are crucial for the initial association and fluorescence enhancement, some analogues of FD-1080 have been shown to form covalent bonds with specific cysteine residues on the albumin protein, such as Cys476 and Cys101.[6][8] This covalent attachment can lead to exceptionally stable and bright NIR-II probes.[6][9]

Quantitative Data Summary

The interaction between FD-1080 and FBS/BSA leads to significant changes in its photophysical properties. The following tables summarize the key quantitative data reported in the literature.

ParameterFD-1080 (Free Acid in Aqueous Solution)FD-1080-FBS/BSA ComplexReference(s)
Quantum Yield 0.31%5.94%[1][4][5][10]
Excitation Peak (approx.) ~1064 nm~1064 nm[3][4]
Emission Peak (approx.) ~1080 nm~1080 nm (with potential bathochromic shift)[3][4][6]

Table 1: Photophysical Properties of this compound in Aqueous Solution vs. in Complex with FBS/BSA.

FD-1080 AnalogueBinding Free Energy (kJ/mol) with BSAKey Interacting Residues (Predicted)Reference(s)
FD-1080-Cl-158.7Not explicitly stated for FD-1080-Cl, but analogues show interaction with hydrophobic pockets and specific cysteine residues.[6]
CO-1080-183.3Cys476, Cys101[6][8]
Et-1080-131.7Not explicitly stated[6]
St-1080-119.5Not explicitly stated[6]

Table 2: Calculated Binding Free Energies of FD-1080 Analogues with Bovine Serum Albumin (BSA). A more negative value indicates stronger binding.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the fluorescence enhancement of FD-1080 with FBS or BSA.

Preparation of FD-1080-FBS/BSA Complex
  • Reagents and Materials:

    • This compound

    • Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Dimethyl Sulfoxide (DMSO)

    • Spectrophotometer and Fluorometer

    • NIR-II imaging system

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 1 mM).

    • Prepare a solution of FBS or BSA in PBS (e.g., 5% w/v).

    • To form the complex, add the FD-1080 stock solution to the FBS/BSA solution to achieve the desired final concentration of the dye (e.g., 10 µM).

    • Incubate the mixture at a specified temperature (e.g., 37°C or 50-60°C for analogues) for a designated time (e.g., 2 hours) to facilitate binding.[6]

    • The resulting solution contains the FD-1080-FBS/BSA complex.

Measurement of Fluorescence Quantum Yield
  • Principle: The quantum yield of FD-1080 is determined relative to a standard fluorophore with a known quantum yield in the NIR-II region.

  • Procedure:

    • Prepare a series of dilutions of both the FD-1080-FBS/BSA complex and the reference standard in PBS.

    • Measure the absorbance of each solution at the excitation wavelength using a spectrophotometer. Ensure the absorbance is below 0.1 to avoid inner filter effects.

    • Measure the fluorescence emission spectra of each solution using a fluorometer, exciting at the same wavelength used for absorbance measurements.

    • Integrate the area under the emission curve for each sample.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (η_sample^2 / η_ref^2) Where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • η is the refractive index of the solvent (assume to be the same for both sample and reference in PBS)

Characterization of Binding using Fluorescence Titration
  • Principle: The binding affinity between FD-1080 and BSA can be determined by monitoring the change in fluorescence intensity of FD-1080 as the concentration of BSA is systematically varied.

  • Procedure:

    • Prepare a solution of FD-1080 in PBS at a fixed concentration.

    • Prepare a stock solution of BSA in PBS.

    • Titrate the FD-1080 solution with increasing concentrations of BSA.

    • After each addition of BSA, allow the solution to equilibrate and then measure the fluorescence intensity at the emission maximum of FD-1080.

    • Plot the change in fluorescence intensity against the BSA concentration.

    • The binding constant (K_a) can be determined by fitting the data to a suitable binding model, such as the Stern-Volmer equation for quenching or a non-linear regression for enhancement.

Visualizations

Signaling Pathways and Mechanisms

FD1080_Mechanism Mechanism of FD-1080 Fluorescence Enhancement cluster_Free Free FD-1080 in Aqueous Solution cluster_Bound FD-1080 Bound to Serum Albumin Free_FD1080 FD-1080 (Flexible) Excitation1 Excitation (1064 nm) Serum_Albumin Serum Albumin (Hydrophobic Pocket) Free_FD1080->Serum_Albumin Binding Excited_State1 Excited State Excitation1->Excited_State1 Photon Absorption Internal_Conversion Internal Rotation/ Vibration Excited_State1->Internal_Conversion Non-Radiative Decay Fluorescence_Quenching Low Fluorescence (Quenched) Internal_Conversion->Fluorescence_Quenching Bound_FD1080 FD-1080 (Rigid) Excitation2 Excitation (1064 nm) Excited_State2 Excited State Excitation2->Excited_State2 Photon Absorption Fluorescence_Enhancement Enhanced Fluorescence (1080 nm) Excited_State2->Fluorescence_Enhancement Radiative Decay

Caption: Mechanism of FD-1080 fluorescence enhancement upon binding to serum albumin.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Characterization cluster_Preparation Sample Preparation cluster_Analysis Photophysical Analysis Prep_FD1080 Prepare FD-1080 Stock Solution (DMSO) Mix Mix FD-1080 and FBS/BSA Prep_FD1080->Mix Prep_FBS Prepare FBS/BSA Solution (PBS) Prep_FBS->Mix Incubate Incubate (e.g., 37°C, 2h) Mix->Incubate Absorbance Measure Absorbance (Spectrophotometer) Incubate->Absorbance Fluorescence Measure Fluorescence (Fluorometer) Incubate->Fluorescence Titration Perform Fluorescence Titration with BSA Incubate->Titration QY_Calc Calculate Quantum Yield Absorbance->QY_Calc Fluorescence->QY_Calc Binding_Calc Determine Binding Affinity Titration->Binding_Calc

Caption: Workflow for preparing and analyzing the FD-1080-FBS/BSA complex.

Conclusion

The fluorescence enhancement of this compound in the presence of Fetal Bovine Serum is a direct consequence of its binding to serum albumin. This interaction rigidifies the fluorophore's structure, thereby suppressing non-radiative decay pathways and significantly increasing its quantum yield. Understanding this mechanism is crucial for the optimal design of experiments utilizing FD-1080 for in vivo imaging and for the development of next-generation NIR-II probes with enhanced brightness and stability. The provided protocols and visualizations serve as a guide for researchers to investigate and harness this phenomenon in their scientific pursuits.

References

Unveiling the Photophysical Landscape of FD-1080: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the photophysical characteristics of the heptamethine cyanine (B1664457) dye, FD-1080. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key data, outlines experimental methodologies, and presents visual workflows to facilitate a comprehensive understanding of this near-infrared (NIR-II) fluorophore.

Core Photophysical Characteristics

FD-1080 is a small-molecule organic dye notable for its absorption and emission properties within the second near-infrared (NIR-II) window, a region advantageous for deep-tissue in vivo imaging due to reduced light scattering and tissue autofluorescence.[1][2][3] The dye's heptamethine structure is specifically designed to shift its optical properties into this longer wavelength range.[1][3] To enhance its utility in biological applications, FD-1080 incorporates sulphonic and cyclohexene (B86901) groups, which improve its water solubility and stability.[1][3]

Quantitative Photophysical Data

The essential photophysical parameters of FD-1080 and its J-aggregates are summarized in the tables below. These values are critical for designing and interpreting experiments involving this dye.

ParameterValueSolvent/MediumCitation
Absorption Maximum (λmax) ~1046 nm-[2]
Emission Maximum (λem) ~1080 nm-[2]
Excitation Wavelength 1064 nm-[2][4]
Quantum Yield (Φ) 0.31%Ethanol[1][2]
Quantum Yield (Φ) 5.94%Fetal Bovine Serum (FBS)[1][2][4]
Molar Extinction Coefficient (ε) 2.9 x 104 M-1cm-1-[5]

Table 1: Photophysical Properties of Monomeric FD-1080

FD-1080 can form J-aggregates, which exhibit distinct photophysical properties, including a significant red-shift in both absorption and emission.[6]

ParameterValueSolvent/MediumCitation
Absorption Maximum (λmax) 1360 nmAqueous Solution (Heated)[6]
Emission Maximum (λem) 1370 nmAqueous Solution (Heated)[6]
Molar Extinction Coefficient (ε) 2.7 x 104 M-1cm-1Aqueous Solution (Heated)[6]

Table 2: Photophysical Properties of FD-1080 J-Aggregates

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. This section outlines key experimental protocols related to the characterization and application of FD-1080.

Synthesis of FD-1080

While a detailed, step-by-step protocol for the synthesis of FD-1080 is often cited from previous literature, a general overview of the synthetic route is available.[2][4] The synthesis typically results in a yield of approximately 60%.[4] The structure is achieved by designing a heptamethine core and introducing sulfonic acid groups to the indole (B1671886) rings to improve water solubility.[2]

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It can be determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Protocol:

  • Prepare a stock solution of FD-1080 with a precisely known concentration in a suitable solvent (e.g., ethanol).

  • Prepare a series of dilutions from the stock solution.

  • Measure the absorbance of each dilution at the absorption maximum (λmax ≈ 1046 nm) using a UV-Vis spectrophotometer.

  • Plot absorbance versus concentration . The resulting graph should be a straight line passing through the origin.

  • Calculate the slope of the line. The slope is equal to the molar extinction coefficient (ε) when the path length is 1 cm.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.

Protocol:

  • Select a suitable quantum yield standard that absorbs and emits in a similar spectral region to FD-1080.

  • Prepare a series of solutions of both the FD-1080 sample and the standard at varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure the fluorescence emission spectra of each solution, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate the quantum yield of the FD-1080 sample using the following equation: Φsample = Φstandard × (msample / mstandard) × (η2sample / η2standard) where 'm' is the slope of the trendline from the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.

Assessment of Photostability

Photostability is a critical parameter for fluorescent probes, especially for applications requiring prolonged imaging.

Protocol:

  • Prepare a solution of FD-1080 in the desired medium (e.g., PBS, cell culture medium).

  • Expose the solution to continuous laser irradiation at the excitation wavelength (1064 nm) with a defined power density.

  • Monitor the fluorescence intensity over time.

  • Plot the normalized fluorescence intensity as a function of irradiation time . A slower decay in fluorescence indicates higher photostability. For comparison, a known standard dye like Indocyanine Green (ICG) can be subjected to the same conditions.[7]

In Vivo Imaging Protocol in Mice

FD-1080 is widely used for in vivo vascular imaging.

Protocol:

  • Prepare a working solution of FD-1080 at a concentration of approximately 80 μM in phosphate-buffered saline (PBS).

  • Administer the solution to the mouse via intravenous injection (e.g., tail vein), typically at a volume of 200 μL.

  • Perform in vivo imaging after a short distribution time (e.g., 10-20 minutes) using an imaging system equipped for NIR-II fluorescence detection.

  • Set the excitation source to 1064 nm and use appropriate long-pass filters (e.g., 1100 nm or 1300 nm) to collect the emission signal.

Visualizing Experimental Workflows

Diagrams are provided below to illustrate key experimental workflows involving FD-1080.

G cluster_prep Solution Preparation cluster_admin Animal Procedure cluster_imaging Imaging cluster_analysis Data Analysis stock Prepare FD-1080 Stock Solution working Dilute to Working Solution (e.g., 80 µM) stock->working inject Intravenous Injection (200 µL) working->inject distribute Allow for Distribution (10-20 min) inject->distribute image Acquire NIR-II Images (Ex: 1064 nm, Em: >1100 nm) distribute->image analyze Analyze Vascular Structure & Flow image->analyze

Caption: Workflow for in vivo vascular imaging using FD-1080 in a murine model.

G cluster_synthesis J-Aggregate Formation cluster_characterization Characterization start FD-1080 Monomers in Aqueous Solution (H-aggregates) heat Heat Solution (e.g., 60°C for 15 min) start->heat form Formation of J-Aggregates heat->form abs Measure Absorption Spectrum (Peak at 1360 nm) form->abs em Measure Emission Spectrum (Peak at 1370 nm) form->em

Caption: Process for the formation and characterization of FD-1080 J-aggregates.

Conclusion

FD-1080 stands out as a valuable tool for NIR-II bioimaging, offering deep-tissue penetration and high-resolution capabilities. Its photophysical properties can be modulated through interaction with biological components like serum albumin or by forming J-aggregates, providing versatility for various research applications. The experimental protocols and workflows detailed in this guide are intended to provide a solid foundation for researchers to effectively utilize FD-1080 in their studies.

References

The Discovery and Development of FD-1080: A Technical Guide to a Premier NIR-II Probe

Author: BenchChem Technical Support Team. Date: December 2025

The field of in vivo biological imaging has been significantly advanced by the advent of fluorescence imaging in the second near-infrared (NIR-II) window (1000–1700 nm). This spectral region offers distinct advantages, including deeper tissue penetration, reduced photon scattering, and minimal tissue autofluorescence, leading to higher spatial resolution and signal-to-background ratios compared to traditional visible and NIR-I (650-950 nm) imaging. A key development in this area is the small-molecule fluorophore, FD-1080, which possesses both excitation and emission profiles within the NIR-II window, establishing it as a potent tool for high-fidelity, deep-tissue bioimaging.

Design, Synthesis, and Rationale

The development of FD-1080 was a targeted effort to create a stable, water-soluble, and highly efficient NIR-II fluorescent probe.[1] Its molecular architecture was strategically engineered to achieve the desired photophysical properties.

Design Rationale:

  • Heptamethine Cyanine (B1664457) Core: This core structure is fundamental to shifting the molecule's absorption and emission profiles into the NIR-II region.[1][2] The extended π-conjugated system of the heptamethine chain effectively lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in longer wavelength absorption and emission.

  • Sulphonic Groups: Two sulfonic acid groups are incorporated into the indole (B1671886) rings of the molecule.[1][2] These groups significantly enhance the water solubility of FD-1080, a critical feature for its application in physiological environments.[1]

  • Cyclohexene (B86901) Group: A cyclohexene moiety is included to increase the overall stability of the dye.[1][2]

The synthesis of FD-1080 has been reported with a yield of approximately 60%.[3] The resulting product is a stable, water-soluble small molecule fluorophore.[3]

FD1080_Design cluster_Core FD-1080 Molecular Design cluster_Properties Resulting Properties Core Heptamethine Cyanine Core NIR_AE NIR-II Absorption & Emission Core->NIR_AE Shifts λ to >1000 nm Solubility Sulphonic Groups Water_Sol Enhanced Water Solubility Solubility->Water_Sol Improves biocompatibility Stability Cyclohexene Group Stab Increased Stability Stability->Stab Ensures probe integrity

Caption: Molecular design rationale of the FD-1080 probe.

Physicochemical and Optical Properties

FD-1080 exhibits unique optical properties that make it highly suitable for NIR-II imaging. Its quantum yield, a measure of its fluorescence efficiency, is notably enhanced when complexed with fetal bovine serum (FBS), suggesting an interaction that favors the radiative decay pathway.[1][4]

PropertyValueConditionsReference
Excitation Wavelength (λex) ~1064 nm-[4][5]
Emission Wavelength (λem) ~1080 nm-[4][5]
Absorption Peak 1046 nm-[3][4]
Quantum Yield (QY) 0.31%In ethanol[1][4][5]
5.94%With Fetal Bovine Serum (FBS)[1][4][5]
0.0545%As J-aggregates with DMPC[6]
Molar Extinction Coefficient (εmax) ~0.5 x 10^5 M-1 cm-1As J-aggregates with DMPC[6]
Fluorescence Lifetime 312 psMonomer[6]
172 psAs J-aggregates with DMPC[6]
Stokes Shift 10 nmAs J-aggregates with DMPC[6]
Photostability SuperiorCompared to Indocyanine Green (ICG) under 808 nm and 1064 nm laser irradiation.[2][4]

Experimental Protocols

Detailed methodologies are crucial for the successful application of FD-1080 in research settings. The following protocols are compiled from available literature.

Preparation of FD-1080 Working Solution
  • Stock Solution Preparation: Prepare a 10 mM stock solution of FD-1080 by dissolving it in dimethyl sulfoxide (B87167) (DMSO). It is recommended to aliquot this stock solution and store it at -20°C or -80°C in the dark.[7]

  • Working Solution Preparation: Dilute the stock solution with phosphate-buffered saline (PBS), heated to an appropriate temperature, to achieve a final working concentration typically ranging from 2 to 10 μM. The final concentration should be optimized based on the specific application.[7]

  • Sterilization: Filter the final working solution through a 0.2 μm filter for sterilization before use.[7]

In Vitro Cell Staining Protocol
  • Cell Preparation:

    • Suspension Cells: Collect cells by centrifugation and wash twice with PBS for five minutes each time.[7]

    • Adherent Cells: Discard the culture medium and detach the cells using trypsin. Centrifuge to collect the cells, discard the supernatant, and wash twice with PBS for five minutes each time.[7]

  • Staining: Add 1 mL of the FD-1080 working solution to the prepared cells and incubate at room temperature for 10 to 30 minutes.[7]

  • Washing: Centrifuge the stained cells at 400 g for 3-4 minutes at 4°C and discard the supernatant. Wash the cells twice with PBS for five minutes each time.[7]

  • Analysis: Resuspend the cells in 1 mL of PBS or serum-free medium for analysis using a flow cytometer or fluorescence microscope.[7]

In Vivo Imaging Protocol
  • Animal Preparation: Prepare the mouse (anesthetized or awake, depending on the experimental goal) for imaging.[7]

  • Probe Administration: Administer the FD-1080 working solution via intravenous injection. A typical protocol involves injecting 200 μL of an 80 μM FD-1080 solution.[7]

  • Image Acquisition: Commence in vivo imaging analysis 10 to 20 minutes post-injection.[7] Use a 1064 nm laser for excitation and an appropriate long-pass filter (e.g., 1100 nm or 1300 nm) to collect the emission signal.[2][8]

  • Dynamic Imaging: For dynamic studies, such as monitoring respiratory rate, continuous imaging is performed to capture the craniocaudal motion of the liver.[5][7]

in_vivo_workflow Prep_Probe Prepare 80 µM FD-1080 Working Solution in PBS Inject Intravenously Inject 200 µL of Probe into Mouse Prep_Probe->Inject Wait Wait 10-20 minutes for biodistribution Inject->Wait Setup Position Mouse in NIR-II Imaging System Wait->Setup Acquire Acquire Images (1064 nm excitation) Setup->Acquire Analyze Analyze Deep-Tissue and Dynamic Data Acquire->Analyze

Caption: General experimental workflow for in vivo imaging with FD-1080.
Preparation of FD-1080 J-Aggregates

A novel type of NIR-II probe based on the self-assembly of FD-1080 has been developed to create J-aggregates with absorption and emission beyond 1300 nm.[6]

  • Method: FD-1080 J-aggregates are formed via a film dispersion method involving the self-assembly of FD-1080 cyanine dyes and 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC).[6] A one-pot synthesis method by heating H-aggregated FD-1080 in an aqueous solution has also been reported to form J-aggregates.[9]

  • Properties: These J-aggregates exhibit maximal absorption and emission at 1360 nm and 1370 nm, respectively, representing a significant bathochromic shift of about 300 nm compared to the FD-1080 monomer.[6]

J_Aggregate_Formation Monomer FD-1080 Monomer (Abs/Em ~1046/1080 nm) Process Self-Assembly (Film Dispersion Method) Monomer->Process DMPC DMPC (Lipid) DMPC->Process Aggregate FD-1080 J-Aggregate (Abs/Em ~1360/1370 nm) Process->Aggregate

Caption: Formation of FD-1080 J-aggregates from monomers and DMPC.

Key Applications and Advantages

The superior properties of FD-1080 translate into significant advantages for preclinical research.

  • Deep-Tissue Imaging: The 1064 nm excitation of FD-1080 allows for greater tissue penetration compared to NIR-I probes excited between 650 nm and 980 nm.[5][7] This has enabled high-resolution imaging of vasculatures through intact skin, tissue, and even the skull, as demonstrated in studies of hindlimb and brain blood vessels.[1][7]

  • High-Resolution Imaging: Researchers have achieved a full width at half-maximum (FWHM) of 0.47 mm for resolved blood vessels in the hindlimb and 0.65 mm for the sagittal sinus vessel in the brain using 1064 nm excitation, significantly outperforming the 1.43 mm resolution achieved with 808 nm excitation.[4]

  • Dynamic Bioimaging: FD-1080 has been successfully used to quantify the respiratory rate in both awake and anesthetized mice by dynamically imaging the respiratory-induced motion of the liver.[1][5][7]

  • Enhanced Signal-to-Background Ratio (SBR): Imaging with 1064 nm excitation yields a much higher SBR for deep vessels (e.g., 4.32 for a hindlimb vessel) compared to shorter excitation wavelengths.[4]

Conclusion

FD-1080 represents a significant milestone in the development of organic small-molecule fluorescent probes for the NIR-II window. Its rational design, which confers high water solubility, stability, and exceptional photophysical properties, has unlocked new capabilities in deep-tissue, high-resolution, and dynamic in vivo imaging. The detailed protocols and established performance metrics provide a solid foundation for researchers and drug development professionals to leverage FD-1080 in their studies, paving the way for more precise and insightful investigations into complex biological processes in living organisms.

References

A Technical Guide to NIR-II Imaging with FD-1080 Free Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and practical applications of FD-1080 free acid, a novel fluorophore, for near-infrared-II (NIR-II) imaging. NIR-II imaging, operating within the 1000-1700 nm spectral window, offers significant advantages for deep-tissue in vivo imaging due to reduced photon scattering and minimal tissue autofluorescence.[1][2][3] FD-1080, with its excitation and emission spectra squarely within this advantageous window, has emerged as a powerful tool in preclinical research and drug development.[4][5][6][7]

Core Principles of FD-1080 in NIR-II Imaging

FD-1080 is a small-molecule heptamethine cyanine (B1664457) dye specifically engineered for optimal performance in the NIR-II region.[5][8] Its chemical structure, featuring sulphonic and cyclohexene (B86901) groups, enhances both its water solubility and photostability, crucial properties for in vivo applications.[1][5] The extended polymethine chain is designed to shift the absorption and emission maxima beyond 1000 nm.[5]

The primary advantage of utilizing FD-1080 lies in its excitation at 1064 nm, which demonstrates superior tissue penetration and achieves higher imaging resolution compared to conventional NIR-I fluorophores (excited between 650 nm and 980 nm).[4][5][6] This allows for non-invasive, high-resolution visualization of deep-tissue structures, such as vasculature in the hindlimb and brain, through intact skin and skull.[4][5][6]

Quantitative Data Summary

The photophysical and physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Photophysical Properties of this compound

PropertyValueNotes
Excitation Maximum (Ex)~1064 nmFalls within the NIR-II window, enabling deep tissue penetration.[5][6][7]
Emission Maximum (Em)~1080 nmProvides high-contrast imaging with low background.[6][7]
Quantum Yield0.31%In its free form.[5][6]
Quantum Yield (with FBS)5.94%Significantly increases upon binding to fetal bovine serum (FBS), enhancing signal brightness in vivo.[5][6]
Molar Extinction Coefficient>236,000 M⁻¹cm⁻¹High absorbance contributes to bright fluorescence.[9]

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number1151888-25-3
Molecular FormulaC40H39ClN2O6S2
Molecular Weight743.33 g/mol [6]
AppearanceBrown to black solid powder[4]
SolubilitySoluble in DMSO[6]

Experimental Protocols

Detailed methodologies for key experiments using FD-1080 are provided below. These protocols are derived from established research and can be adapted for specific experimental needs.

In Vitro Cell Staining Protocol

This protocol outlines the steps for staining cells in suspension or adherent cultures with FD-1080.

  • Preparation of FD-1080 Stock Solution:

    • Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution of 10 mM.[4]

    • Store the stock solution in aliquots at -20°C or -80°C, protected from light.[4]

  • Preparation of Working Solution:

    • Dilute the 10 mM stock solution with phosphate-buffered saline (PBS) to a working concentration ranging from 2 to 10 µM.[4] The optimal concentration may need to be determined empirically for different cell types and applications.

    • Filter the working solution through a 0.2 µm filter to ensure sterility.[4]

  • Cell Preparation:

    • Suspension Cells: Centrifuge the cell suspension to pellet the cells. Wash the cells twice with PBS.[4]

    • Adherent Cells: Remove the culture medium and wash the cells with PBS. Detach the cells using trypsin-EDTA, then centrifuge to pellet the cells. Wash the cells twice with PBS.[4]

  • Staining:

    • Resuspend the washed cells in the FD-1080 working solution.

    • Incubate at room temperature for 10 to 30 minutes.[4]

  • Washing and Imaging:

    • Centrifuge the stained cells at 400 g for 3-4 minutes.[4]

    • Discard the supernatant and wash the cells twice with PBS.[4]

    • Resuspend the cells in PBS or serum-free medium for analysis by flow cytometry or fluorescence microscopy using appropriate NIR-II imaging settings.[4]

In Vivo Imaging Protocol (Mouse Model)

This protocol describes the systemic administration of FD-1080 for in vivo imaging of vasculature or other biological processes.

  • Preparation of Injection Solution:

    • Prepare an 80 µM working solution of FD-1080 in a suitable vehicle (e.g., PBS). The final concentration may be adjusted based on the specific imaging application and animal model.[4]

  • Animal Preparation:

    • Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).

    • If imaging a specific region with dense fur, it is recommended to shave the area to minimize light absorption and scattering.[10]

  • Administration:

    • Administer 200 µL of the 80 µM FD-1080 working solution via intravenous (IV) injection.[4]

  • Imaging:

    • Commence in vivo imaging 10 to 20 minutes post-injection.[4]

    • Utilize an in vivo imaging system equipped with a 1064 nm excitation laser and an appropriate long-pass emission filter (e.g., 1100 nm or longer) to capture the NIR-II fluorescence signal.[8]

    • Acquire images at various time points to observe the dynamic distribution and clearance of the dye.[11]

Visualizations

The following diagrams illustrate key workflows and concepts related to NIR-II imaging with FD-1080.

Experimental_Workflow_In_Vivo_Imaging General Workflow for In Vivo NIR-II Imaging with FD-1080 cluster_prep Preparation cluster_imaging Imaging Procedure prep_dye Prepare FD-1080 Working Solution injection Intravenous Injection of FD-1080 prep_dye->injection prep_animal Prepare Animal (Anesthesia, Shaving) prep_animal->injection acquisition Image Acquisition (1064 nm Excitation) injection->acquisition 10-20 min post-injection analysis Data Analysis (Signal Quantification) acquisition->analysis

Caption: A generalized workflow for in vivo NIR-II imaging using FD-1080.

NIR_Imaging_Advantage Advantages of NIR-II over NIR-I Imaging cluster_tissue Biological Tissue cluster_outcome Imaging Outcome NIR_I NIR-I Imaging (700-900 nm) scattering Photon Scattering NIR_I->scattering High autofluorescence Autofluorescence NIR_I->autofluorescence High NIR_II NIR-II Imaging (1000-1700 nm) NIR_II->scattering Low NIR_II->autofluorescence Low penetration Deeper Tissue Penetration resolution Higher Spatial Resolution scattering->penetration autofluorescence->resolution

Caption: Comparison of NIR-I and NIR-II imaging principles and outcomes.

References

Methodological & Application

Application Notes and Protocols for In Vivo Imaging with FD-1080 Free Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FD-1080 free acid is a near-infrared (NIR) II fluorescent dye with excitation and emission wavelengths in the second biological window (1000-1700 nm).[1][2][3] This spectral range offers significant advantages for in vivo imaging, including deeper tissue penetration, reduced autofluorescence, and lower light scattering compared to the traditional NIR-I window (700-900 nm).[1][4] These properties result in a higher signal-to-background ratio and improved spatial resolution, making FD-1080 an excellent candidate for non-invasive, real-time visualization of biological processes in small animals.[3][4]

FD-1080 is a small-molecule heptamethine cyanine (B1664457) dye, functionalized with sulfonic acid groups to enhance its water solubility and stability.[3] Its excitation maximum is approximately 1064 nm, with an emission maximum around 1080 nm.[1][2] While the quantum yield of the free dye is modest, it can be significantly enhanced upon association with serum proteins like fetal bovine serum (FBS), which is a common practice for in vivo applications.[2][3] These application notes provide a detailed protocol for utilizing this compound for in vivo imaging in murine models, covering animal preparation, dye administration, imaging procedures, and data analysis.

Data Presentation

Optical Properties of this compound
PropertyValueReference
Excitation Wavelength (λex)~1064 nm[1][2]
Emission Wavelength (λem)~1080 nm[1][2]
Quantum Yield (in ethanol)0.31%[2][3]
Quantum Yield (with FBS)5.94%[2][3]
Representative In Vivo Imaging Performance
ParameterValueApplicationReference
Signal-to-Background Ratio (SBR)4.32Hindlimb Vasculature Imaging[4]
Full Width at Half-Maximum (FWHM)0.47 mmHindlimb Vasculature Imaging[4]
Full Width at Half-Maximum (FWHM)0.65 mmSagittal Sinus Vessel Imaging[4]
Pharmacokinetic and Biodistribution Data of Non-Targeted NIR-II Dyes (for reference)

Quantitative biodistribution and pharmacokinetic data for this compound are not extensively available in the public domain. The following table presents data from other non-targeted small-molecule NIR-II dyes to provide a general understanding of the expected behavior of such molecules in vivo. It is crucial to experimentally determine these parameters for FD-1080 in specific research contexts.

ParameterDyeValueAnimal ModelReference
Pharmacokinetics
Blood Half-LifeLZ-11053.2 hoursMouse[5][6]
Blood Half-LifeIR-BGP6~24 minutesMouse[1][7]
Biodistribution (%ID/g at 24h post-injection)
TumorQD800-PEG (non-targeted)2.9 ± 0.3U87MG tumor-bearing nude mice[8]
LiverQD800-PEG (non-targeted)Not SpecifiedU87MG tumor-bearing nude mice[8]
SpleenQD800-PEG (non-targeted)Not SpecifiedU87MG tumor-bearing nude mice[8]
KidneysQD800-PEG (non-targeted)Not SpecifiedU87MG tumor-bearing nude mice[8]
LungsQD800-PEG (non-targeted)Not SpecifiedU87MG tumor-bearing nude mice[8]

Experimental Protocols

I. Preparation of this compound Working Solution

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Fetal Bovine Serum (FBS) (optional, but recommended for enhanced fluorescence)

  • Sterile 0.2 µm syringe filter

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C, protected from light.

  • Working Solution Preparation:

    • Thaw an aliquot of the FD-1080 stock solution.

    • Dilute the stock solution with sterile PBS (pH 7.4) to the desired final concentration. A typical concentration for intravenous injection is 80 µM.

    • For enhanced fluorescence, the working solution can be incubated with FBS. The optimal ratio of FD-1080 to FBS should be determined empirically, but a common starting point is to dilute the stock solution in a PBS solution containing 10% FBS.

    • Vortex the solution gently to ensure complete mixing.

    • Sterilize the final working solution by passing it through a 0.2 µm syringe filter before injection.

II. Animal Handling and Preparation

Materials:

  • Healthy, adult mice (e.g., athymic nude mice for tumor models to minimize light scatter from fur).

  • Anesthesia (e.g., isoflurane (B1672236) with an induction chamber and nose cone delivery system).

  • Electric clippers or depilatory cream.

  • Ophthalmic ointment.

  • Heating pad or warming lamp to maintain body temperature.

Procedure:

  • Acclimatization: Allow mice to acclimatize to the housing facility for at least one week before the experiment.

  • Hair Removal: If using haired mice, remove the fur from the area to be imaged using electric clippers or a chemical depilatory cream 24 hours prior to imaging to reduce light scattering and absorption.

  • Anesthesia: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance). Confirm proper anesthetic depth by monitoring the respiratory rate and lack of response to a toe pinch.

  • Positioning: Place the anesthetized mouse on the imaging stage of the in vivo imaging system. A heated stage or warming lamp should be used to maintain the animal's body temperature at 37°C throughout the procedure.

  • Eye Protection: Apply a small amount of ophthalmic ointment to the eyes to prevent corneal drying during anesthesia.

III. In Vivo Imaging Procedure

Materials:

  • Prepared FD-1080 working solution.

  • Insulin syringe with a 28-32 gauge needle.

  • In vivo imaging system equipped for NIR-II fluorescence imaging (with a laser source capable of exciting at ~1064 nm and an appropriate emission filter, e.g., a 1100 nm or 1300 nm long-pass filter).

Procedure:

  • Pre-injection Imaging: Acquire a baseline (pre-injection) image of the mouse to assess for any autofluorescence.

  • Intravenous Injection: Administer the FD-1080 working solution via intravenous (tail vein) injection. A typical injection volume for a 20-25 g mouse is 100-200 µL.

  • Post-injection Imaging:

    • Immediately begin acquiring images post-injection to visualize the vascular distribution of the dye.

    • Acquire images at various time points (e.g., 5 min, 30 min, 1h, 2h, 4h, 8h, 24h) to assess the pharmacokinetics and biodistribution of the dye. The optimal imaging time window will depend on the specific application (e.g., vascular imaging versus tumor accumulation).

    • For vascular imaging, the initial minutes post-injection are critical.

    • For tumor imaging (if FD-1080 is used as a passive targeting agent via the Enhanced Permeability and Retention - EPR effect), later time points (e.g., 4-24 hours) may show better tumor-to-background contrast.

  • Image Acquisition Parameters:

    • Excitation: ~1064 nm laser.

    • Emission Filter: Long-pass filter appropriate for NIR-II imaging (e.g., 1100 nm or 1300 nm).

    • Exposure Time: Adjust the exposure time to obtain a good signal without saturation. This will depend on the sensitivity of the imaging system and the concentration of the dye.

    • Other Parameters: Set other parameters such as binning and f/stop according to the manufacturer's recommendations for optimal signal-to-noise ratio.

IV. Data Analysis and Biodistribution

Procedure:

  • Region of Interest (ROI) Analysis:

    • Using the imaging system's software, draw ROIs around the target tissues (e.g., tumor, specific organs) and a background region (e.g., non-tumor muscle tissue).

    • Quantify the average fluorescence intensity within each ROI at each time point.

  • Tumor-to-Background Ratio (TBR) Calculation:

    • Calculate the TBR by dividing the average fluorescence intensity of the tumor ROI by the average fluorescence intensity of the background ROI.

    • Plot the TBR over time to determine the optimal imaging window.

  • Ex Vivo Biodistribution (Optional but Recommended):

    • At the final imaging time point, euthanize the mouse according to institutional guidelines.

    • Dissect the major organs (e.g., liver, spleen, kidneys, lungs, heart, tumor) and rinse them with PBS.

    • Image the dissected organs using the same imaging parameters as the in vivo imaging.

    • Perform ROI analysis on the ex vivo organs to quantify the relative fluorescence intensity in each tissue. This provides a more accurate measure of dye distribution without the confounding effects of tissue depth and scattering.

    • For a more quantitative analysis, the percentage of injected dose per gram of tissue (%ID/g) can be determined if a standard curve of fluorescence intensity versus dye concentration is prepared.

Visualizations

Experimental_Workflow Experimental Workflow for In Vivo Imaging with FD-1080 cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis Dye_Prep Prepare FD-1080 Working Solution Injection Intravenous Injection of FD-1080 Dye_Prep->Injection Animal_Prep Prepare Animal (Anesthesia, Hair Removal) Pre_Image Acquire Baseline Image Animal_Prep->Pre_Image Pre_Image->Injection Post_Image Acquire Post-Injection Images at Multiple Time Points Injection->Post_Image InVivo_Analysis In Vivo ROI Analysis (Fluorescence Intensity, TBR) Post_Image->InVivo_Analysis ExVivo_Imaging Euthanize and Dissect Organs (Optional) InVivo_Analysis->ExVivo_Imaging ExVivo_Analysis Ex Vivo Organ Imaging and Analysis (%ID/g) ExVivo_Imaging->ExVivo_Analysis

Caption: Workflow for in vivo imaging using this compound.

Logical_Relationship Advantages of NIR-II Imaging with FD-1080 FD1080 FD-1080 Dye (Ex/Em in NIR-II) NIRII_Window NIR-II Window (1000-1700 nm) FD1080->NIRII_Window Reduced_Scatter Reduced Photon Scattering NIRII_Window->Reduced_Scatter Reduced_Absorption Reduced Tissue Absorption NIRII_Window->Reduced_Absorption Low_Autofluorescence Low Autofluorescence NIRII_Window->Low_Autofluorescence Deeper_Penetration Deeper Tissue Penetration Reduced_Scatter->Deeper_Penetration Reduced_Absorption->Deeper_Penetration High_SBR High Signal-to-Background Ratio (SBR) Low_Autofluorescence->High_SBR High_Resolution High Spatial Resolution Deeper_Penetration->High_Resolution Improved_Imaging Improved In Vivo Imaging Quality High_SBR->Improved_Imaging High_Resolution->Improved_Imaging

Caption: Rationale for improved imaging with FD-1080 in the NIR-II window.

References

Application Notes and Protocols for the Preparation of FD-1080 Free Acid for Injection in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FD-1080 is a near-infrared (NIR-II) fluorophore with excitation and emission wavelengths of 1064 nm and 1080 nm, respectively, making it a valuable tool for in vivo imaging studies.[1][2] Its chemical structure includes sulfonic acid groups which enhance its water solubility.[2][3] Proper preparation of FD-1080 free acid is crucial for ensuring its bioavailability and obtaining accurate and reproducible results in preclinical mouse models. This document provides a detailed protocol for the preparation of this compound for intravenous injection in mice.

Physicochemical Properties and Solubility Data

This compound is a brown to black solid powder.[4] While it is designed for improved water solubility, the use of a co-solvent is often necessary to achieve concentrations suitable for in vivo studies. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight743.33 g/mol [1]
Excitation Wavelength (Ex)1064 nm[1]
Emission Wavelength (Em)1080 nm[1]
Solubility in DMSO20 mg/mL (26.91 mM)[1]
Recommended Stock Solution Concentration10 mM in DMSO[4]
Recommended Working Concentration for Injection80 µM[4]
Injection Volume in Mice200 µL[4]

Experimental Protocols

This section details the step-by-step procedures for preparing a stock solution and a final injectable working solution of this compound.

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), sterile

  • Sterile, pyrogen-free water for injection

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (e.g., 29G)

  • 0.22 µm sterile syringe filter

Preparation of 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 7.43 mg of this compound (assuming a molecular weight of 743.33 g/mol ).

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.[1]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C, protected from light and under a nitrogen atmosphere to prevent oxidation.[1] The stock solution is stable for up to 6 months under these conditions.

Preparation of 80 µM Injectable Working Solution

This protocol is designed for intravenous administration in mice.

  • Thawing: Thaw a single aliquot of the 10 mM FD-1080 stock solution at room temperature.

  • Dilution: Prepare the 80 µM working solution by diluting the 10 mM stock solution with pre-warmed sterile PBS. To prepare 1 mL of the working solution, add 8 µL of the 10 mM stock solution to 992 µL of warm PBS. The use of "hot" or warm PBS can aid in maintaining solubility upon dilution.[4] A temperature of approximately 40-50°C is recommended.

  • Mixing: Gently mix the solution by inverting the tube or by gentle vortexing. Avoid vigorous shaking to prevent protein denaturation if the PBS contains supplements.

  • Sterilization: Sterilize the final working solution by passing it through a 0.22 µm sterile syringe filter before injection.[4]

  • Administration: Administer 200 µL of the 80 µM working solution to each mouse via intravenous injection (e.g., tail vein).[4] In vivo imaging analysis can be conducted 10-20 minutes post-injection.[4]

Alternative Formulation for Poorly Soluble Compounds

For compounds that exhibit poor solubility even with the above method, a co-solvent system can be employed. While a specific formulation for FD-1080 using this method is not detailed in the search results, a general approach for poorly soluble drugs involves a mixture of DMSO, PEG300, Tween-80, and saline. Researchers may need to optimize the ratios for this compound based on experimental needs and toxicity assessments.

Visualized Workflows and Pathways

Experimental Workflow for this compound Preparation

G cluster_stock Stock Solution Preparation (10 mM) cluster_working Working Solution Preparation (80 µM) cluster_admin In Vivo Administration weigh 1. Weigh this compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex/Sonicate to Dissolve add_dmso->dissolve store 4. Aliquot and Store at -80°C dissolve->store thaw 5. Thaw Stock Solution store->thaw dilute 6. Dilute with Warm PBS thaw->dilute mix 7. Gently Mix dilute->mix filter 8. Sterile Filter (0.22 µm) mix->filter inject 9. Inject 200 µL into Mouse (IV) filter->inject image 10. Perform In Vivo Imaging inject->image

Caption: Workflow for preparing this compound for mouse injection.

Conclusion

The protocol outlined in this application note provides a reliable method for the preparation of this compound for in vivo imaging studies in mice. Adherence to these guidelines for the preparation of stock and working solutions will help ensure the consistency and reproducibility of experimental results. It is always recommended to perform a small pilot study to confirm the suitability of the formulation in the specific experimental context.

References

Application Notes and Protocols: FD-1080 Free Acid for Deep-Tissue Vasculature Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Overview

FD-1080 is a small-molecule heptamethine cyanine (B1664457) dye specifically designed for biological imaging in the second near-infrared (NIR-II) window.[1][2][3] Its excitation and emission peaks are both located in the NIR-II region, which offers significant advantages for deep-tissue in vivo imaging.[2][4] The 1064 nm laser excitation used for FD-1080 minimizes photon scattering and tissue autofluorescence, resulting in deeper tissue penetration and superior imaging resolution compared to traditional NIR-I fluorophores (650-980 nm).[2][5][6]

A key feature of FD-1080 is the significant enhancement of its quantum yield upon binding with serum proteins like fetal bovine serum (FBS) or human serum albumin (HSA).[2][7] While its intrinsic quantum yield is low, this value increases dramatically in vivo, leading to bright, high-contrast images of the vasculature.[4][5][8] These properties make FD-1080 an exceptional tool for high-resolution, non-invasive imaging of deep-tissue vascular networks, including those in the hindlimb, abdomen, and brain, through intact skin and skull.[2][5][6]

Quantitative Data and Properties

The physicochemical and spectroscopic properties of FD-1080 free acid are summarized below.

PropertyValueSource(s)
Molecular Formula C40H39ClN2O6S2[5]
Molecular Weight 743.33 g/mol [5]
Excitation Maximum (Ex) 1064 nm[2][4][5]
Emission Maximum (Em) ~1080 nm[1][4][5]
Absorbance Maximum ~1046 nm[1][8]
Quantum Yield (QY) 0.31%[2][5]
Quantum Yield (with FBS) 5.94%[2][4][5][8]
Appearance Brown to black solid[5][6]
Solubility Soluble in DMSO (e.g., 20 mg/mL)[5]

Mechanism of Action for In Vivo Imaging

The utility of FD-1080 for in vivo vasculature imaging stems from its spectral properties within the NIR-II window and its interaction with blood components. After intravenous injection, FD-1080 quickly binds to serum albumin. This binding event restricts the molecule's conformation, leading to a substantial increase in its fluorescence quantum yield. The 1064 nm excitation laser penetrates tissue efficiently, and the resulting ~1080 nm emission is detected with high signal-to-background ratio due to reduced scattering and autofluorescence.

cluster_workflow Mechanism of Enhanced In Vivo Fluorescence A This compound (Low Quantum Yield) B Intravenous Injection A->B C Binding to Serum Albumin B->C D FD-1080-Albumin Complex (High Quantum Yield) C->D G ~1080 nm Emission (High SBR) D->G Fluoresces E 1064 nm Laser Excitation E->D Excites Complex F Deep-Tissue Penetration E->F Enables F->G Allows for H High-Resolution Vasculature Image G->H cluster_prep Solution Preparation Workflow Powder FD-1080 Powder DMSO Add DMSO Powder->DMSO Stock 10 mM Stock Solution in DMSO DMSO->Stock Store Aliquot & Store -80°C, under N2 Stock->Store Dilute Dilute with PBS Stock->Dilute Working 80 µM Working Solution Dilute->Working Filter Filter (0.2 µm) Working->Filter Final Ready for Injection Filter->Final cluster_exp In Vivo Imaging Experimental Workflow A Anesthetize Animal & Maintain Temperature B Administer FD-1080 via Tail Vein Injection (200 µL) A->B C Wait 10-20 min for Circulation B->C D Position Animal in Imaging System C->D E Set Imaging Parameters (Laser, Filter, Exposure) D->E F Acquire NIR-II Fluorescence Images E->F G Analyze Data (SBR, Vessel Diameter) F->G

References

Application Notes and Protocols: FD-1080 Free Acid for High-Resolution Brain Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FD-1080 free acid is a novel small-molecule fluorophore with excitation and emission profiles in the second near-infrared (NIR-II) window (excitation ~1064 nm, emission ~1080 nm).[1][2] This property allows for deep-tissue, high-resolution in vivo imaging due to reduced photon scattering and minimal tissue autofluorescence at these longer wavelengths.[1][2][3] These characteristics make FD-1080 an exceptional candidate for non-invasive, high-resolution imaging of cerebral vasculature and potentially other neuropathological features through the intact skull.[4] This document provides detailed application notes and protocols for the utilization of this compound in high-resolution brain imaging studies.

Physicochemical and Optical Properties of FD-1080

A summary of the key properties of this compound is presented in the table below, offering a comparative overview of its performance characteristics.

PropertyValueReference
Excitation Wavelength (λex)1064 nm[1][2]
Emission Wavelength (λem)1080 nm[1][2]
Quantum Yield (in ethanol)0.31%[1][2]
Quantum Yield (with FBS)5.94%[1][2]
Molar Mass743.33 g/mol [1]
FormulaC40H39ClN2O6S2[1]

Key Applications in High-Resolution Brain Imaging

This compound is particularly well-suited for the following applications in neuroscience research and drug development:

  • High-Resolution Cerebral Angiography: The strong NIR-II fluorescence and deep tissue penetration of FD-1080 enable detailed visualization of the cerebral vasculature, including fine capillaries, through the intact scalp and skull of small animal models.[4]

  • Assessment of Blood-Brain Barrier (BBB) Integrity: Changes in vascular permeability and BBB disruption, which are hallmarks of many neurological diseases, can be qualitatively and quantitatively assessed by monitoring the extravasation of FD-1080 from the bloodstream into the brain parenchyma.

  • Potential for Imaging Neuropathologies (Exploratory): While FD-1080 is primarily a vascular imaging agent, its potential for imaging specific brain pathologies, such as amyloid-β plaques or neuroinflammation, is an active area of research. The protocols provided below for these applications are based on established methodologies for other NIR-II probes and can be adapted for use with FD-1080.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Injection

This protocol details the steps for preparing an injectable solution of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fetal Bovine Serum (FBS) (optional, for enhancing quantum yield)

  • Sterile microcentrifuge tubes

  • 0.22 µm sterile syringe filter

Procedure:

  • Stock Solution Preparation:

    • Dissolve this compound in DMSO to prepare a 10 mM stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in aliquots at -20°C, protected from light.

  • Working Solution Preparation (for vascular imaging):

    • On the day of the experiment, thaw an aliquot of the FD-1080 stock solution.

    • Dilute the stock solution with sterile PBS (pH 7.4) to the desired final concentration (typically in the range of 100-200 µM).

    • For enhanced fluorescence, the FD-1080 solution can be mixed with FBS. A common approach is to incubate FD-1080 with FBS at a 1:1 molar ratio for 30 minutes at room temperature before injection.

    • Filter the final working solution through a 0.22 µm sterile syringe filter before injection to remove any aggregates.

G cluster_prep FD-1080 Solution Preparation stock 1. Prepare 10 mM Stock in DMSO working 2. Dilute Stock in PBS (optional: add FBS) stock->working Dilution filter 3. Sterile Filter (0.22 µm) working->filter Purification inject 4. Ready for Injection filter->inject Final Product

Workflow for FD-1080 solution preparation.
Protocol 2: High-Resolution In Vivo Imaging of Cerebral Vasculature in Mice

This protocol outlines the procedure for non-invasive imaging of the brain vasculature in a mouse model.

Materials and Equipment:

  • Prepared FD-1080 working solution

  • Mouse model (e.g., C57BL/6)

  • Anesthesia (e.g., isoflurane)

  • Animal restrainer

  • NIR-II imaging system equipped with a 1064 nm laser and an InGaAs camera

  • Long-pass filter (e.g., 1100 nm or 1250 nm)

  • Catheter for intravenous injection (e.g., tail vein)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-1.5% for maintenance).

    • Place the anesthetized mouse in the imaging chamber and secure its head to minimize motion artifacts.

    • Maintain the animal's body temperature using a heating pad.

    • If necessary, carefully remove the fur from the head region to improve image quality.

  • Image Acquisition:

    • Acquire baseline pre-injection images of the brain.

    • Administer the FD-1080 working solution via intravenous injection (e.g., tail vein). A typical dose is 100-200 µL of a 100-200 µM solution.

    • Immediately after injection, begin acquiring a time-series of images to capture the dynamic vascular filling phase.

    • Continue imaging at desired time points post-injection to observe the distribution and clearance of the dye.

    • Use a 1064 nm laser for excitation and an appropriate long-pass filter to collect the emission signal.

    • Optimize imaging parameters (e.g., laser power, exposure time, gain) to achieve a high signal-to-noise ratio without saturating the detector.

  • Image Processing and Analysis:

    • Correct for any motion artifacts in the acquired image sequence.

    • Use image analysis software to visualize the cerebral vasculature.

    • Quantitative analysis can be performed to measure vessel diameter, blood flow velocity (from dynamic imaging), and vascular density.

G cluster_workflow In Vivo Cerebral Vasculature Imaging Workflow prep 1. Animal Anesthesia & Positioning baseline 2. Acquire Baseline NIR-II Images prep->baseline inject 3. Intravenous Injection of FD-1080 baseline->inject acquire 4. Dynamic & Static Image Acquisition inject->acquire process 5. Image Processing & Analysis acquire->process

Experimental workflow for in vivo brain imaging.
Protocol 3: Exploratory Imaging of Amyloid-β Plaques

This protocol is adapted from studies using other NIR-II probes for amyloid-β imaging and serves as a starting point for investigating the potential of FD-1080 for this application.

Materials and Equipment:

  • Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1) and wild-type controls

  • FD-1080 working solution (optimization of formulation for BBB penetration may be required)

  • NIR-II imaging system as described in Protocol 2

  • Reagents for ex vivo validation (e.g., Thioflavin S, anti-Aβ antibodies)

  • Fluorescence microscope for tissue section imaging

Procedure:

  • Animal Preparation and Injection:

    • Follow the animal preparation steps as in Protocol 2.

    • Inject the FD-1080 working solution intravenously. The optimal dose and formulation may need to be determined empirically to ensure sufficient BBB penetration.

  • In Vivo Imaging:

    • Acquire images of the brain at multiple time points post-injection (e.g., 30 min, 1h, 2h, 4h, 24h) to identify the optimal window for plaque labeling.

    • The signal from vascular FD-1080 should decrease over time, while specific binding to plaques, if any, may persist.

  • Ex Vivo Validation:

    • After the final in vivo imaging session, euthanize the mouse and perfuse with PBS followed by 4% paraformaldehyde.

    • Excise the brain and prepare cryosections.

    • Co-stain the brain slices with a standard amyloid plaque stain (e.g., Thioflavin S) or perform immunohistochemistry with an anti-Aβ antibody.

    • Image the stained sections using a fluorescence microscope and compare the localization of the FD-1080 signal with the standard plaque stains to confirm co-localization.

G cluster_amyloid Amyloid Plaque Imaging & Validation invivo In Vivo NIR-II Imaging of AD Mouse Model exvivo Ex Vivo Brain Sectioning invivo->exvivo stain Co-staining with Thioflavin S / Anti-Aβ exvivo->stain correlate Correlative Microscopy stain->correlate

Logical flow for amyloid plaque imaging validation.

Data Presentation and Interpretation

Quantitative data from high-resolution brain imaging experiments with FD-1080 should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 2: Example Quantitative Data for Cerebral Vasculature Imaging

ParameterWild-Type MouseDisease Model Mouse
Average Vessel Diameter (µm)X ± SDY ± SD
Vessel Density (%)A ± SDB ± SD
Relative Blood Flow Velocity1.0 (normalized)Z ± SD
Signal-to-Background RatioP ± SDQ ± SD

Conclusion

This compound is a powerful tool for high-resolution, non-invasive imaging of the cerebral vasculature in preclinical models. Its favorable properties in the NIR-II window open up new avenues for studying cerebrovascular changes in health and disease. While its application for direct imaging of neuropathologies such as amyloid plaques is still under investigation, the protocols provided here offer a solid foundation for researchers to explore these exciting possibilities. As with any novel application, careful optimization of probe formulation, dosage, and imaging parameters will be crucial for achieving reliable and reproducible results.

References

Application Notes and Protocols for Respiratory Rate Monitoring Using FD-1080 Free Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FD-1080 is a near-infrared (NIR-II) fluorophore with excitation and emission wavelengths in the second near-infrared window (NIR-II), specifically with an excitation maximum at approximately 1064 nm and an emission maximum at 1080 nm.[1][2][3] This property allows for deep-tissue, high-resolution in vivo imaging due to reduced photon scattering and lower tissue autofluorescence compared to traditional NIR-I imaging (650-980 nm).[1][3] One of the valuable applications of FD-1080 is the non-invasive, real-time monitoring of respiratory rate in preclinical animal models. This is achieved by dynamic imaging of the craniocaudal motion of internal organs, such as the liver, which rhythmically move with respiration.[1][2] This method provides a contact-free alternative to traditional methods for monitoring vital signs in awake or anesthetized animals.[1][2][4]

Principle of a Respiratory Rate Monitoring

The use of FD-1080 for respiratory rate monitoring does not involve direct chemical sensing of respiratory gases or pH. Instead, it leverages the high spatio-temporal resolution of NIR-II imaging to track the physical displacement of organs caused by the diaphragm's movement during breathing. After intravenous administration, FD-1080, often complexed with fetal bovine serum (FBS) to enhance its quantum yield and circulation time, acts as a vascular imaging agent.[1][2] The high contrast provided by FD-1080 allows for clear visualization of organs like the liver. By capturing a time-lapse series of images of the abdominal region, the periodic displacement of the liver can be recorded and analyzed to determine the frequency of respiration.

Quantitative Data Summary

The following table summarizes the key optical and performance characteristics of FD-1080 free acid.

ParameterValueNotes
Excitation Wavelength (Ex) 1064 nm[1]In the NIR-II window.
Emission Wavelength (Em) 1080 nm[1][3]In the NIR-II window.
Quantum Yield (in ethanol) 0.31%[1][2]
Quantum Yield (with FBS) 5.94%[1][2]Complexation with Fetal Bovine Serum significantly enhances quantum yield.
Molecular Weight 765.31 g/mol [1][5]
Molecular Formula C40H38ClN2NaO6S2[1][5]

Experimental Protocols

Preparation of FD-1080-FBS Complex Solution

This protocol describes the preparation of the FD-1080 and Fetal Bovine Serum (FBS) complex for intravenous injection. The complexation with FBS has been shown to significantly increase the quantum yield of FD-1080.[1][2]

Materials:

  • This compound

  • Fetal Bovine Serum (FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • In a sterile microcentrifuge tube, add the desired amount of FBS.

  • Slowly add the FD-1080 stock solution to the FBS while gently vortexing to achieve the final desired concentration (e.g., 80 µM). The FD-1080-FBS complex will form.[6]

  • Incubate the mixture at room temperature for 30 minutes to ensure stable complex formation.

  • Dilute the FD-1080-FBS complex solution with sterile PBS to the final injection volume and concentration.

In Vivo Respiratory Rate Monitoring in Mice

This protocol details the procedure for administering the FD-1080-FBS complex to a mouse and subsequently performing NIR-II imaging to monitor the respiratory rate.

Materials:

  • FD-1080-FBS complex solution (prepared as above)

  • Mouse model (e.g., nude mouse)

  • Anesthetic (if imaging anesthetized animals)

  • NIR-II imaging system equipped with a 1064 nm laser and an appropriate long-pass filter (e.g., 1100 nm)

  • Animal holder/stage

Procedure:

  • Animal Preparation:

    • For anesthetized studies, anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).

    • For awake animal studies, ensure the animal is appropriately restrained to minimize movement unrelated to respiration.

  • Injection:

    • Administer the prepared FD-1080-FBS complex solution via intravenous (tail vein) injection. A typical injection volume is 200 µL of an 80 µM solution.[6]

  • Imaging:

    • Wait for 10-20 minutes post-injection to allow for the distribution of the dye in the vasculature.[6]

    • Position the mouse in the NIR-II imaging system, focusing on the upper abdominal region to visualize the liver.

    • Illuminate the region of interest with the 1064 nm excitation laser.

    • Acquire a time-series of images (a video) at a sufficient frame rate to capture the respiratory motion (e.g., 10-30 frames per second). The total acquisition time should be long enough to capture multiple breathing cycles (e.g., 30-60 seconds).

  • Image Analysis and Data Extraction:

    • From the acquired image sequence, select a region of interest (ROI) over the edge of the liver.

    • Track the displacement of the liver edge over time. This can be done by analyzing the change in fluorescence intensity in the ROI, which will fluctuate as the liver moves in and out of the region.

    • The resulting time-intensity profile will be a periodic wave corresponding to the respiratory motion.

    • Apply a Fourier transform or use peak-counting algorithms to the time-intensity profile to determine the dominant frequency.[4]

    • The calculated frequency in Hz can be converted to breaths per minute (breaths/min) by multiplying by 60.

Visualizations

Experimental Workflow for Respiratory Rate Monitoring

experimental_workflow prep FD-1080-FBS Complex Preparation injection Intravenous Injection prep->injection animal_prep Animal Preparation (Awake or Anesthetized) animal_prep->injection distribution Dye Distribution (10-20 min) injection->distribution imaging NIR-II Imaging (1064 nm Excitation) distribution->imaging analysis Image Analysis (Liver Motion Tracking) imaging->analysis result Respiratory Rate (Breaths/min) analysis->result

Caption: Workflow for in vivo respiratory rate monitoring using FD-1080.

Conceptual Signaling Pathway

The mechanism of respiratory rate determination using FD-1080 is a physical process rather than a biochemical signaling pathway. The following diagram illustrates the logical relationship from physiological action to signal detection.

signaling_pathway respiration Respiration (Diaphragm Contraction/Relaxation) liver_motion Craniocaudal Liver Motion respiration->liver_motion causes intensity_change Periodic Change in Fluorescence Intensity liver_motion->intensity_change induces dye_signal FD-1080 Signal in Vasculature of the Liver dye_signal->intensity_change enables rate_detection Frequency Analysis intensity_change->rate_detection output Respiratory Rate rate_detection->output

Caption: Logical flow from respiration to rate detection with FD-1080.

References

Application Notes and Protocols: Conjugating FD-1080 Free Acid to Antibodies and Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the covalent conjugation of the near-infrared (NIR-II) fluorescent dye, FD-1080 free acid, to antibodies and peptides. The protocols described herein are intended for researchers in life sciences and professionals in drug development who are looking to label biomolecules for applications such as in vivo imaging.

Introduction

FD-1080 is a heptamethine cyanine (B1664457) dye that exhibits excitation and emission in the second near-infrared (NIR-II) window, with an excitation maximum at approximately 1064 nm and an emission maximum around 1080 nm.[1][2] This spectral profile allows for deep tissue imaging with reduced autofluorescence and light scattering, making it an excellent candidate for in vivo imaging studies.[1][2] The "free acid" form of FD-1080 possesses a terminal carboxylic acid group, which can be activated to form a stable amide bond with primary amines present on biomolecules, such as the lysine (B10760008) residues and the N-terminus of antibodies and peptides.

This protocol details a two-step conjugation procedure utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to achieve efficient and stable labeling of antibodies and peptides with FD-1080.

Properties of FD-1080

A summary of the key properties of FD-1080 is provided in the table below for easy reference.

PropertyValueReference
Excitation Maximum (Ex)~1064 nm[1][2]
Emission Maximum (Em)~1080 nm[1][2]
Molecular Weight~743.33 g/mol [1]
Molecular FormulaC₄₀H₃₉ClN₂O₆S₂[1]
Quantum Yield (in ethanol)0.31%
Quantum Yield (with FBS)5.94%

Conjugation Chemistry Overview

The conjugation of this compound to primary amines on antibodies or peptides is a two-step process. First, the carboxylic acid group on the FD-1080 molecule is activated using EDC in the presence of NHS (or its water-soluble analog, Sulfo-NHS). This reaction forms a semi-stable NHS ester of FD-1080. In the second step, the antibody or peptide is introduced, and the primary amine groups on the biomolecule react with the FD-1080-NHS ester to form a stable amide bond, releasing NHS as a byproduct.

Conjugation_Workflow cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Biomolecule cluster_purification Step 3: Purification FD1080 This compound (-COOH) FD1080_NHS FD-1080-NHS Ester (Amine-Reactive) FD1080->FD1080_NHS Activation EDC_NHS EDC + NHS (Activation Buffer, pH 4.7-6.0) EDC_NHS->FD1080_NHS Conjugate FD-1080-Biomolecule Conjugate (Stable Amide Bond) FD1080_NHS->Conjugate Conjugation (Coupling Buffer, pH 7.2-8.5) Biomolecule Antibody or Peptide (-NH2) Biomolecule->Conjugate Purification Size-Exclusion Chromatography or Dialysis Conjugate->Purification Final_Product Purified Conjugate Purification->Final_Product EDC_NHS_Reaction cluster_reaction Chemical Reaction Pathway FD1080_COOH FD-1080-COOH Intermediate O-acylisourea intermediate (unstable) FD1080_COOH->Intermediate Activation EDC + EDC EDC->Intermediate FD1080_NHS FD-1080-NHS ester (semi-stable) Intermediate->FD1080_NHS Stabilization NHS + NHS NHS->FD1080_NHS Conjugate FD-1080-CO-NH-R (Stable Amide Bond) FD1080_NHS->Conjugate Conjugation Biomolecule_NH2 + R-NH₂ (Antibody/Peptide) Biomolecule_NH2->Conjugate

References

Application Notes and Protocols for Long-Term In Vivo Imaging with FD-1080 Free Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FD-1080 is a small-molecule near-infrared II (NIR-II) fluorophore with excitation and emission maxima at approximately 1064 nm and 1080 nm, respectively.[1][2] Its operation within the NIR-II window (1000-1700 nm) offers significant advantages for in vivo imaging, including deeper tissue penetration, reduced autofluorescence, and higher spatial resolution compared to traditional NIR-I imaging (700-950 nm).[3][4] These characteristics make FD-1080 a promising candidate for long-term, longitudinal in vivo studies to monitor dynamic biological processes such as tumor growth, metastasis, and cell migration.[5][6] This document provides detailed application notes and protocols for the use of FD-1080 free acid in long-term in vivo imaging studies.

Optical and Physicochemical Properties of FD-1080

FD-1080 possesses favorable properties for in vivo imaging, including good water solubility and high stability.[7][8] Its quantum yield is significantly enhanced when bound to serum proteins like fetal bovine serum (FBS), a crucial factor for its performance in the bloodstream.[2]

PropertyValueReference
Excitation Maximum (Ex)~1064 nm[1][2]
Emission Maximum (Em)~1080 nm[1][2]
Quantum Yield (in Ethanol)0.31%[2]
Quantum Yield (with FBS)5.94%[2]
SolventDMSO (for stock), PBS[9]

Key Applications for Long-Term In Vivo Imaging

The superior optical properties of FD-1080 in the NIR-II window make it well-suited for a variety of long-term in vivo imaging applications, including:

  • Oncology Research: Monitoring tumor growth, regression, and metastasis over extended periods. The enhanced permeability and retention (EPR) effect in tumor vasculature allows for passive accumulation of FD-1080.[10][11]

  • Cell Tracking: Longitudinal tracking of labeled cells, such as immune cells or stem cells, to study their migration, engraftment, and fate in vivo.[5][6]

  • Pharmacokinetics and Biodistribution: Studying the long-term distribution, accumulation, and clearance of drugs or nanoparticles conjugated to FD-1080.

Experimental Protocols

Protocol 1: Long-Term Tumor Growth Monitoring in a Murine Model

This protocol outlines the use of this compound for non-invasively monitoring the growth of subcutaneous tumors in mice over several weeks.

Materials:

  • This compound

  • DMSO

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • NIR-II in vivo imaging system with a 1064 nm laser and appropriate emission filters (>1100 nm)

  • Anesthesia system (e.g., isoflurane)

  • Animal care supplies (heating pads, eye lubricant)

Procedure:

  • Preparation of FD-1080 Injection Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C, protected from light.[9]

    • On the day of injection, thaw an aliquot of the stock solution.

    • Dilute the stock solution with sterile PBS to a final working concentration of 80 µM.[9] Ensure the final DMSO concentration is below 5% to minimize toxicity.

    • Warm the working solution to 37°C before injection.

  • Animal Preparation and Injection:

    • Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).[12]

    • Place the mouse on a heated stage to maintain body temperature. Apply eye lubricant to prevent corneal drying.

    • Administer 200 µL of the 80 µM FD-1080 working solution via intravenous (tail vein) injection.[9]

  • Long-Term Imaging Schedule:

    • Acquire images at multiple time points post-injection to monitor tumor accumulation and clearance, for example: 2, 6, 24, 48, and 72 hours post-injection.

    • For longitudinal monitoring of tumor growth, repeat the imaging procedure at regular intervals (e.g., every 3-4 days) for up to several weeks. For repeated imaging sessions, a fresh injection of FD-1080 may be required depending on the clearance rate from the tumor.

  • Image Acquisition:

    • Position the anesthetized mouse in the NIR-II imaging system.

    • Use a 1064 nm laser for excitation and an appropriate long-pass filter (e.g., 1100 nm or 1300 nm) to collect the emission signal.[7]

    • Optimize acquisition parameters (exposure time, laser power) to achieve a good signal-to-noise ratio while minimizing photobleaching.

  • Data Analysis:

    • Use the imaging system's software to quantify the fluorescence intensity in the tumor region of interest (ROI) and a background region at each time point.

    • Calculate the tumor-to-background ratio (TBR) to assess the specific signal from the tumor.

    • Monitor the change in tumor fluorescence intensity and size over the course of the study to evaluate tumor growth or response to therapy.

Protocol 2: In Vivo Tracking of FD-1080 Labeled Cells

This protocol describes the ex vivo labeling of cells with this compound and their subsequent long-term tracking in vivo.

Materials:

  • This compound

  • DMSO

  • Sterile PBS, pH 7.4

  • Cell culture medium (serum-free for labeling)

  • Cells of interest (e.g., cancer cells, immune cells, stem cells)

  • Recipient mice

  • NIR-II in vivo imaging system

  • Anesthesia and animal care supplies

Procedure:

  • Cell Labeling:

    • Prepare a working solution of FD-1080 in serum-free medium or PBS at a concentration of 2-10 µM from a 10 mM DMSO stock.[9]

    • Harvest and wash the cells to be labeled, resuspending them in serum-free medium.

    • Incubate the cells with the FD-1080 working solution for 10-30 minutes at 37°C.[9]

    • Wash the labeled cells three times with sterile PBS to remove any unbound dye.

    • Resuspend the final labeled cell pellet in an appropriate medium for injection.

  • Animal Preparation and Cell Injection:

    • Anesthetize the recipient mouse as described in Protocol 1.

    • Inject the labeled cells via the desired route (e.g., intravenous, intraperitoneal, or local injection).

  • Long-Term In Vivo Tracking:

    • Image the mouse at various time points post-injection (e.g., 1, 6, 24, 48 hours, and then every few days) to track the migration and localization of the labeled cells.

    • Use the NIR-II imaging system with the appropriate laser and filters as described in Protocol 1.

  • Data Analysis:

    • Quantify the fluorescence signal in regions of interest to monitor the distribution and persistence of the labeled cells over time.

    • Correlate the location of the fluorescent signal with anatomical landmarks to determine the homing and engraftment of the cells.

Data Presentation

Table 1: Quantitative Performance of FD-1080 in Preclinical Imaging

ParameterValueApplicationReference
Signal-to-Background Ratio (SBR)
Hindlimb Vasculature (1064 nm excitation)~4.3Vasculature Imaging[7]
Brain Vasculature (1064 nm excitation)Significantly higher than 808 nm excitationBrain Imaging[7]
Spatial Resolution
Hindlimb Vasculature (FWHM)0.47 mmVasculature Imaging[7]
Brain Vasculature (FWHM)0.65 mmBrain Imaging[7]
Long-Term Signal Persistence Data not readily available in public literature. Requires empirical determination for specific long-term studies.Longitudinal Studies

Table 2: Biodistribution and Toxicology Profile of this compound

ParameterFindingsNotesReference
Biodistribution Specific long-term biodistribution data for this compound is not extensively published. As a small molecule cyanine (B1664457) dye, it is expected to initially distribute through the vasculature and subsequently clear.The addition of sulfonic acid groups to the FD-1080 structure enhances its water solubility, which may influence its clearance pathway.[7][2][7]
Clearance The primary clearance routes for similar small molecule NIR-II dyes are renal and hepatobiliary.The exact clearance kinetics for this compound in long-term studies require further investigation.General NIR-II dye literature
Long-Term Toxicology No specific long-term (chronic) toxicology studies for this compound are publicly available. General studies on cyanine dyes suggest that toxicity is dose-dependent.It is highly recommended that researchers conduct preliminary dose-escalation and toxicology studies for their specific long-term experimental models.General toxicology literature

Mandatory Visualizations

experimental_workflow Experimental Workflow for Long-Term In Vivo Imaging cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_dye Prepare FD-1080 Working Solution injection Intravenous Injection of FD-1080 prep_dye->injection prep_animal Anesthetize and Prepare Animal Model prep_animal->injection imaging Longitudinal NIR-II Imaging Sessions injection->imaging t = 0 acquisition Image Acquisition imaging->acquisition t = 1, 2, ...n quantification Quantitative Analysis (ROI, TBR) acquisition->quantification interpretation Biological Interpretation quantification->interpretation epr_effect Enhanced Permeability and Retention (EPR) Effect cluster_tumor Tumor Microenvironment cluster_systemic Systemic Circulation vasculature Leaky Tumor Vasculature accumulation FD-1080 Accumulation vasculature->accumulation Passive Accumulation in Tumor Interstitium lymphatics Impaired Lymphatic Drainage fd1080 FD-1080 in Bloodstream fd1080->vasculature Extravasation accumulation->lymphatics Reduced Clearance data_analysis_flow Data Analysis for Longitudinal Studies raw_images Raw NIR-II Images (Time Series) roi_selection Region of Interest (ROI) Selection (Tumor & Background) raw_images->roi_selection intensity_extraction Fluorescence Intensity Extraction roi_selection->intensity_extraction tbr_calculation Tumor-to-Background Ratio (TBR) Calculation intensity_extraction->tbr_calculation longitudinal_plot Plot TBR vs. Time tbr_calculation->longitudinal_plot statistical_analysis Statistical Analysis longitudinal_plot->statistical_analysis conclusion Conclusion on Tumor Growth/Cell Migration statistical_analysis->conclusion

References

Application Notes and Protocols: FD-1080 Free Acid in Cancer Research Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FD-1080 is a near-infrared (NIR) II fluorophore with excitation and emission wavelengths beyond 1000 nm, placing it in the second biological window (NIR-II, 1000-1700 nm).[1][2][3][4] This spectral range offers significant advantages for in vivo imaging, including reduced photon scattering, deeper tissue penetration, and lower autofluorescence compared to traditional NIR-I imaging (700-900 nm).[1][2] FD-1080 free acid has emerged as a valuable tool in cancer research for high-resolution, deep-tissue imaging of tumor vasculature and for tracking the biodistribution of drug delivery systems. This document provides detailed application notes and protocols for the use of this compound in cancer research imaging.

Physicochemical and Fluorescence Properties

FD-1080 is a heptamethine cyanine (B1664457) dye characterized by its excellent photostability and water solubility, the latter being enhanced by the presence of two sulfonic acid groups.[2][4] Its fluorescence quantum yield is significantly enhanced when complexed with fetal bovine serum (FBS), a common component of cell culture media and a proxy for in vivo protein interaction.[3][5]

PropertyValueReference
Excitation Maximum (Ex)~1064 nm[3][5]
Emission Maximum (Em)~1080 nm[3][5]
Absorbance Maximum~1046 nm[1]
Quantum Yield (in ethanol)0.31%[5]
Quantum Yield (with FBS)5.94%[3][5]
Molecular Weight765.31 g/mol
FormulaC₄₀H₃₈ClN₂NaO₆S₂

Cellular Uptake and Mechanism of Action

The precise uptake mechanism of this compound in cancer cells is an area of ongoing investigation. However, based on studies of similar heptamethine cyanine dyes, the uptake is likely mediated by a combination of factors:

  • Organic Anion-Transporting Polypeptides (OATPs): Many cancer cells overexpress OATPs, which can facilitate the transport of anionic molecules like FD-1080 across the cell membrane.[6][7]

  • Endocytosis: When in circulation, FD-1080 can bind to serum proteins like albumin. This complex can then be taken up by cancer cells through endocytosis.[8]

  • Enhanced Permeability and Retention (EPR) Effect: In vivo, the leaky vasculature and poor lymphatic drainage of solid tumors lead to the passive accumulation of macromolecules and nanoparticles, including FD-1080 complexed with serum proteins.

It is important to note that FD-1080 is primarily a fluorescent probe for imaging and does not have a known direct effect on specific signaling pathways in its ground state. However, upon irradiation with NIR light, it can generate reactive oxygen species (ROS), a property that can be exploited for photodynamic therapy (PDT).[9][10][11][12]

Signaling Pathway and Cellular Fate Diagram

FD1080_Mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space FD-1080 FD-1080 FD-1080_Albumin FD-1080-Albumin Complex FD-1080->FD-1080_Albumin Binding OATP OATP Transporter FD-1080->OATP Transport Serum Albumin Serum Albumin Serum Albumin->FD-1080_Albumin Endosome Endosome FD-1080_Albumin->Endosome Endocytosis FD-1080_int FD-1080 OATP->FD-1080_int Lysosome Lysosome Endosome->Lysosome Lysosome->FD-1080_int Release Mitochondria Mitochondria FD-1080_int->Mitochondria Accumulation ROS Reactive Oxygen Species (ROS) FD-1080_int->ROS Photosensitization Apoptosis Cell Death (Apoptosis/Necrosis) ROS->Apoptosis NIR_Light NIR Light (1064 nm) NIR_Light->FD-1080_int

Caption: Proposed cellular uptake and photodynamic action of FD-1080.

Experimental Protocols

In Vitro Imaging with Fluorescence Microscopy

This protocol is suitable for various adherent cancer cell lines, including HepG2 (liver cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer).

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Cancer cell line of interest

  • Glass-bottom dishes or chamber slides

  • Fluorescence microscope equipped with a NIR-II detector and a 1064 nm laser.

Procedure:

  • Prepare Stock Solution: Dissolve this compound in DMSO to make a 10 mM stock solution. Store at -20°C or -80°C, protected from light.

  • Prepare Working Solution: Dilute the stock solution in complete cell culture medium to a final concentration of 2-10 µM. Warm the medium to 37°C before dilution.

  • Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides and allow them to adhere and grow to 70-80% confluency.

  • Staining: Remove the culture medium and wash the cells once with warm PBS. Add the FD-1080 working solution to the cells and incubate for 10-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Aspirate the staining solution and wash the cells three times with warm PBS for 5 minutes each.

  • Imaging: Add fresh PBS or serum-free medium to the cells. Image the cells using a fluorescence microscope with a 1064 nm excitation laser and an appropriate NIR-II emission filter.

In Vitro Analysis with Flow Cytometry

This protocol can be used to quantify the uptake of FD-1080 in a population of cancer cells, such as PC-3 (prostate cancer) or HeLa cells.

Materials:

  • This compound

  • DMSO

  • PBS, pH 7.4

  • Complete cell culture medium

  • Cancer cell line of interest

  • Trypsin-EDTA

  • Flow cytometry tubes

  • Flow cytometer with a laser capable of exciting at or near 1064 nm and a detector for NIR-II emissions.

Procedure:

  • Prepare Solutions: Prepare 10 mM FD-1080 stock solution in DMSO and a 2-10 µM working solution in complete culture medium as described above.

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with the FD-1080 working solution for 10-30 minutes at 37°C.

  • Cell Harvesting:

    • For suspension cells, centrifuge at 400 x g for 4 minutes, discard the supernatant, and wash twice with cold PBS.

    • For adherent cells, wash with PBS, detach with Trypsin-EDTA, and then centrifuge and wash as for suspension cells.

  • Resuspension: Resuspend the cell pellet in 1 mL of cold PBS or serum-free medium.

  • Flow Cytometry Analysis: Analyze the cell suspension on a flow cytometer. Use unstained cells as a negative control to set the gates.

In Vivo Imaging in Tumor-Bearing Mice

This protocol describes the intravenous administration of FD-1080 for imaging tumors in a xenograft mouse model.

Materials:

  • This compound

  • DMSO

  • PBS, pH 7.4

  • Tumor-bearing mice (e.g., nude mice with subcutaneous HepG2 xenografts)

  • In vivo imaging system equipped with a 1064 nm laser and an InGaAs camera for NIR-II detection.

Procedure:

  • Prepare Injection Solution: Prepare a 10 mM FD-1080 stock solution in DMSO. Dilute the stock solution with PBS to a final concentration of 80 µM. Ensure the final DMSO concentration is low to avoid toxicity.

  • Animal Preparation: Anesthetize the tumor-bearing mouse according to approved institutional animal care protocols.

  • Injection: Intravenously inject 200 µL of the 80 µM FD-1080 working solution into the tail vein of the mouse.[13]

  • Imaging: Acquire whole-body NIR-II fluorescence images at various time points post-injection (e.g., 10 min, 30 min, 1h, 3h, 6h, 12h, 24h) to observe the biodistribution and tumor accumulation of the dye.

  • Data Analysis: Quantify the fluorescence intensity in the tumor region and in a background region (e.g., muscle) to calculate the signal-to-background ratio (SBR).

Experimental Workflow Diagrams

InVitro_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Staining cluster_imaging Analysis Stock Prepare 10 mM FD-1080 Stock (in DMSO) Working Prepare 2-10 µM Working Solution (in Culture Medium) Stock->Working Seed Seed Cancer Cells Incubate Incubate with FD-1080 (10-30 min) Seed->Incubate Wash Wash 3x with PBS Incubate->Wash Microscopy Fluorescence Microscopy Wash->Microscopy Flow Flow Cytometry Wash->Flow

Caption: In Vitro Experimental Workflow for FD-1080.

InVivo_Workflow Prep_Inject Prepare 80 µM FD-1080 Injection Solution (in PBS) Anesthetize Anesthetize Tumor-Bearing Mouse Prep_Inject->Anesthetize Inject Intravenous Injection (200 µL) Anesthetize->Inject Image Acquire NIR-II Images (Multiple Time Points) Inject->Image Analyze Quantify Signal & Calculate SBR Image->Analyze

Caption: In Vivo Imaging Experimental Workflow.

Quantitative Data Presentation

The signal-to-background ratio (SBR) is a critical parameter for evaluating the performance of a fluorescent probe in vivo. Higher SBR values indicate better contrast between the target tissue (tumor) and surrounding healthy tissue.

Tumor ModelImaging ConditionsTime Post-InjectionSignal-to-Background Ratio (SBR)Reference
Mouse Hindlimb Vasculature1064 nm excitationNot specified4.32
HepG2 Xenograft1064 nm excitation12 hours~3.5 (with targeting peptide)

Note: SBR values can vary significantly depending on the tumor model, dye concentration, imaging system, and data analysis methods. The values presented here are for illustrative purposes.

Conclusion

This compound is a powerful NIR-II fluorescent probe with significant potential for advancing cancer research imaging. Its favorable photophysical properties allow for deep-tissue, high-resolution visualization of tumors and their microenvironment. The protocols provided in this document offer a starting point for researchers to utilize FD-1080 in a variety of in vitro and in vivo applications. Further optimization of staining conditions and imaging parameters for specific cancer models will likely enhance the utility of this promising imaging agent.

References

Application Notes and Protocols for Dynamic Contrast-Enhanced Imaging with FD-1080 Free Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FD-1080 free acid is a novel near-infrared II (NIR-II) fluorescent dye with both excitation and emission wavelengths in the 1000-1700 nm window.[1][2] This property allows for deep tissue penetration and high-resolution imaging due to reduced photon scattering and tissue autofluorescence compared to traditional visible and NIR-I imaging.[1][2] FD-1080 is particularly well-suited for dynamic contrast-enhanced (DCE) imaging, a technique that allows for the visualization and quantification of vascular perfusion and permeability. Its favorable photophysical properties and biocompatibility make it a valuable tool in various research areas, including oncology, vascular biology, and drug development.

This document provides detailed application notes and protocols for the use of this compound in dynamic contrast-enhanced imaging.

Physicochemical and Optical Properties

FD-1080 is a heptamethine cyanine (B1664457) dye specifically engineered for optimal performance in the NIR-II window.[3] Its structure incorporates sulfonic acid groups to enhance water solubility and a cyclohexene (B86901) group to improve stability.[3]

Table 1: Physicochemical and Optical Properties of this compound

PropertyValueReference
Excitation Maximum (Ex)~1064 nm[4][5]
Emission Maximum (Em)~1080 nm[4][5]
Quantum Yield (in ethanol)0.31%[3][6]
Quantum Yield (with FBS)5.94%[3][6]
Molecular Weight743.33 g/mol [7]
AppearanceBrown to black solid powder[7]

Data Presentation: Quantitative Imaging Data

The superior optical properties of FD-1080 translate into high-quality in vivo imaging data with excellent signal-to-background ratios (SBR).

Table 2: In Vivo Imaging Performance of FD-1080

Imaging TargetExcitation WavelengthSignal-to-Background Ratio (SBR)Reference
Hindlimb Vasculature1064 nm4.32[6]
Hindlimb Vasculature650-980 nm1.9 - 2.2[6]
Brain Vasculature (Sagittal Sinus)1064 nmHigh[6]

Experimental Protocols

In Vitro Cell Staining Protocol

This protocol outlines the steps for staining cells in suspension or adherent cultures with this compound for fluorescence microscopy or flow cytometry.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Centrifuge

  • Fluorescence microscope or flow cytometer

Procedure:

  • Preparation of FD-1080 Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM.

  • Preparation of Working Solution (2-10 µM): Dilute the stock solution in warm PBS to the desired working concentration.

  • Cell Preparation:

    • Suspension cells: Centrifuge to collect cells and wash twice with PBS.

    • Adherent cells: Remove culture medium, wash with PBS, and detach cells using trypsin. Centrifuge and wash the cell pellet twice with PBS.

  • Staining: Resuspend the cells in 1 mL of the FD-1080 working solution and incubate at room temperature for 10-30 minutes.

  • Washing: Centrifuge the stained cells at 400 g for 3-4 minutes at 4°C. Discard the supernatant and wash the cells twice with PBS for 5 minutes each.

  • Analysis: Resuspend the final cell pellet in 1 mL of PBS or serum-free medium for analysis by fluorescence microscopy or flow cytometry.

In Vivo Dynamic Contrast-Enhanced Imaging Protocol (Mouse Model)

This protocol describes a general procedure for performing dynamic contrast-enhanced NIR-II imaging in a mouse model to assess vascular dynamics.

Materials:

  • This compound

  • Sterile PBS or saline

  • Anesthesia (e.g., isoflurane)

  • NIR-II imaging system with a suitable laser source (e.g., 1064 nm) and an InGaAs detector

  • Animal handling equipment

Procedure:

  • Preparation of FD-1080 Injection Solution (80 µM): Prepare a working solution of FD-1080 in sterile PBS. The final concentration may need to be optimized based on the specific application and imaging system.

  • Animal Preparation:

    • Anesthetize the mouse using a calibrated vaporizer with isoflurane.

    • Maintain the animal's body temperature using a heating pad.

    • If imaging a specific tumor, ensure the tumor is of an appropriate size for imaging.

  • Imaging System Setup:

    • Position the anesthetized mouse in the imaging chamber.

    • Set the excitation laser to 1064 nm and select the appropriate emission filter (e.g., >1100 nm long-pass).

    • Adjust the focus and field of view to the region of interest (e.g., tumor, hindlimb).

  • Dynamic Image Acquisition:

    • Acquire a baseline image before injecting the contrast agent.

    • Administer 200 µL of the FD-1080 solution via intravenous (tail vein) injection.[8]

    • Immediately start acquiring a time-lapse sequence of images for a predefined duration (e.g., 10-20 minutes or longer, depending on the application).[8]

  • Data Analysis:

    • Draw regions of interest (ROIs) over the target tissue (e.g., tumor) and a reference tissue (e.g., muscle).

    • Measure the fluorescence intensity in the ROIs over time.

    • Calculate parameters such as time to peak enhancement, peak signal intensity, and washout rate to characterize vascular perfusion and permeability.

Visualizations

G cluster_prep Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep_dye Prepare FD-1080 Injection Solution prep_animal Anesthetize and Position Animal prep_system Set Up NIR-II Imaging System baseline Acquire Baseline Image prep_system->baseline inject Inject FD-1080 (Intravenous) baseline->inject dynamic Acquire Dynamic Time-Lapse Images inject->dynamic roi Define Regions of Interest (ROIs) dynamic->roi intensity Measure Fluorescence Intensity vs. Time roi->intensity params Calculate Pharmacokinetic Parameters intensity->params

Caption: Workflow for in vivo dynamic contrast-enhanced imaging.

G cluster_workflow Tumor Vascularity Assessment injection FD-1080 Injection circulation Systemic Circulation injection->circulation tumor_vasculature Tumor Vasculature circulation->tumor_vasculature normal_vasculature Normal Vasculature circulation->normal_vasculature accumulation EPR Effect Accumulation tumor_vasculature->accumulation Leaky Vasculature imaging NIR-II Imaging normal_vasculature->imaging accumulation->imaging data Quantitative Data imaging->data

Caption: FD-1080 application in tumor vascularity assessment.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommendations for the use of FD-1080 free acid, a near-infrared (NIR-II) fluorophore, with a specific focus on determining the appropriate laser power for excitation in various research applications.

Introduction to this compound

FD-1080 is a small molecule cyanine (B1664457) dye that exhibits both excitation and emission in the second near-infrared (NIR-II) window.[1][2] Its key characteristic is the excitation by a 1064 nm laser, which allows for deeper tissue penetration and higher imaging resolution compared to traditional NIR-I fluorophores (excited between 650-980 nm).[3][4] This makes FD-1080 an excellent candidate for high-resolution, deep-tissue in vivo imaging.[2]

The fluorescence quantum yield of FD-1080 is significantly enhanced when it is complexed with fetal bovine serum (FBS), increasing from 0.31% to 5.94%.[1][5] This property is particularly advantageous for in vivo applications where the fluorophore will interact with blood components.

Quantitative Data Summary

The following tables summarize the key optical properties of this compound and the recommended laser power settings for its excitation.

Table 1: Optical Properties of this compound

PropertyValueReference
Excitation Maximum (λex)~1064 nm[1][3]
Emission Maximum (λem)~1080 nm[1][3]
Quantum Yield (in ethanol)0.31%[1][5]
Quantum Yield (with FBS)5.94%[1][5]
Molecular Weight743.33 g/mol [3]

Table 2: Recommended Laser Power for FD-1080 Excitation (1064 nm Laser)

ApplicationRecommended Power DensityCalculated Power (Low NA)Calculated Power (High NA)Notes
In Vitro (Microscopy) 10 - 100 mW/cm²0.8 - 8 mW0.03 - 0.3 mWStart with lower power and increase as needed to achieve sufficient signal-to-noise ratio.
In Vivo Imaging 100 - 330 mW/cm²8 - 26 mWN/APower can be adjusted based on imaging depth and tissue type. Do not exceed the Maximum Permissible Exposure (MPE).
Photostability Testing 330 mW/cm²~26 mWN/AAs reported in literature for FD-1080.[4][6]
Safety Limit (Skin) < 1 W/cm²< 78.5 mWN/AMaximum Permissible Exposure (MPE) for a 1064 nm laser on skin.[1]

Calculations are based on typical laser spot sizes. "Low NA" (Numerical Aperture) assumes a larger spot size common in in vivo imaging systems (e.g., 1 mm diameter), while "High NA" assumes a smaller, focused spot in high-resolution microscopy (e.g., 20 µm diameter). Users should determine the spot size of their specific instrument for precise power calculations.

Experimental Protocols

Reagent Preparation

Stock Solution (10 mM):

  • Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10 mM.

  • Sonication may be required to fully dissolve the compound.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C or -80°C, protected from light.

Working Solution for In Vitro Applications (2-10 µM):

  • Warm the required volume of Phosphate Buffered Saline (PBS) to 37°C.

  • Dilute the 10 mM stock solution in the pre-warmed PBS to the desired final concentration (e.g., 2, 5, or 10 µM).

  • It is recommended to prepare this solution fresh for each experiment.

Working Solution for In Vivo Applications (80 µM with FBS):

  • For in vivo imaging, FD-1080 is often complexed with Fetal Bovine Serum (FBS) to enhance its fluorescence.

  • Dilute the 10 mM stock solution in sterile PBS containing FBS to a final concentration of 80 µM.

  • The final FBS concentration in the injectate can be optimized, but a starting point is a 1:1 dilution of the dye in 100% FBS, followed by further dilution in PBS to the final desired concentration.

  • Filter the final solution through a 0.22 µm sterile filter before injection.

In Vitro Cell Staining Protocol
  • Culture cells to the desired confluency on coverslips or in imaging dishes.

  • Remove the culture medium and wash the cells once with warm PBS.

  • Add the FD-1080 working solution (2-10 µM in PBS or serum-free medium) to the cells.

  • Incubate for 15-30 minutes at 37°C, protected from light.

  • Remove the staining solution and wash the cells two to three times with warm PBS.

  • Add fresh culture medium or an appropriate imaging buffer to the cells.

  • Proceed with fluorescence microscopy.

In Vivo Imaging Protocol (Mouse Model)
  • Anesthetize the mouse using an appropriate and approved method.

  • Administer the FD-1080-FBS working solution (80 µM) via intravenous (e.g., tail vein) injection. A typical injection volume is 100-200 µL.

  • Allow the dye to circulate for 5-10 minutes before starting the imaging session.

  • Place the animal in the in vivo imaging system and acquire images using a 1064 nm laser for excitation.

  • Use appropriate long-pass filters (e.g., >1100 nm) to collect the emission signal.

  • Adjust the laser power and exposure time to achieve a good signal-to-noise ratio without saturating the detector. Start with a laser power in the range of 100-330 mW/cm².[4][6]

Visualizations

Principles of NIR-II Fluorescence Imaging

The following diagram illustrates the advantages of using NIR-II fluorophores like FD-1080 for deep-tissue imaging.

NIR_II_Principles cluster_0 Visible/NIR-I Imaging (400-900 nm) cluster_1 NIR-II Imaging (1000-1700 nm) Excitation_I Excitation Light (e.g., 650-808 nm) Tissue_I Biological Tissue Excitation_I->Tissue_I Incident Light Scattering_I High Photon Scattering Tissue_I->Scattering_I Autofluorescence_I High Autofluorescence Tissue_I->Autofluorescence_I Signal_I Low Penetration Depth Low Signal-to-Background Tissue_I->Signal_I Emitted Light Excitation_II Excitation Light (e.g., 1064 nm for FD-1080) Tissue_II Biological Tissue Excitation_II->Tissue_II Incident Light Scattering_II Reduced Photon Scattering Tissue_II->Scattering_II Autofluorescence_II Low Autofluorescence Tissue_II->Autofluorescence_II Signal_II Deep Penetration High Signal-to-Background Tissue_II->Signal_II Emitted Light

Caption: Advantages of NIR-II over Visible/NIR-I Imaging.

Experimental Workflow for In Vivo Imaging with FD-1080

This diagram outlines the key steps for conducting an in vivo imaging experiment using FD-1080.

InVivo_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_dye Prepare 80 µM FD-1080 in FBS/PBS Solution prep_animal Anesthetize Animal injection Intravenous Injection (200 µL) prep_animal->injection circulation Allow Circulation (5-10 min) injection->circulation imaging In Vivo Imaging (1064 nm Excitation) circulation->imaging roi Define Regions of Interest (ROI) imaging->roi quantify Quantify Signal Intensity (Signal-to-Background Ratio) roi->quantify visualize Visualize Biodistribution quantify->visualize

Caption: Workflow for FD-1080 In Vivo Fluorescence Imaging.

References

Troubleshooting & Optimization

How to prevent FD-1080 free acid aggregation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of FD-1080 free acid in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a concern?

FD-1080 is a near-infrared (NIR-II) fluorophore commonly used for in vivo imaging.[1][2] The "free acid" form refers to the molecule possessing sulfonic acid groups. While these groups are incorporated to enhance water solubility, the large, planar, and hydrophobic core of the cyanine (B1664457) dye can lead to self-association and aggregation in aqueous solutions.[3][4] Aggregation can be problematic as it may:

  • Reduce the fluorescence quantum yield.

  • Lead to precipitation and loss of active compound.

  • Interfere with experimental assays and produce inaccurate results.

  • Cause formulation and stability issues in pre-clinical development.

Q2: What are the different types of FD-1080 aggregates?

FD-1080, like other cyanine dyes, can form different types of aggregates, primarily H-aggregates and J-aggregates, which are influenced by factors such as solvent and temperature.[4][5]

  • H-aggregates: Formed by "head-to-head" stacking of the dye molecules, often resulting in a blue-shift in the absorption spectrum. In aqueous solutions, FD-1080 predominantly forms H-aggregates.[4][5]

  • J-aggregates: Characterized by a "head-to-tail" arrangement, leading to a significant red-shift in the absorption spectrum.[4][5] Heating a solution of H-aggregates can promote the formation of J-aggregates.[5]

Q3: How does the chemical structure of this compound influence its solubility and aggregation?

This compound possesses two sulfonic acid (-SO₃H) groups.[3][6] Sulfonic acids are very strong acids with a pKa typically in the range of -7 to -2.5.[3][5] This means that in aqueous solutions across a wide pH range, these groups will be deprotonated to form sulfonate ions (-SO₃⁻), imparting a negative charge to the molecule. This negative charge enhances electrostatic repulsion between molecules, which should, in principle, improve water solubility and reduce aggregation.[7]

However, the large, hydrophobic aromatic structure of the FD-1080 core promotes intermolecular interactions like π-π stacking and van der Waals forces, which can overcome the electrostatic repulsion and lead to aggregation.[4]

Troubleshooting Guide: Preventing this compound Aggregation

This guide provides a systematic approach to troubleshooting and preventing the aggregation of this compound in your experiments.

Issue: Precipitate or cloudiness observed in my FD-1080 solution.

This is a clear indication of aggregation and precipitation. Follow these steps to diagnose and resolve the issue.

Step 1: Review Your Solvent System

This compound has limited solubility in purely aqueous solutions despite the presence of sulfonic acid groups.

  • Recommendation: Start by dissolving this compound in an organic co-solvent before introducing it to your aqueous buffer.

Co-SolventRecommended Starting ConcentrationNotes
Dimethyl sulfoxide (B87167) (DMSO)1-10 mMFD-1080 is readily soluble in DMSO. Prepare a concentrated stock solution in DMSO and then dilute it into your aqueous experimental medium.[2][8]
Dimethylformamide (DMF)1-10 mMAnother suitable organic solvent for initial dissolution of cyanine dyes.

Step 2: Optimize the pH of Your Aqueous Solution

While the sulfonic acid groups are deprotonated over a wide pH range, the overall stability of the molecule might still be influenced by pH.

  • Recommendation: For most applications, maintaining a neutral to slightly basic pH is recommended to ensure the sulfonic acid groups remain ionized and to minimize any potential for acid-catalyzed degradation.

pH RangeExpected Effect on Solubility/Aggregation
< 2.0Not recommended. Although sulfonic acids are still ionized, very low pH might affect the stability of the cyanine dye structure.
2.0 - 9.0Generally acceptable. The sulfonic acid groups will be fully ionized, promoting solubility.[9]
> 9.0May be acceptable, but stability should be verified for your specific experimental conditions.

Step 3: Incorporate Excipients to Enhance Solubility and Stability

Excipients can play a crucial role in preventing aggregation by interacting with the FD-1080 molecule and preventing self-association.

  • Recommendation: Consider adding surfactants or polymers to your formulation.

Excipient TypeExamplesRecommended ConcentrationMechanism of Action
Non-ionic Surfactants Tween® 20, Tween® 80, Pluronic® F-680.01% - 0.1% (v/v)Reduce surface tension and form micelles that can encapsulate the hydrophobic core of FD-1080, preventing aggregation.[2]
Polymers Polyethylene glycol (PEG) 300/4005% - 20% (v/v)Increase the viscosity of the solution and can sterically hinder the close approach of FD-1080 molecules.[2]

Step 4: Control the Concentration of FD-1080

Aggregation is a concentration-dependent phenomenon.

  • Recommendation: Work with the lowest concentration of FD-1080 that is suitable for your application. If you observe aggregation, try diluting your solution.

Step 5: Consider Temperature Effects

Temperature can influence both solubility and the type of aggregates formed.

  • Recommendation: Gentle warming can sometimes aid in dissolving FD-1080. However, prolonged exposure to high temperatures may degrade the molecule. As noted, heating can also convert H-aggregates to J-aggregates.[5] The effect of temperature on the desired properties of your solution should be empirically determined.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Working Solutions of this compound

This protocol provides a general method for preparing FD-1080 solutions with a reduced risk of aggregation.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Excipients (optional, e.g., Tween® 20, PEG300)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a Concentrated Stock Solution in DMSO:

    • Weigh out the required amount of this compound powder in a microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a stock concentration of 1-10 mM.

    • Vortex thoroughly until the powder is completely dissolved. Gentle sonication can be used to aid dissolution.

    • Store the DMSO stock solution at -20°C, protected from light and moisture.

  • Prepare an Intermediate Aqueous Solution (with excipients, if needed):

    • Prepare your desired aqueous buffer.

    • If using excipients, add them to the buffer at the desired concentration (e.g., 0.05% Tween® 20). Mix well.

  • Prepare the Final Working Solution:

    • While vortexing the aqueous buffer (from step 2), add the required volume of the FD-1080 DMSO stock solution dropwise to achieve your final desired concentration.

    • Crucially, the final concentration of DMSO should be kept as low as possible (ideally <1%) to minimize its potential effects on your experiment.

    • Visually inspect the solution for any signs of precipitation or cloudiness.

Protocol 2: A Quick Test to Assess FD-1080 Aggregation

This protocol uses UV-Vis spectrophotometry to qualitatively assess aggregation based on shifts in the absorption spectrum.

Materials:

  • FD-1080 solutions prepared under different conditions (e.g., different solvents, pH, concentrations)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of FD-1080 solutions under the conditions you wish to test.

  • Acquire the absorption spectrum for each solution over a wavelength range of 600-1200 nm.

  • Analysis:

    • A solution with minimal aggregation should show a primary absorption peak characteristic of the FD-1080 monomer.

    • The presence of H-aggregates will be indicated by a significant blue-shifted peak (e.g., around 780 nm).[4][5]

    • The formation of J-aggregates will be indicated by a significant red-shifted peak (e.g., >1100 nm).[4][5]

    • Compare the spectra of your test solutions to a reference solution where FD-1080 is known to be monomeric (e.g., a dilute solution in pure DMSO).

Visualizing the Troubleshooting Workflow and Aggregation Factors

Below are diagrams to visually represent the logical steps in troubleshooting FD-1080 aggregation and the interplay of factors that influence it.

Troubleshooting_Workflow start Start: Aggregation Observed (Precipitate/Cloudiness) solvent Step 1: Review Solvent System Is FD-1080 dissolved in an organic co-solvent first? start->solvent ph Step 2: Optimize pH Is the aqueous phase pH neutral to slightly basic? solvent->ph Yes p1 Action: Dissolve in DMSO before aqueous dilution. solvent->p1 No excipients Step 3: Add Excipients Have surfactants or polymers been considered? ph->excipients Yes p2 Action: Adjust buffer pH to 7.0-8.0. ph->p2 No concentration Step 4: Reduce Concentration Is the working concentration as low as possible? excipients->concentration Yes p3 Action: Add Tween® 20/80 (0.05%) or PEG300 (5-10%). excipients->p3 No solution Solution Stable concentration->solution Yes p4 Action: Dilute the solution. concentration->p4 No p1->ph p2->excipients p3->concentration p4->solution

Caption: A workflow diagram for troubleshooting this compound aggregation.

Aggregation_Factors Aggregation FD-1080 Aggregation Low_Conc Low Concentration Aggregation->Low_Conc Inhibited by Co_Solvents Organic Co-solvents (e.g., DMSO) Aggregation->Co_Solvents Inhibited by Excipients Excipients (Surfactants, Polymers) Aggregation->Excipients Inhibited by Optimal_pH Optimal pH (Neutral/Basic) Aggregation->Optimal_pH Inhibited by inc_factors Factors Increasing Aggregation High_Conc High Concentration High_Conc->Aggregation Promotes Aq_Solvent Purely Aqueous Solvent Aq_Solvent->Aggregation Promotes Suboptimal_pH Suboptimal pH Suboptimal_pH->Aggregation Promotes dec_factors Factors Decreasing Aggregation

Caption: Factors influencing the aggregation of this compound in solution.

References

Optimizing FD-1080 free acid signal-to-noise ratio in deep tissue

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the signal-to-noise ratio (S/N) of FD-1080 free acid in deep tissue imaging. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is FD-1080 and why is it used for deep tissue imaging?

FD-1080 is a small-molecule near-infrared (NIR) II fluorophore with both its excitation and emission spectra in the second near-infrared window (NIR-II, 1000-1700 nm).[1] Its excitation at 1064 nm and emission around 1080 nm allow for deeper tissue penetration and higher imaging resolution compared to traditional NIR-I dyes (650-980 nm).[1][2] This is because longer wavelength light experiences less scattering and absorption by biological tissues.[3]

Q2: What is the difference in performance between this compound and its protein-complexed form?

This compound has a relatively low quantum yield. However, its fluorescence is significantly enhanced when it binds to proteins like fetal bovine serum (FBS) or albumin.[4][5] This is a common characteristic of cyanine (B1664457) dyes, where the molecular environment can greatly influence their fluorescent properties.[6] The rigid environment provided by protein binding can reduce non-radiative decay pathways, leading to a substantial increase in brightness.

Q3: Why is my signal-to-noise ratio low when using this compound?

A low signal-to-noise ratio with this compound can be attributed to several factors:

  • Low Quantum Yield: The inherent low quantum yield of the free acid form results in a weaker fluorescence signal.

  • Aggregation-Caused Quenching: In aqueous solutions, FD-1080 molecules may aggregate, leading to self-quenching of the fluorescence signal.

  • High Background Autofluorescence: Although generally lower in the NIR-II window, residual autofluorescence from the tissue or animal diet can obscure the signal.

  • Photobleaching: Prolonged exposure to the excitation laser can lead to the degradation of the fluorophore, reducing the signal over time.

  • Suboptimal Imaging Parameters: Incorrect settings for laser power, exposure time, or emission filters can negatively impact the S/N ratio.

Troubleshooting Guides

Issue 1: Weak or No Fluorescence Signal

If you are observing a weak or no fluorescence signal from this compound, consider the following troubleshooting steps:

Root Cause Analysis and Solutions

A Weak/No Signal B Low Quantum Yield of Free Acid A->B C Aggregation-Caused Quenching A->C D Incorrect Filter Setup A->D E Insufficient Dye Concentration at Target A->E S1 Solution: Complex with Serum/Albumin B->S1 S2 Solution: Optimize Formulation (e.g., use of surfactants) C->S2 S3 Solution: Verify Emission Filter (e.g., >1100 nm long-pass) D->S3 S4 Solution: Adjust Dose and Injection Protocol E->S4

Caption: Troubleshooting workflow for a weak or absent FD-1080 signal.

Detailed Steps:

  • Enhance Quantum Yield: The most effective way to boost the signal is to complex the FD-1080 with a protein. Before injection, incubate the FD-1080 solution with fetal bovine serum (FBS) or bovine serum albumin (BSA). This has been shown to increase the quantum yield dramatically.

  • Optimize Formulation to Prevent Aggregation: If using the free acid is necessary, consider formulation strategies to minimize aggregation. This may include using a low concentration of a biocompatible surfactant.

  • Verify Imaging System Configuration:

    • Excitation: Ensure your laser is tuned to 1064 nm for optimal excitation.

    • Emission Filter: Use a long-pass filter appropriate for NIR-II imaging, typically starting from 1100 nm, to effectively separate the fluorescence signal from the excitation light and reduce background.

  • Review Injection Protocol:

    • Dose: While a higher concentration might seem intuitive, it can promote aggregation and quenching with the free acid. Titrate the concentration to find the optimal balance.

    • Route of Administration: Intravenous injection is common for vascular imaging. Ensure proper administration for systemic distribution.

Issue 2: High Background Noise

High background can significantly reduce the signal-to-noise ratio. Here’s how to address it:

Root Cause Analysis and Solutions

A High Background Noise B Tissue Autofluorescence A->B C Suboptimal Excitation Wavelength A->C D Excessive Laser Power A->D E Inefficient Signal Collection A->E S1 Solution: Use Purified Animal Diet B->S1 S2 Solution: Excite at 1064 nm C->S2 S3 Solution: Reduce Laser Power D->S3 S4 Solution: Optimize Optics and Detector Settings E->S4

Caption: Troubleshooting guide for high background noise in deep tissue imaging.

Detailed Steps:

  • Minimize Autofluorescence from Diet: Animal chow can be a significant source of autofluorescence in the gastrointestinal tract. Switching to a purified diet for at least a week before imaging can drastically reduce this background.

  • Optimize Excitation Wavelength: Excitation at 1064 nm has been shown to yield a higher signal-to-background ratio (SBR) compared to shorter wavelengths (e.g., 808 nm).[7][8]

  • Adjust Laser Power: Use the minimum laser power necessary to obtain a clear signal. Excessive power can increase background noise and accelerate photobleaching.

  • Optimize Detection:

    • Detector Settings: Adjust the gain and exposure time of your InGaAs camera to maximize signal detection without saturating the detector with background noise.

    • Collection Optics: Use high numerical aperture objectives and efficient collection optics to gather as much of the emitted fluorescence as possible.

Issue 3: Signal Fades Quickly (Photobleaching)

FD-1080 is relatively photostable compared to some other cyanine dyes like ICG. However, photobleaching can still occur under intense or prolonged illumination.

Mitigation Strategies:

  • Reduce Laser Power: Use the lowest possible laser power that provides an adequate signal.

  • Minimize Exposure Time: Use the shortest exposure time that allows for clear image acquisition. For dynamic studies, this may require a more sensitive detector.

  • Intermittent Imaging: If continuous imaging is not necessary, acquire images at intervals to reduce the total light exposure to the tissue.

  • Use of Antioxidants: While more complex to implement in vivo, the systemic or local administration of antioxidants could potentially reduce photobleaching.

Quantitative Data Summary

ParameterThis compound (in ethanol)FD-1080-FBS ComplexReference
Quantum Yield 0.31%5.94%[4][5]
Excitation Max. ~1046 nm~1046 nm[4]
Emission Max. ~1080 nm~1080 nm[4]
Excitation WavelengthSignal-to-Background Ratio (SBR) for Hindlimb Vasculature (FD-1080-FBS)Reference
1064 nm 4.32[7][8]
< 980 nm 1.9 - 2.2[7][8]

Experimental Protocols

Protocol 1: Preparation of FD-1080-FBS Complex for Injection

This protocol is recommended for achieving a high signal-to-noise ratio.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store this solution in aliquots at -20°C or -80°C, protected from light.

  • Complex Formation:

    • Dilute the FD-1080 stock solution in phosphate-buffered saline (PBS) to the desired intermediate concentration.

    • Add fetal bovine serum (FBS) to the diluted FD-1080 solution and incubate for 15-30 minutes at room temperature to allow for complex formation. The final concentration of FD-1080 for injection is typically in the micromolar range.

  • Final Preparation:

    • Filter the FD-1080-FBS solution through a 0.22 µm syringe filter before injection to ensure sterility and remove any aggregates.

    • The typical injection volume for a mouse is 100-200 µL via intravenous injection.

Protocol 2: In Vivo Deep Tissue Imaging
  • Animal Preparation:

    • Anesthetize the animal according to your institution's approved protocols.

    • Remove fur from the imaging area to minimize light scattering and absorption.

    • Maintain the animal's body temperature throughout the experiment.

  • Imaging System Setup:

    • Excitation: Set the laser to 1064 nm.

    • Power Density: Adjust the laser power to a level that provides a good signal without causing tissue damage (typically below the maximum permissible exposure limit).

    • Emission: Use a long-pass filter (e.g., 1100 nm or 1300 nm) to collect the NIR-II fluorescence.

    • Detector: Set the exposure time and gain of the InGaAs camera to achieve a good signal-to-noise ratio without saturation.

  • Image Acquisition:

    • Acquire a baseline image before injecting the contrast agent.

    • Administer the prepared FD-1080 solution (free acid or FBS-complexed) via intravenous injection.

    • Begin acquiring images immediately to capture the dynamic distribution of the dye. For static imaging at a specific time point, wait for the dye to accumulate in the region of interest.

Experimental Workflow for Deep Tissue Imaging

A Prepare FD-1080 Solution (Free Acid or FBS-Complex) E Inject FD-1080 A->E B Animal Preparation (Anesthesia, Hair Removal) D Acquire Baseline Image B->D C Configure Imaging System (1064 nm Excitation, >1100 nm Emission) C->D D->E F Acquire Post-Injection Images E->F G Data Analysis (S/N Ratio, Quantification) F->G

Caption: Step-by-step experimental workflow for in vivo deep tissue imaging with FD-1080.

References

Troubleshooting low fluorescence signal with FD-1080 free acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FD-1080 free acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this near-infrared (NIR-II) fluorophore. Here you will find answers to frequently asked questions and detailed guides to address common issues, particularly low fluorescence signals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

FD-1080 is a heptamethine cyanine (B1664457) dye that operates in the second near-infrared (NIR-II) window, making it ideal for deep-tissue in vivo imaging. Its fluorescence is excited at approximately 1064 nm with an emission maximum around 1080 nm.[1][2][3] The use of NIR-II fluorophores like FD-1080 minimizes background autofluorescence and reduces light scattering by biological tissues, leading to higher resolution and deeper tissue penetration compared to traditional NIR-I dyes.[4][5]

Q2: What is the quantum yield of this compound and why is my signal so low?

This compound inherently has a low fluorescence quantum yield, which has been reported to be around 0.31% in ethanol.[1][2][3][6] This low intrinsic brightness is a primary reason for observing weak fluorescence signals. However, the quantum yield can be significantly enhanced. For instance, in the presence of fetal bovine serum (FBS), the quantum yield can increase to as high as 5.94%.[1][2][3][7] This is due to the interaction of the dye with albumin in the serum, which can restrict the non-radiative decay pathways of the fluorophore.[8][9][10]

Q3: How should I prepare and store this compound solutions?

Proper preparation and storage are critical for optimal performance.

  • Stock Solution: It is recommended to prepare a stock solution of this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[11] For example, a 10 mM stock solution can be made.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C, protected from light.[11]

  • Working Solution: A working solution can be prepared by diluting the stock solution in your desired buffer, such as phosphate-buffered saline (PBS). For cellular experiments, concentrations typically range from 2 to 10 µM.[11] It has been noted that using warm PBS can aid in dissolution.[11]

Troubleshooting Guide: Low Fluorescence Signal

A weak or absent fluorescence signal is a common challenge. The following guide will walk you through the potential causes and solutions.

dot

Caption: A workflow diagram for troubleshooting low fluorescence signals with FD-1080.

Issue 1: Dye Preparation and Integrity

Q: Could my FD-1080 solution have degraded?

A: Yes, improper storage or handling can lead to degradation. Ensure the dye is stored protected from light and moisture.[3] For working solutions in aqueous buffers, it is best to prepare them fresh for each experiment.

Recommended Action:

  • Prepare a fresh dilution from your stock solution.

  • If you suspect the stock solution has degraded, prepare a new stock from solid this compound.

Issue 2: Suboptimal Dye Concentration

Q: How does the concentration of FD-1080 affect its fluorescence?

A: The fluorescence intensity is concentration-dependent. At very low concentrations, the signal may be below the detection limit of your instrument. Conversely, at high concentrations, cyanine dyes like FD-1080 are prone to aggregation, particularly in aqueous solutions. This aggregation, specifically H-aggregation, can lead to significant fluorescence quenching.[12]

dot

Concentration_Effect Low_Conc Low Concentration Low_Signal Weak Signal Low_Conc->Low_Signal Signal below detection limit Optimal_Conc Optimal Concentration Max_Signal Maximum Monomeric Fluorescence Optimal_Conc->Max_Signal High_Conc High Concentration Quenching Aggregation-Induced Quenching High_Conc->Quenching H-aggregation

Caption: The effect of FD-1080 concentration on fluorescence signal.

Recommended Action:

  • Perform a concentration titration to find the optimal concentration for your specific application. A typical starting range for in vitro studies is 2-10 µM.[11]

  • Observe the absorption spectrum of your solution. A blue-shift in the absorption maximum can indicate the formation of H-aggregates.

Issue 3: Solvent Environment

Q: Does the solvent affect the fluorescence of FD-1080?

A: Yes, the solvent environment plays a crucial role. The fluorescence quantum yield of cyanine dyes is highly dependent on the solvent. As mentioned, the presence of serum albumin can dramatically increase the fluorescence of FD-1080.[1][2][3] In aqueous buffers like PBS, FD-1080 is more prone to aggregation and has a lower quantum yield compared to when it is bound to proteins.

Solvent/MediumReported Quantum Yield (%)Notes
Ethanol0.31Low intrinsic fluorescence.[6]
Aqueous Buffer (e.g., PBS)Low (not specified)Prone to H-aggregation and quenching.[12]
Fetal Bovine Serum (FBS)5.94Significant enhancement due to binding with albumin.[1][2][3][7]

Recommended Action:

  • For in vitro cell-based assays, consider including serum in your imaging medium if your experimental design allows.

  • If you must use a serum-free medium, be aware that the signal will be inherently lower. Ensure all other parameters are optimized.

Issue 4: Instrumentation Settings

Q: Are my microscope/imager settings correct for FD-1080?

A: Incorrect instrument settings are a common cause of low signal. For NIR-II imaging, specific hardware is required.

Key Instrumentation Parameters:

  • Excitation Source: A laser with an output around 1064 nm is required.

  • Emission Filter: A long-pass filter that allows the collection of light above 1100 nm is typically used.

  • Detector: Standard silicon-based detectors are not sensitive in the NIR-II range. An Indium Gallium Arsenide (InGaAs) detector is necessary for detecting the emission of FD-1080.[13][14]

  • Laser Power and Exposure Time: These need to be optimized for your sample. While higher laser power and longer exposure times can increase the signal, they also increase the risk of photobleaching and phototoxicity.[15][16][17]

Recommended Action:

  • Verify that your imaging system is equipped with the appropriate laser, filters, and an InGaAs detector for NIR-II imaging.[13][14]

  • Start with a moderate laser power and exposure time and adjust as needed to obtain a good signal-to-noise ratio without saturating the detector.[15]

Issue 5: Quenching and Photobleaching

Q: Could something in my sample be quenching the fluorescence?

A: Yes, certain chemical species can quench the fluorescence of cyanine dyes. For example, phosphines such as TCEP (tris(2-carboxyethyl)phosphine) have been shown to quench cyanine dyes.[18] It is important to review all components of your buffers and media for potential quenching agents.

Q: Is FD-1080 susceptible to photobleaching?

A: While FD-1080 is reported to have good photostability, all fluorophores will eventually photobleach with prolonged exposure to high-intensity light.[1]

Recommended Action:

  • Review the composition of your experimental buffers and remove any potential quenching agents.

  • To minimize photobleaching, limit the sample's exposure to the excitation light. Use the lowest possible laser power and exposure time that provides an adequate signal. When locating the region of interest, use lower magnification or transmitted light if possible.

Experimental Protocols

Protocol: Live-Cell Imaging with this compound

This protocol provides a general guideline for staining and imaging live cells with FD-1080.

  • Cell Preparation:

    • Plate cells on a glass-bottom dish or other imaging-compatible vessel. Allow cells to adhere and reach the desired confluency.

  • Preparation of FD-1080 Working Solution:

    • Thaw a single-use aliquot of your FD-1080 in DMSO stock solution.

    • Dilute the stock solution in pre-warmed cell culture medium (with or without serum, depending on your experimental needs) to a final concentration of 2-10 µM. Vortex briefly to mix.

    • It is recommended to filter the working solution through a 0.2 µm filter to remove any aggregates.[11]

  • Cell Staining:

    • Remove the existing culture medium from your cells.

    • Add the FD-1080 working solution to the cells.

    • Incubate at 37°C for 10-30 minutes.[11] The optimal incubation time may vary depending on the cell type.

  • Washing:

    • Remove the staining solution.

    • Wash the cells twice with pre-warmed PBS or imaging medium to remove any unbound dye.[11]

  • Imaging:

    • Add fresh, pre-warmed imaging medium to the cells.

    • Proceed with imaging on a microscope equipped for NIR-II fluorescence detection.

    • Recommended Instrument Settings:

      • Excitation: 1064 nm laser

      • Emission Filter: 1100 nm long-pass

      • Detector: InGaAs camera

      • Objective: Use an objective suitable for live-cell imaging.

      • Laser Power and Exposure: Start with a low laser power and an exposure time of 50-200 ms. Adjust as necessary to achieve a good signal without oversaturation.

By systematically addressing these potential issues, you can effectively troubleshoot low fluorescence signals and optimize your experiments with this compound.

References

Technical Support Center: Strategies to Reduce Photobleaching of FD-1080 Free Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FD-1080 free acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating photobleaching during fluorescence imaging experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the acquisition of high-quality, stable fluorescence data.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a concern for FD-1080?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as FD-1080, upon exposure to excitation light. This process leads to a loss of fluorescence signal, which can compromise the quality and quantitative accuracy of imaging data, especially in time-lapse experiments or when imaging low-abundance targets.[1] For cyanine (B1664457) dyes like FD-1080, photobleaching is often mediated by the interaction of the excited-state dye with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the fluorophore.

Q2: How does the photostability of FD-1080 compare to other near-infrared (NIR) dyes like ICG?

A2: FD-1080 has been demonstrated to exhibit superior photostability compared to Indocyanine Green (ICG). In a comparative study, FD-1080 showed significantly less signal decay under continuous laser irradiation than ICG, making it a more robust probe for long-term imaging experiments.[2]

Q3: What are the primary strategies to minimize photobleaching of FD-1080?

A3: The key strategies to reduce photobleaching can be categorized into three main areas:

  • Optimization of Imaging Parameters: This involves using the lowest possible excitation light intensity and the shortest exposure time that still provides an adequate signal-to-noise ratio.[3]

  • Use of Antifade Reagents: These chemical compounds are added to the imaging medium to scavenge reactive oxygen species and protect the fluorophore from photodamage.

  • Proper Experimental Setup and Control: This includes using appropriate filters and minimizing the sample's overall exposure to light.[3]

Q4: Which antifade reagents are recommended for use with FD-1080?

A4: While many commercial and homemade antifade reagents are available, their effectiveness can be dye-specific. For cyanine dyes, common antifade agents include:

  • Ascorbic acid (Vitamin C): A well-known antioxidant that can reduce photobleaching by scavenging reactive oxygen species.

  • Trolox: A water-soluble analog of Vitamin E that is also a potent antioxidant and is often used in live-cell imaging.

  • Commercial Antifade Mountants: Products such as ProLong™ Live Antifade Reagent and VECTASHIELD® are formulated to reduce photobleaching for a wide range of fluorophores. However, their compatibility and efficacy with NIR-II dyes like FD-1080 should be empirically tested.

It is important to note that some antifade agents, like p-Phenylenediamine (PPD), have been reported to react with and quench the fluorescence of certain cyanine dyes and should be used with caution.

Troubleshooting Guide: Rapid Photobleaching of FD-1080

If you are experiencing rapid signal loss with FD-1080, work through the following troubleshooting steps to identify and resolve the issue.

Observation Potential Cause Recommended Solution
Signal fades rapidly across the entire field of view during continuous imaging. High excitation light intensity.Reduce the laser power or lamp intensity to the minimum level required for a clear signal. Use neutral density filters to attenuate the excitation light.[3]
Prolonged exposure time.Decrease the camera exposure time. For time-lapse imaging, increase the interval between acquisitions.
Initial signal is bright but diminishes significantly with each subsequent image acquisition. Absence or ineffectiveness of antifade reagent.Incorporate a fresh, high-quality antifade reagent into your imaging buffer or mounting medium. See Protocol 1 for preparation of common antifade solutions.
Oxygen-mediated photodamage.De-gas your imaging buffer to reduce the concentration of dissolved oxygen.
Signal is stable in some areas of the sample but bleaches quickly in the region of interest. Repetitive scanning of the same area.Minimize the number of scans of the same region. If possible, use a lower magnification to locate the area of interest before zooming in for acquisition.
Overall signal-to-noise ratio is poor, requiring high laser power. Suboptimal detector settings.Increase the detector gain or use a more sensitive detector (e.g., sCMOS or EMCCD camera) to compensate for lower excitation power.
Inefficient light collection.Ensure that the objective lens is clean and has a high numerical aperture (NA). Use the appropriate immersion oil if required.

Quantitative Data

The following table summarizes the comparative photostability of FD-1080 and ICG under continuous laser irradiation.

FluorophoreExcitation Wavelength (nm)Power Density (W/cm²)Duration (min)Remaining Fluorescence (%)
FD-1080 10640.3380~90%
ICG 8080.3380~40%

Data is approximated from graphical representations in the cited literature.[2]

Experimental Protocols

Protocol 1: Preparation of Antifade Solutions for Live-Cell Imaging

This protocol describes the preparation of two common antioxidant solutions for reducing photobleaching in live-cell imaging experiments with FD-1080.

Materials:

  • L-Ascorbic acid

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Sterile microcentrifuge tubes

  • 0.22 µm sterile syringe filters

Procedure for Ascorbic Acid Solution (10 mM Stock):

  • Weigh out 1.76 mg of L-Ascorbic acid.

  • Dissolve in 1 mL of sterile PBS to make a 10 mM stock solution.

  • Vortex until fully dissolved.

  • Sterile-filter the solution using a 0.22 µm syringe filter.

  • Note: Prepare this solution fresh on the day of the experiment as ascorbic acid is prone to oxidation.

  • For imaging, dilute the 10 mM stock solution 1:1000 in your live-cell imaging medium to a final concentration of 10 µM. The optimal concentration may need to be determined empirically.

Procedure for Trolox Solution (100 mM Stock):

  • Weigh out 25.03 mg of Trolox.

  • Dissolve in 1 mL of 100% ethanol (B145695) to make a 100 mM stock solution.

  • Vortex until fully dissolved.

  • Store the stock solution in small aliquots at -20°C, protected from light.

  • For imaging, dilute the 100 mM stock solution 1:1000 in your live-cell imaging medium to a final concentration of 100 µM. The optimal working concentration may vary depending on the cell type and experimental conditions.

Protocol 2: Quantitative Assessment of Antifade Agent Efficacy on FD-1080 Photostability

This protocol provides a methodology to quantitatively compare the effectiveness of different antifade agents in reducing the photobleaching of FD-1080.

Materials:

  • This compound

  • Cells cultured on glass-bottom imaging dishes

  • Live-cell imaging medium

  • Prepared antifade solutions (from Protocol 1) or commercial antifade reagents

  • Fluorescence microscope with a camera and time-lapse imaging capabilities

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes and allow them to adhere overnight.

  • Labeling: Incubate the cells with the desired concentration of FD-1080 in imaging medium according to your standard protocol.

  • Experimental Groups: Prepare different imaging dishes for each condition to be tested:

    • Control (no antifade agent)

    • Antifade Agent 1 (e.g., Ascorbic acid)

    • Antifade Agent 2 (e.g., Trolox)

    • Commercial Antifade Reagent

  • Image Acquisition:

    • Mount a dish on the microscope stage.

    • Select a region of interest (ROI) containing several fluorescently labeled cells.

    • Set the imaging parameters (e.g., excitation intensity, exposure time, camera gain). Crucially, keep these parameters constant for all experimental groups.

    • Acquire a time-lapse series of images of the same ROI. A typical starting point is to acquire an image every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Open the time-lapse image series in your image analysis software.

    • For each time point, measure the mean fluorescence intensity within the ROI.

    • Correct for background fluorescence by measuring the intensity of a region with no cells and subtracting this value from the ROI intensity.

    • Normalize the fluorescence intensity for each time series to the intensity of the first time point (t=0).

    • Plot the normalized fluorescence intensity as a function of time for each experimental condition.

  • Comparison: Compare the photobleaching decay curves for each condition. A slower decay rate indicates a more effective antifade agent.

Visualizations

Photobleaching_Mechanism FD1080_Ground FD-1080 (Ground State) FD1080_Excited FD-1080 (Excited Singlet State) FD1080_Ground->FD1080_Excited Excitation Light Bleached_FD1080 Photobleached FD-1080 (Non-fluorescent) FD1080_Excited->FD1080_Ground Fluorescence FD1080_Triplet FD-1080 (Excited Triplet State) FD1080_Excited->FD1080_Triplet Intersystem Crossing ROS Reactive Oxygen Species (ROS) FD1080_Triplet->ROS Energy Transfer to O2 ROS->FD1080_Ground Oxidative Damage Antifade Antifade Agent Antifade->ROS Scavenges

Caption: Mechanism of photobleaching and the role of antifade agents.

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis Cell_Culture Culture cells on imaging dish Staining Stain with FD-1080 Cell_Culture->Staining Add_Antifade Add Antifade Agent Staining->Add_Antifade Set_Params Set constant imaging parameters Add_Antifade->Set_Params Time_Lapse Acquire time-lapse images Set_Params->Time_Lapse Measure_Intensity Measure fluorescence intensity Time_Lapse->Measure_Intensity Normalize_Data Normalize to initial intensity Measure_Intensity->Normalize_Data Plot_Decay Plot photobleaching curve Normalize_Data->Plot_Decay

Caption: Workflow for assessing antifade agent efficacy.

References

Improving the quantum yield of FD-1080 free acid in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FD-1080 free acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you improve the in vivo quantum yield of FD-1080.

Frequently Asked Questions (FAQs)

Q1: What is the expected quantum yield of this compound?

A1: The intrinsic quantum yield of this compound is relatively low, typically around 0.31% in ethanol.[1][2] However, its quantum yield can be significantly enhanced.

Q2: Why is the quantum yield of my FD-1080 experiment low in vivo?

A2: A low in vivo quantum yield for FD-1080 is often due to its propensity to form non-fluorescent aggregates in aqueous environments.[3] As a cyanine (B1664457) dye, its flexible structure can also lead to non-radiative decay pathways, reducing fluorescence.[4][5]

Q3: How can I increase the quantum yield of FD-1080 in my in vivo experiments?

A3: The most effective method to enhance the quantum yield of FD-1080 is to complex it with serum albumin, such as fetal bovine serum (FBS).[1][2] This complexation can increase the quantum yield to as high as 5.94%.[1][2][6] The hydrophobic pockets of albumin bind to the FD-1080 molecules, restricting their torsional freedom and preventing aggregation, which in turn enhances their fluorescence.[4][7]

Q4: Are there alternative methods to improve FD-1080's quantum yield?

A4: Besides FBS complexation, other strategies to improve the quantum yield of cyanine dyes like FD-1080 include:

  • Encapsulation in Liposomes: Liposomal formulation can provide a hydrophobic environment that prevents aggregation and enhances fluorescence.[2]

  • Increasing Solvent Viscosity: While more applicable for in vitro studies, increasing the viscosity of the environment can restrict the molecular motion of the dye and improve its quantum yield.[4][8]

  • Covalent Conjugation: Attaching FD-1080 to proteins or other biomolecules can provide the necessary conformational restriction to enhance fluorescence.[8]

Troubleshooting Guide

Issue: Weak or No Fluorescence Signal In Vivo

Possible Cause 1: Poor Bioavailability or Rapid Clearance

  • Troubleshooting Steps:

    • Verify Injection Success: Ensure the full dose was administered intravenously. For tail vein injections, practice the technique to ensure accuracy. Retro-orbital injections can sometimes offer more consistent delivery.[9]

    • Optimize Imaging Time: Acquire images at multiple time points post-injection (e.g., immediately, 15 min, 30 min, 1 hr, 4 hr, 24 hr) to determine the optimal imaging window for your model.[9]

    • Consider Formulation: The FD-1080-FBS complex generally has a longer circulation time than the free dye. Ensure the complex was properly formed before injection.

Possible Cause 2: Suboptimal Imaging Parameters

  • Troubleshooting Steps:

    • Check Excitation and Emission Settings: Ensure your imaging system is configured for the optimal excitation (around 1064 nm) and emission (around 1080 nm) wavelengths for FD-1080.[2]

    • Adjust Exposure Time and Gain: Increase the exposure time or camera gain to enhance signal detection. Be mindful that this may also increase background noise.[10]

    • Minimize Autofluorescence: Although NIR-II imaging has low autofluorescence, ensure that your control (uninjected) animals show minimal background signal in the region of interest.[11]

Possible Cause 3: Improper Preparation of FD-1080-FBS Complex

  • Troubleshooting Steps:

    • Review Protocol: Carefully follow the detailed protocol for preparing the FD-1080-FBS complex (see Experimental Protocols section).

    • Ensure Proper Molar Ratios: The ratio of FD-1080 to albumin can influence the complexation efficiency and subsequent fluorescence enhancement.

    • Check for Precipitation: Visually inspect the solution for any signs of precipitation before injection. If present, filter the solution through a 0.22 µm filter.

Quantitative Data Summary

ParameterThis compoundFD-1080-FBS ComplexReference
Excitation Wavelength (nm) ~1064~1064[2]
Emission Wavelength (nm) ~1080~1080[2]
Quantum Yield (%) 0.31 (in ethanol)5.94[1][2][6]

Experimental Protocols

Protocol 1: Preparation of FD-1080-FBS Complex for In Vivo Imaging

Objective: To prepare a solution of FD-1080 complexed with Fetal Bovine Serum (FBS) for intravenous injection to enhance its quantum yield.

Materials:

  • This compound

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.22 µm sterile syringe filter

Methodology:

  • Prepare FD-1080 Stock Solution:

    • Dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 1 mg/mL).

  • Form the FD-1080-FBS Complex:

    • In a sterile microcentrifuge tube, add the desired volume of FBS.

    • Slowly add the FD-1080 stock solution to the FBS while gently vortexing. A common starting point is a 1:100 to 1:200 molar ratio of dye to albumin, though this may need optimization.

    • Incubate the mixture at room temperature for 30 minutes, protected from light, to allow for complex formation.

  • Prepare for Injection:

    • Dilute the FD-1080-FBS complex solution with sterile PBS to the final desired injection concentration.

    • Filter the final solution through a 0.22 µm sterile syringe filter to remove any aggregates before injection.

  • Administration:

    • Administer the prepared solution to the animal model via the desired intravenous route (e.g., tail vein, retro-orbital).

Visualizations

experimental_workflow Experimental Workflow for In Vivo Imaging with FD-1080 cluster_prep Preparation cluster_admin Administration & Imaging cluster_analysis Data Analysis prep_dye Prepare FD-1080 Stock Solution (in DMSO) mix Mix FD-1080 and FBS (Incubate 30 min) prep_dye->mix prep_fbs Prepare Fetal Bovine Serum (FBS) prep_fbs->mix dilute Dilute with Sterile PBS mix->dilute filter Sterile Filter (0.22 µm) dilute->filter inject Intravenous Injection (e.g., Tail Vein) filter->inject image NIR-II In Vivo Imaging (Ex: 1064 nm, Em: >1100 nm filter) inject->image analyze Analyze Signal Intensity and Biodistribution image->analyze

Caption: Workflow for preparing and using FD-1080-FBS complex for in vivo imaging.

troubleshooting_workflow Troubleshooting Low In Vivo Signal with FD-1080 cluster_prep Preparation Issues cluster_imaging Imaging Parameter Issues cluster_admin Administration Issues start Low or No In Vivo Signal check_complex Verify FD-1080-FBS Complex Formation start->check_complex check_settings Optimize Excitation/ Emission Wavelengths start->check_settings verify_injection Confirm Successful IV Injection start->verify_injection check_concentration Confirm Final Injection Concentration check_complex->check_concentration check_precipitation Inspect for Precipitation (Filter if necessary) check_concentration->check_precipitation check_exposure Adjust Exposure Time and Camera Gain check_settings->check_exposure check_background Assess Autofluorescence in Control Animals check_exposure->check_background optimize_timing Image at Multiple Time Points Post-Injection verify_injection->optimize_timing signaling_pathway Mechanism of FD-1080 Quantum Yield Enhancement fd1080_free This compound (in Aqueous Solution) aggregation Aggregation fd1080_free->aggregation albumin Serum Albumin (e.g., FBS) fd1080_free->albumin Complexation quenching Fluorescence Quenching (Low Quantum Yield) aggregation->quenching fd1080_bound FD-1080 Bound to Albumin no_aggregation Reduced Aggregation fd1080_bound->no_aggregation restricted_motion Restricted Molecular Motion fd1080_bound->restricted_motion enhancement Fluorescence Enhancement (High Quantum Yield) no_aggregation->enhancement restricted_motion->enhancement albumin->fd1080_bound Binding

References

Minimizing background autofluorescence with FD-1080 imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background autofluorescence and optimize imaging results with the NIR-II fluorophore, FD-1080.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary sources of background autofluorescence when using FD-1080, and how can I mitigate them?

A1: Background autofluorescence in near-infrared (NIR) imaging, including with FD-1080, can originate from several sources. Here’s a breakdown of common causes and their solutions:

  • Endogenous Fluorophores: Tissues naturally contain molecules that fluoresce, such as collagen, elastin, and lipofuscin. While NIR imaging generally reduces autofluorescence compared to visible light imaging, high concentrations of these molecules can still contribute to background signal.[1][2][3][4]

    • Solution: Imaging in the NIR-II window (1000-1700 nm), where FD-1080 emits, significantly reduces autofluorescence from endogenous sources.[5][6]

  • Diet-Induced Autofluorescence: For in vivo animal studies, standard chow diets can cause significant autofluorescence in the gastrointestinal tract.[5][7]

    • Solution: Switching to a purified diet for at least one week before imaging can reduce gut autofluorescence by more than two orders of magnitude.[5][7]

  • Fixation-Induced Autofluorescence: Aldehyde-based fixatives like formalin and paraformaldehyde can induce autofluorescence by cross-linking proteins.[2][4][8][9]

    • Solution: Consider using non-aldehyde-based fixatives such as ice-cold methanol (B129727) or ethanol.[2][8] If aldehyde fixation is necessary, minimize fixation time and consider treating samples with a quenching agent like sodium borohydride (B1222165) or glycine.[2][8]

  • Imaging System Components: Components of the imaging system, such as immersion oil or mounting media, can also be a source of background fluorescence.

    • Solution: Always test your imaging reagents and components for intrinsic fluorescence before use.

Q2: I'm observing a low signal-to-noise ratio (SNR) in my FD-1080 imaging. How can I improve it?

A2: A low signal-to-noise ratio can be due to either a weak signal from FD-1080 or high background noise. Here are some strategies to improve your SNR:

  • Optimize FD-1080 Concentration: Ensure you are using an appropriate concentration of FD-1080 for your application. Working concentrations typically range from 2 to 10 µM.[10][11]

  • Enhance FD-1080 Quantum Yield: The quantum yield of FD-1080 is relatively low in aqueous solutions (0.31%) but can be significantly increased (to 5.94%) when complexed with fetal bovine serum (FBS).[12][13] Consider incorporating FBS in your staining buffer for in vitro experiments if compatible with your protocol.

  • Proper Dye Handling and Storage: FD-1080 is sensitive to light and moisture. Store the solid dye at 4°C, sealed and protected from light.[12] For solutions, aliquot and store at -20°C or -80°C in the dark.[10][11]

  • Reduce Background Autofluorescence: Implement the strategies outlined in Q1 to minimize background signal.

  • Spectral Unmixing: If background autofluorescence is still a significant issue, spectral unmixing techniques can be employed. This involves acquiring images at multiple wavelengths and using software algorithms to separate the specific signal of FD-1080 from the background autofluorescence.[1][14]

Q3: What is the recommended protocol for preparing and using FD-1080 solutions?

A3: Proper preparation of FD-1080 solutions is crucial for optimal performance.

Stock Solution Preparation:

  • Dissolve FD-1080 in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution, for example, 10 mM.[10][11]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.[10][11]

Working Solution Preparation:

  • Warm an aliquot of the stock solution to room temperature.

  • Dilute the stock solution with pre-warmed phosphate-buffered saline (PBS) to the desired working concentration (typically 2-10 µM).[10][11]

  • It is recommended to prepare the working solution fresh for each experiment.[11]

  • For sterile applications, filter the working solution through a 0.2 µm filter.[10]

Quantitative Data Summary

PropertyValueNotes
Excitation Wavelength (Ex)1064 nm[12]In the NIR-II region.
Emission Wavelength (Em)1080 nm[12]In the NIR-II region.
Quantum Yield0.31%[12][13]In aqueous solution.
Quantum Yield with FBS5.94%[12][13]When complexed with fetal bovine serum.
Molar Mass765.31 g/mol [12]
Storage (Solid)4°C, sealed, away from moisture and light[12]
Storage (In Solvent)-80°C for 6 months; -20°C for 1 month[12]Sealed, away from moisture and light.

Experimental Protocols

Protocol 1: General Staining Protocol for Cells
  • Cell Preparation:

    • For suspension cells, collect by centrifugation and wash twice with PBS for 5 minutes each.[10][11]

    • For adherent cells, discard the culture medium, and detach using trypsin. Centrifuge, remove the supernatant, and wash twice with PBS for 5 minutes each.[10][11]

  • Staining:

    • Add 1 mL of the FD-1080 working solution (2-10 µM in PBS) to the cells.

    • Incubate at room temperature for 10-30 minutes.[10][11]

  • Wash:

    • Centrifuge at 400 g for 3-4 minutes at 4°C and discard the supernatant.[11]

    • Wash the cells twice with PBS for 5 minutes each.[10][11]

  • Imaging:

    • Resuspend the cells in 1 mL of PBS or serum-free medium.[10][11]

    • Proceed with imaging using a fluorescence microscope or flow cytometer with appropriate NIR-II excitation and emission filters.

Protocol 2: In Vivo Imaging in Mice
  • Animal Preparation:

    • For studies where gastrointestinal autofluorescence may be an issue, switch mice to a purified diet for at least one week prior to imaging.[5][7]

  • FD-1080 Administration:

    • Prepare an 80 µM working solution of FD-1080.

    • Administer 200 µL of the working solution via intravenous injection.[11]

  • Imaging:

    • Perform in vivo imaging 10-20 minutes post-injection.[11]

    • Use an imaging system equipped for NIR-II fluorescence detection with a 1064 nm excitation source.

Visual Guides

Troubleshooting Low Signal-to-Noise Ratio with FD-1080 LowSNR Low Signal-to-Noise Ratio WeakSignal Weak FD-1080 Signal LowSNR->WeakSignal HighBackground High Background Noise LowSNR->HighBackground SuboptimalConc Suboptimal FD-1080 Concentration WeakSignal->SuboptimalConc LowQY Low Quantum Yield WeakSignal->LowQY DegradedDye Degraded Dye WeakSignal->DegradedDye Diet Diet-Induced Autofluorescence HighBackground->Diet Endogenous Endogenous Tissue Autofluorescence HighBackground->Endogenous Fixation Fixation-Induced Autofluorescence HighBackground->Fixation OptimizeConc Optimize Concentration (2-10 µM) SuboptimalConc->OptimizeConc AddFBS Add FBS to Enhance Quantum Yield LowQY->AddFBS ProperStorage Ensure Proper Storage (Dark, Cold, Dry) DegradedDye->ProperStorage PurifiedDiet Switch to Purified Diet Diet->PurifiedDiet NIRII Image in NIR-II Window Endogenous->NIRII AltFixation Use Alternative Fixatives (e.g., Methanol) Fixation->AltFixation

Caption: Troubleshooting workflow for low signal-to-noise ratio.

Experimental Workflow for Minimizing Autofluorescence Start Start Experiment SamplePrep Sample Preparation Start->SamplePrep FixationChoice Choose Fixation Method SamplePrep->FixationChoice AldehydeFix Aldehyde Fixation FixationChoice->AldehydeFix If necessary NonAldehydeFix Non-Aldehyde Fixation FixationChoice->NonAldehydeFix Recommended Staining FD-1080 Staining AldehydeFix->Staining NonAldehydeFix->Staining Imaging NIR-II Imaging Staining->Imaging Analysis Image Analysis Imaging->Analysis End End Analysis->End

References

Technical Support Center: FD-1080 Free Acid Stability in Serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of FD-1080 free acid in the presence of serum proteins. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in an aqueous solution versus in a serum-containing medium?

This compound, a heptamethine cyanine (B1664457) dye, is designed to have enhanced water solubility and stability due to the presence of sulphonic and cyclohexene (B86901) groups in its structure.[1][2] However, its stability and fluorescence quantum yield are significantly enhanced when complexed with serum proteins.[1] In aqueous solutions like deionized water or phosphate-buffered saline (PBS), the quantum yield of FD-1080 is relatively low (around 0.31%).[3] In contrast, in the presence of fetal bovine serum (FBS), the quantum yield can increase to approximately 5.94%.[1][3][4] This suggests that the interaction with serum proteins provides a protective effect, leading to greater stability.

Q2: Which serum proteins are primarily responsible for the increased stability of FD-1080?

The enhanced stability of cyanine dyes like FD-1080 in serum is largely attributed to their interaction with albumin, the most abundant protein in serum. Albumin is known to bind to a variety of small molecules, including dyes, which can lead to increased photostability and fluorescence. This binding is thought to restrict the molecular rotation and vibration of the dye, thus reducing non-radiative decay pathways and enhancing its fluorescence and stability.

Q3: How does the interaction with serum proteins affect the photophysical properties of FD-1080?

The interaction of FD-1080 with serum proteins, particularly albumin, leads to several changes in its photophysical properties:

  • Increased Quantum Yield: As mentioned, the quantum yield of FD-1080 increases significantly in the presence of FBS.[1][3][4]

  • Enhanced Brightness: The complex of FD-1080 with serum proteins is visibly brighter under NIR-II excitation compared to the free dye in aqueous buffers.[1][5]

  • Improved Photostability: Complexation with albumin significantly improves the photostability of cyanine dyes, making them more resistant to photodegradation under continuous laser irradiation.[6]

Troubleshooting Guide

This guide addresses potential issues that may arise during experiments involving the assessment of FD-1080 stability in serum.

Issue Potential Cause Troubleshooting Steps
High variability in fluorescence readings between replicates. FD-1080 Aggregation: Cyanine dyes can form aggregates in aqueous solutions, which can lead to fluorescence quenching and inconsistent measurements.[7][8][9]- Ensure complete solubilization of the FD-1080 stock solution before diluting into the serum matrix.- Briefly vortex or sonicate the final solution before measurement.- Include a non-ionic detergent (e.g., 0.01% Triton X-100) in control experiments to assess the impact of aggregation.
Lower than expected fluorescence signal in serum. Quenching: Other components in the serum or the experimental buffer could be quenching the fluorescence of FD-1080.[10]- Run control experiments with FD-1080 in a simple buffer (e.g., PBS) to establish a baseline fluorescence.- Test for interference from individual buffer components.- Ensure that the excitation and emission wavelengths are set correctly for the FD-1080-serum complex.
Inconsistent stability results over time. Sample Handling: Repeated freeze-thaw cycles or improper storage of serum samples can degrade proteins and affect their interaction with FD-1080.- Aliquot serum samples to avoid multiple freeze-thaw cycles.- Store serum-containing samples at -20°C or -80°C and protect from light.
Interference in absorbance-based quantification. Serum Matrix Effects: Other molecules in the serum can absorb light at similar wavelengths to FD-1080, interfering with quantification.[11][12]- Use a robust analytical method like HPLC-MS/MS for accurate quantification, as it separates FD-1080 from interfering matrix components.[13][14]- If using absorbance, run a matrix blank (serum without FD-1080) to subtract the background absorbance.

Quantitative Data Summary

While specific degradation kinetics for this compound in serum are not extensively published, the available data strongly indicates a significant stabilizing effect of serum proteins. The following table summarizes the qualitative and quantitative observations.

Parameter FD-1080 in Aqueous Buffer (e.g., PBS) FD-1080 in Fetal Bovine Serum (FBS) Reference
Quantum Yield ~0.31%~5.94%[3]
Photostability LowerSignificantly Higher[6]
Half-life of Brightness Decay (for similar dyes in DMSO) < 78 minutesNot applicable (stable for >120 min in BSA)[6]

Note: The half-life data is for FD-1080 analogues in DMSO and their stable state in Bovine Serum Albumin (BSA), indicating the profound stabilizing effect of albumin.[6] A detailed time-course study would be required to determine the precise degradation half-life of FD-1080 in serum.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Serum

This protocol outlines a method to assess the stability of this compound in a serum matrix over time using HPLC-MS/MS for quantification.

1. Materials:

  • This compound

  • Fetal Bovine Serum (FBS) or other serum of choice

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Internal Standard (IS) (a structurally similar, stable molecule not present in the matrix)

  • Low-protein-binding microcentrifuge tubes

  • HPLC-MS/MS system

2. Preparation of Solutions:

  • FD-1080 Stock Solution (1 mM): Dissolve an appropriate amount of this compound in DMSO.

  • Serum Matrix: Thaw FBS at 37°C, and then centrifuge to remove any cryoprecipitates.

  • Spiked Serum Samples: Spike the serum with the FD-1080 stock solution to a final concentration of 10 µM. Gently vortex to mix.

  • Internal Standard Spiking Solution: Prepare a stock solution of the IS in an appropriate solvent.

3. Experimental Procedure:

  • Aliquot 100 µL of the spiked serum into multiple low-protein-binding microcentrifuge tubes for each time point.

  • For the T=0 time point, immediately proceed to the sample preparation step.

  • Incubate the remaining tubes at 37°C.

  • At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one aliquot and immediately proceed to sample preparation.

  • Sample Preparation (Protein Precipitation):

    • Add 300 µL of cold ACN containing the internal standard to the 100 µL serum sample.

    • Vortex vigorously for 1 minute to precipitate the proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

4. HPLC-MS/MS Analysis:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Develop a suitable gradient to separate FD-1080 from matrix components.

  • Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM) for the specific transitions of FD-1080 and the internal standard.

5. Data Analysis:

  • Calculate the peak area ratio of FD-1080 to the internal standard for each sample.

  • Determine the percentage of FD-1080 remaining at each time point by normalizing the peak area ratio to the average peak area ratio at T=0.

    • % Remaining = (Peak Area Ratio at time t / Average Peak Area Ratio at time 0) x 100

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_stock Prepare 1 mM FD-1080 Stock in DMSO spike_serum Spike Serum with FD-1080 (Final Conc. 10 µM) prep_stock->spike_serum prep_serum Prepare Serum Matrix (Thaw and Centrifuge) prep_serum->spike_serum aliquot Aliquot Spiked Serum for Each Time Point spike_serum->aliquot incubate Incubate at 37°C aliquot->incubate sample Collect Sample at Time Points (0, 1, 2, 4, 8, 24, 48h) incubate->sample precipitate Protein Precipitation (Cold ACN + Internal Standard) sample->precipitate centrifuge Centrifuge to Pellet Proteins precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_ms Analyze by HPLC-MS/MS supernatant->hplc_ms data_analysis Calculate % Remaining vs. Time 0 hplc_ms->data_analysis

Caption: Workflow for assessing FD-1080 stability in serum.

Troubleshooting_Logic cluster_issue Identify Issue cluster_cause Investigate Potential Cause cluster_solution Implement Solution start Inconsistent or Unexpected Results? high_variability High Variability start->high_variability e.g. low_signal Low Signal start->low_signal e.g. poor_stability Poor Stability start->poor_stability e.g. aggregation Dye Aggregation? high_variability->aggregation quenching Fluorescence Quenching? low_signal->quenching handling Improper Sample Handling? poor_stability->handling sonicate Improve Solubilization (Vortex/Sonicate) aggregation->sonicate controls Run Controls (Buffer, Matrix Blanks) quenching->controls aliquot_store Aliquot Samples & Store Properly handling->aliquot_store

Caption: Logic diagram for troubleshooting FD-1080 stability assays.

References

Technical Support Center: FD-1080 J-Aggregates with DMPC for Enhanced Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FD-1080 J-aggregates formed with 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) for enhanced imaging applications.

Frequently Asked Questions (FAQs)

Q1: What are FD-1080 J-aggregates and why are they used for imaging?

FD-1080 is a near-infrared (NIR) fluorophore. When combined with DMPC, it can self-assemble into highly ordered structures known as J-aggregates.[1][2] This aggregation results in a significant red-shift in the absorption and emission spectra of the dye, moving it further into the NIR-II window (beyond 1300 nm).[1] This shift is advantageous for in vivo imaging as it leads to deeper tissue penetration, higher spatial resolution, and reduced autofluorescence compared to conventional NIR imaging.[1]

Q2: What is the optimal molar ratio of FD-1080 to DMPC for J-aggregate formation?

The optimal molar ratio for the formation of stable and uniform FD-1080 J-aggregates is 1:20 (FD-1080:DMPC).[1] Using a significantly lower ratio of DMPC, such as 1:200, may not successfully induce J-aggregate formation.[2]

Q3: What is the expected size of the FD-1080 J-aggregates?

When prepared correctly, FD-1080 J-aggregates are uniform and monodispersed with a size of approximately 110 ± 10 nm as measured by dynamic light scattering (DLS).

Q4: How stable are the FD-1080 J-aggregates?

FD-1080 J-aggregates formed with DMPC exhibit good stability in physiological conditions and are resistant to changes in temperature. They also show superior photostability under continuous laser irradiation compared to the monomeric form.[1] However, the stability of the DMPC liposomal structure itself can be a factor; incorporating cholesterol into the lipid film can enhance membrane rigidity and stability.[3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or weak J-aggregate formation (lack of red-shifted absorption/emission) Incorrect molar ratio of FD-1080 to DMPC.Ensure the molar ratio is optimized at 1:20 (FD-1080:DMPC).[1] A lower ratio of DMPC may not be sufficient to induce aggregation.[2]
Incomplete removal of organic solvent.Ensure the lipid film is thoroughly dried under vacuum to remove all residual chloroform/methanol. Residual solvent can interfere with the self-assembly process.
Inadequate hydration of the lipid film.Hydrate the film with the aqueous buffer at a temperature above the phase transition temperature of DMPC (23°C), for instance at 37°C.[3] Ensure vigorous vortexing or sonication to facilitate vesicle formation.
Aggregates are too large or polydisperse Improper hydration or sonication.Use an extruder with a specific pore size membrane (e.g., 100 nm) after hydration to produce unilamellar liposomes of a consistent size.[4]
Aggregation over time.While FD-1080 J-aggregates are generally stable, long-term storage can lead to changes. It is best to use freshly prepared aggregates for optimal results. The inclusion of cholesterol in the formulation can improve the stability of the DMPC liposomes.[3]
Low fluorescence signal or quenching Presence of H-aggregates.Cyanine dyes can sometimes form H-aggregates, which are typically non-fluorescent and show a blue-shifted absorption.[5][6] Ensure the preparation conditions (e.g., solvent, temperature) favor J-aggregation. The use of DMPC is intended to promote J-aggregate formation.[1]
Photobleaching.Although more photostable than the monomer, prolonged exposure to high-intensity laser light can still lead to some photobleaching. Minimize exposure times and laser power when not actively acquiring images.
Unexpected spectral properties Contamination of reagents.Use high-purity FD-1080, DMPC, and solvents. Impurities can interfere with the aggregation process and affect the photophysical properties.
Incorrect buffer conditions (pH, ionic strength).While FD-1080 J-aggregates are stable in physiological buffers, extreme pH or high salt concentrations might affect their stability and spectral characteristics. Use standard physiological buffers like PBS (pH 7.4).

Quantitative Data Summary

Parameter FD-1080 Monomer FD-1080 J-aggregate (with DMPC) Reference(s)
Maximum Absorption (λ_abs) ~1060 nm~1360 nm[1]
Maximum Emission (λ_em) ~1080 nm~1370 nm[1]
Stokes Shift ~20 nm~10 nm[1]
Quantum Yield 0.31% (in ethanol)0.0545%[1]
Fluorescence Lifetime 312 ps172 ps[1]
Molar Extinction Coefficient (ε_max) Not specified~0.5 x 10^5 M⁻¹cm⁻¹[1]
Optimal Molar Ratio (FD-1080:DMPC) N/A1:20[1]
Size (DLS) N/A110 ± 10 nm

Experimental Protocols

Preparation of FD-1080 J-Aggregates using the Film Dispersion Method

This protocol is adapted from the methodology described for the self-assembly of FD-1080 and DMPC.[1]

Materials:

  • FD-1080 dye

  • 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of FD-1080 and DMPC in a chloroform/methanol (e.g., 2:1 v/v) solvent mixture.

  • Lipid Film Formation:

    • In a round-bottom flask, mix the FD-1080 and DMPC stock solutions to achieve a final molar ratio of 1:20.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath at a temperature slightly above room temperature (e.g., 30-40°C) to evaporate the organic solvent.

    • Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to ensure complete removal of any residual solvent.

  • Hydration:

    • Add pre-warmed (e.g., 37°C) PBS buffer (pH 7.4) to the flask containing the dried lipid film.

    • Vortex the flask vigorously for several minutes until the lipid film is fully suspended in the buffer, forming a solution of multilamellar vesicles (MLVs).

  • Sonication/Extrusion:

    • To obtain smaller, more uniform vesicles, sonicate the MLV suspension in a bath sonicator for 10-15 minutes.

    • Alternatively, for better size control, use a mini-extruder with a polycarbonate membrane of a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times.

  • Characterization:

    • Confirm the formation of J-aggregates by measuring the absorption and emission spectra. A successful preparation will show a significant red-shift in the absorbance and emission peaks to approximately 1360 nm and 1370 nm, respectively.[1]

    • Measure the size distribution and polydispersity index (PDI) of the aggregates using Dynamic Light Scattering (DLS).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_film Lipid Film Formation cluster_agg J-Aggregate Formation FD1080 FD-1080 Stock mix Mix FD-1080 & DMPC (1:20 molar ratio) FD1080->mix DMPC DMPC Stock DMPC->mix evap Rotary Evaporation mix->evap dry Vacuum Drying evap->dry hydrate Hydration with PBS dry->hydrate sonicate Sonication / Extrusion hydrate->sonicate j_agg FD-1080 J-Aggregates sonicate->j_agg

Caption: Experimental workflow for the preparation of FD-1080 J-aggregates with DMPC.

logical_relationship cluster_components Components cluster_process Process cluster_product Product cluster_application Application FD1080 FD-1080 Monomer (Abs/Em: ~1060/1080 nm) self_assembly Self-Assembly (Film Dispersion Method) FD1080->self_assembly DMPC DMPC Lipid DMPC->self_assembly j_agg FD-1080 J-Aggregates (Abs/Em: ~1360/1370 nm) self_assembly->j_agg Induces imaging Enhanced NIR-II Imaging (Deeper Penetration, High Resolution) j_agg->imaging Enables

References

Best practices for storing and handling FD-1080 free acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the near-infrared II (NIR-II) fluorophore, FD-1080 free acid. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

FD-1080 is a small molecule heptamethine cyanine (B1664457) dye that functions as a fluorophore with both excitation and emission in the second near-infrared (NIR-II) window (excitation ~1064 nm, emission ~1080 nm).[1][2][3] Its primary application is in in vivo imaging due to the high tissue penetration depth and superior imaging resolution of NIR-II light, which minimizes autofluorescence and light scattering.[1][2][3] It is commonly used for high-resolution imaging of vasculature, including in the hindlimb, abdomen, and brain.[1][2]

Q2: What are the key advantages of using FD-1080 for in vivo imaging?

The main advantages of FD-1080 include:

  • Deep Tissue Penetration: The 1064 nm excitation allows for imaging deeper into tissues compared to traditional NIR-I fluorophores (650-980 nm).[1][2][3]

  • High Signal-to-Background Ratio: Reduced tissue autofluorescence in the NIR-II window leads to clearer images with better contrast.[2][4]

  • Superior Photostability: FD-1080 exhibits greater photostability compared to other dyes like Indocyanine Green (ICG).[2][5]

  • Enhanced Quantum Yield with Serum: The quantum yield of FD-1080 significantly increases from 0.31% to 5.94% when complexed with fetal bovine serum (FBS), forming FD-1080-FBS complexes.[1][2][3]

Q3: How should this compound be stored?

Proper storage is crucial to maintain the integrity of FD-1080. Recommendations are summarized in the table below.

FormStorage TemperatureConditionsShelf-life
Solid 4°CSealed, away from moisture and lightNot specified
In Solvent (e.g., DMSO) -80°CSealed, away from moisture and light6 months
In Solvent (e.g., DMSO) -20°CSealed, away from moisture and light1 month

Data compiled from multiple sources.[2]

Q4: Can FD-1080 be used to study specific signaling pathways?

This compound itself is a general imaging agent and does not inherently target specific signaling pathways. However, it can be chemically modified and conjugated to targeting moieties such as antibodies, peptides, or small molecules. These conjugates can then be used to visualize and track specific biological processes, including cell signaling events, drug delivery pathways, and receptor-ligand interactions in vivo.[6] The cyclohexene (B86901) group in the heptamethine chain of FD-1080 provides a reactive site for such modifications.[6]

Experimental Protocols

Protocol 1: Preparation of FD-1080 Stock and Working Solutions

Objective: To prepare stable and usable solutions of FD-1080 for experimental use.

Methodology:

  • Stock Solution (10 mM):

    • Dissolve the appropriate amount of this compound powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[7]

  • Working Solution (e.g., for in vivo injection):

    • Dilute the 10 mM stock solution to the desired final concentration (e.g., 80 µM for intravenous injection in mice) using a suitable buffer such as sterile phosphate-buffered saline (PBS).[7]

    • For some applications, pre-warming the PBS may aid in solubility.

    • It is recommended to filter the final working solution through a 0.22 µm syringe filter before injection to remove any potential aggregates.[7]

    • Prepare working solutions fresh on the day of the experiment.

Protocol 2: In Vivo Vascular Imaging in Mice

Objective: To visualize the vasculature in a mouse model using FD-1080.

Methodology:

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate anesthetic protocol.

    • If imaging a specific area (e.g., hindlimb or brain), remove fur to reduce light scattering.

  • FD-1080 Administration:

    • Prepare an 80 µM working solution of FD-1080 in sterile PBS.

    • Administer approximately 200 µL of the working solution via intravenous (tail vein) injection.[7]

  • Image Acquisition:

    • Position the mouse in a NIR-II imaging system.

    • Use a 1064 nm laser for excitation.

    • Collect emission signals using an appropriate long-pass filter (e.g., 1100 nm or 1300 nm).

    • Imaging can typically commence within 10-20 minutes post-injection.[7]

    • Adjust acquisition parameters (e.g., exposure time, laser power) to optimize signal-to-noise ratio.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Fluorescence Signal Degradation of FD-1080: Improper storage or repeated freeze-thaw cycles.Prepare fresh stock and working solutions from a new vial of FD-1080. Ensure proper storage conditions are met.
Incorrect Imaging Settings: Excitation/emission wavelengths are not optimal.Verify the settings on your imaging system. Use a 1064 nm excitation laser and a suitable long-pass emission filter.
Low Quantum Yield: FD-1080 has a low intrinsic quantum yield in aqueous solutions.Co-administer with or pre-incubate FD-1080 with fetal bovine serum (FBS) to form FD-1080-FBS complexes, which significantly enhances quantum yield.[1][2][3]
High Background Signal / Low Signal-to-Noise Ratio (SNR) Autofluorescence: Although reduced in NIR-II, some autofluorescence can still occur.Optimize the long-pass filter to block more of the excitation light. Ensure the imaging area is clean.
Aggregation of FD-1080: Formation of H-aggregates in aqueous solutions can lead to fluorescence quenching.Prepare fresh working solutions and filter before use. Consider using a small percentage of an organic co-solvent like DMSO in the final injection buffer if the experimental design allows. Encapsulating FD-1080 in liposomes or with DMPC can also prevent aggregation.[1][8][9]
Inconsistent or Patchy Staining in vitro Cell Permeability Issues: FD-1080 may not efficiently cross the membrane of certain cell types.Optimize incubation time and concentration. Ensure cells are healthy and not overly confluent.
Aggregation in Media: FD-1080 may aggregate in cell culture media.Prepare the working solution in a serum-free medium or PBS immediately before adding to the cells.
Photobleaching Excessive Exposure to Excitation Light: Prolonged or high-intensity laser exposure can lead to photobleaching.Minimize the duration of light exposure. Use the lowest laser power necessary to obtain a good signal. Use neutral density filters to reduce illumination intensity.[10]

Visualizations

Experimental_Workflow_In_Vivo_Imaging cluster_prep Preparation cluster_animal Animal Procedure cluster_imaging Imaging prep_stock Prepare 10 mM FD-1080 Stock in DMSO prep_working Prepare 80 µM Working Solution in PBS prep_stock->prep_working inject Intravenous Injection (200 µL) prep_working->inject anesthetize Anesthetize Mouse anesthetize->inject position Position Mouse in NIR-II Imager inject->position acquire Acquire Images (Ex: 1064 nm, Em: >1100 nm) position->acquire analyze Analyze Data acquire->analyze Troubleshooting_Low_Signal start Low or No Signal Detected check_storage Is the FD-1080 stock properly stored and fresh? start->check_storage check_settings Are the imaging settings correct (Ex/Em)? check_storage->check_settings Yes solution_fresh Prepare fresh solutions. check_storage->solution_fresh No check_qy Is the quantum yield optimized? check_settings->check_qy Yes solution_settings Correct settings: Ex: 1064 nm, Em: >1100 nm. check_settings->solution_settings No solution_qy Use FD-1080-FBS complex or other encapsulating agents. check_qy->solution_qy No end Signal Improved check_qy->end Yes solution_fresh->check_settings solution_settings->check_qy solution_qy->end Signaling_Pathway_Conjugation_Concept Conceptual Workflow for Signaling Pathway Imaging cluster_conjugation Probe Development cluster_application Application and Imaging fd1080 This compound (with reactive site) conjugation Chemical Conjugation fd1080->conjugation targeting_moiety Targeting Moiety (e.g., Antibody, Peptide) targeting_moiety->conjugation probe FD-1080 Conjugate conjugation->probe delivery Systemic Delivery (*in vivo*) probe->delivery binding Binding to Target (e.g., Cell Surface Receptor) delivery->binding imaging NIR-II Imaging of Target Localization binding->imaging

References

Validation & Comparative

A Comparative Guide to FD-1080 Free Acid and Indocyanine Green (ICG) for In Vivo NIR-II Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The second near-infrared (NIR-II) window (1000-1700 nm) offers significant advantages for in vivo imaging, including deeper tissue penetration, reduced autofluorescence, and higher spatial resolution compared to the traditional NIR-I window (700-900 nm). This guide provides an objective comparison of two prominent fluorescent dyes used for NIR-II imaging: FD-1080 free acid, a novel dye with both excitation and emission in the NIR-II region, and Indocyanine Green (ICG), an FDA-approved dye with a long history of clinical use, which exhibits an emission tail extending into the NIR-II window.

Performance Comparison at a Glance

FeatureThis compoundIndocyanine Green (ICG)
Excitation Maximum ~1064 nm[1][2]~780-800 nm[3]
Emission Maximum ~1080 nm[1][2]Emission tail extends into NIR-II region (>1000 nm)[3][4]
Quantum Yield 0.31% (can increase to 5.94% with FBS)[1][2][5]2.9% in water, 5.1% in micelles, 12-14% in ethanol, FBS, and whole blood[3]
Molar Extinction Coefficient 2.9 x 10⁴ M⁻¹ cm⁻¹[6]2.3 x 10⁵ M⁻¹ cm⁻¹[6]
Key Advantages Excitation and emission within the NIR-II window leading to potentially higher SBR and deeper penetration; Superior photostability.[1][2][7][8]FDA-approved with a well-established safety profile; Higher quantum yield in biological media.[3][4][9]
Limitations Lower molar extinction coefficient compared to ICG.[6]Excitation is in the NIR-I window; Off-peak emission in NIR-II may be weaker.[6][10]

Quantitative Data Summary

Photophysical Properties
ParameterThis compoundIndocyanine Green (ICG)
Excitation Wavelength (λex) ~1064 nm[1][2]~780-800 nm[3]
Emission Wavelength (λem) ~1080 nm[1][2]Emission tail >1000 nm[3][4]
Quantum Yield (Φ) 0.31% (in ethanol)[5][7], 5.94% (with Fetal Bovine Serum)[1][2][5][7][8][11]2.9% (in water), 12-14% (in Fetal Bovine Serum/whole blood)[3]
Molar Extinction Coefficient (ε) 2.9 x 10⁴ M⁻¹ cm⁻¹[6]2.3 x 10⁵ M⁻¹ cm⁻¹[6]
In Vivo Imaging Performance
ParameterThis compoundIndocyanine Green (ICG)
Signal-to-Background Ratio (SBR) Higher SBR (4.32) for hindlimb vasculature imaging under 1064 nm excitation compared to shorter wavelengths.[7]In a porcine model, NIR-II imaging of ICG showed a higher SBR (2.11) compared to NIR-I imaging (1.33).[12]
Imaging Resolution (FWHM) FWHM of 0.47 mm for hindlimb vessels and 0.65 mm for sagittal sinus vessels under 1064 nm excitation.[7]NIR-II imaging of ICG demonstrated a lower FWHM (higher resolution) compared to NIR-I imaging in a porcine model.[12]
Tissue Penetration Depth Can resolve capillary tubes under a 5 mm tissue phantom with 1064 nm excitation.[7]Liposomal ICG showed improved imaging of vascular structures at depths of ≥4 mm compared to free ICG.[13][14]
Circulation Time Not explicitly quantified in the provided results.Free ICG has a short circulation half-life.[15] Liposomal formulations can extend circulation time up to 4 hours.[13][14]

Experimental Protocols

In Vivo Vascular Imaging with FD-1080

This protocol describes the imaging of hindlimb and brain vasculature in mice using FD-1080-FBS complex.

1. Preparation of Imaging Agent:

  • FD-1080 is complexed with fetal bovine serum (FBS) to enhance its quantum yield and stability.[5][7]

2. Animal Model:

  • Mice are used as the animal model.

3. Administration:

  • The FD-1080-FBS complex is intravenously injected into the mouse.[7]

4. Imaging System:

  • A NIR-II imaging system equipped with a 1064 nm laser for excitation is used.[7]

  • Images are collected using an InGaAs camera with appropriate long-pass filters (e.g., 1300 nm).[8]

5. Imaging Procedure:

  • Dynamic imaging of the target vasculature (e.g., hindlimb, brain) is performed immediately after injection.

  • The system is optimized to capture high-resolution images of the blood vessels.

G cluster_prep Preparation cluster_admin Administration cluster_imaging Imaging prep_dye This compound prep_complex FD-1080-FBS Complex prep_dye->prep_complex prep_fbs Fetal Bovine Serum (FBS) prep_fbs->prep_complex injection Intravenous Injection prep_complex->injection animal Mouse Model laser 1064 nm Laser Excitation animal->laser Excite camera InGaAs Camera (>1300 nm filter) animal->camera Emit injection->animal data High-Resolution NIR-II Images camera->data

Experimental workflow for in vivo vascular imaging with FD-1080.
In Vivo Perfusion Assessment with ICG in a Porcine Model

This protocol details the use of ICG for assessing skin flap perfusion in a porcine model.

1. Preparation of Imaging Agent:

  • ICG is dissolved to a concentration of 0.5 mg/kg.[12]

2. Animal Model:

  • A porcine model with a skin avulsion-injury is used.[12]

3. Administration:

  • ICG is injected via the ear vein of the anesthetized pig.[12]

4. Imaging System:

  • A multispectral imaging system capable of both NIR-I and NIR-II detection is utilized.[12]

  • An InGaAs camera is used for NIR-II imaging with various long-pass filters (e.g., 1100 nm).[12]

  • A silicon camera is used for NIR-I imaging.[12]

5. Imaging Procedure:

  • Dynamic fluorescence imaging is performed to observe perfusion in the skin flap.

  • Images are captured at different time points post-injection to determine the optimal imaging window.[12]

  • NIR-I and NIR-II images are acquired simultaneously for comparison.[12]

G cluster_prep Preparation cluster_admin Administration cluster_imaging Imaging prep_icg ICG Solution (0.5 mg/kg) injection Ear Vein Injection prep_icg->injection animal Porcine Model (Skin Avulsion) excitation NIR Excitation animal->excitation Excite nir1_cam Silicon Camera (NIR-I) animal->nir1_cam Emit nir2_cam InGaAs Camera (>1100 nm filter, NIR-II) animal->nir2_cam Emit injection->animal nir1_data NIR-I Images nir1_cam->nir1_data nir2_data NIR-II Images nir2_cam->nir2_data

Experimental workflow for porcine skin flap perfusion imaging with ICG.

Signaling Pathways and Mechanisms of Action

The fluorescence of both FD-1080 and ICG is based on the principles of electron excitation and relaxation in polymethine dye structures. Upon absorption of photons of a specific wavelength, electrons are promoted to a higher energy state. As they return to their ground state, they emit photons of a longer wavelength, which is detected as fluorescence. The specific chemical structures of FD-1080 and ICG determine their distinct absorption and emission spectra.

The interaction of these dyes with biological components, such as serum proteins, can significantly influence their photophysical properties. For instance, the quantum yield of FD-1080 is dramatically enhanced upon binding to fetal bovine serum.[1][2][5] Similarly, ICG's brightness is significantly higher in fetal bovine serum and whole blood compared to water.[3] This is attributed to the hydrophobic pockets of proteins shielding the dyes from non-radiative decay pathways, thus promoting fluorescence emission.

G cluster_dye Fluorophore in Solution cluster_process Fluorescence Mechanism cluster_outcome Imaging Outcome dye FD-1080 or ICG complex Dye-Protein Complex dye->complex protein Serum Protein (e.g., Albumin) protein->complex excitation Photon Absorption (Excitation) complex->excitation excited_state Excited State excitation->excited_state emission Photon Emission (Fluorescence) excited_state->emission ground_state Ground State emission->ground_state detection NIR-II Detection emission->detection image High-Resolution In Vivo Image detection->image

Generalized mechanism of protein-enhanced fluorescence for NIR-II imaging.

Conclusion

Both this compound and ICG are valuable tools for in vivo NIR-II imaging, each with a distinct set of advantages and limitations.

This compound stands out for its excitation and emission profiles that are entirely within the NIR-II window, which can lead to superior imaging quality with higher signal-to-background ratios and deeper tissue penetration.[1][2][7] Its enhanced photostability is also a significant benefit for longitudinal studies.[1][2]

Indocyanine green (ICG) , with its FDA approval and long clinical history, offers a readily translatable option for NIR-II imaging.[3][4][9] Its high quantum yield in biological environments contributes to bright fluorescence signals.[3] However, its NIR-I excitation and the fact that NIR-II imaging relies on its emission tail may present limitations in certain applications compared to dedicated NIR-II dyes like FD-1080.[6][10]

The choice between FD-1080 and ICG will ultimately depend on the specific requirements of the research or clinical application, including the desired imaging depth, resolution, and the regulatory pathway for translation. The development of novel probes like FD-1080 is pushing the boundaries of NIR-II imaging, while the established utility of ICG provides a reliable benchmark and a clinically relevant option.

References

A Head-to-Head Comparison: FD-1080 Free Acid vs. IRDye 800CW for Deep Tissue Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into deep tissue imaging, the choice of a near-infrared (NIR) fluorophore is critical. This guide provides an objective comparison of two prominent dyes: FD-1080 free acid, a novel dye in the second NIR window (NIR-II), and IRDye 800CW, a well-established dye in the first NIR window (NIR-I). This comparison is based on their optical properties and performance in preclinical imaging, supported by experimental data.

The primary advantage of deep tissue imaging lies in the reduced scattering of light at longer wavelengths, allowing for clearer images with higher resolution at greater depths. While both FD-1080 and IRDye 800CW operate in the NIR spectrum, their distinct spectral properties lead to significant differences in imaging performance, particularly for deep tissue applications.

Executive Summary

This compound, with both excitation and emission in the NIR-II window (>1000 nm), offers superior performance for deep tissue imaging. Experimental data demonstrates a higher signal-to-background ratio (SBR) and greater tissue penetration compared to imaging in the NIR-I window. IRDye 800CW is a bright and versatile NIR-I dye, widely used for a variety of in vivo applications. While its emission tail extends into the NIR-II region, its primary utility and optimal performance are within the NIR-I spectrum. For studies demanding high-resolution imaging of deep-seated structures, FD-1080 is the more advantageous choice.

Data Presentation: Quantitative Comparison

The following table summarizes the key optical and performance characteristics of this compound and IRDye 800CW.

PropertyThis compoundIRDye 800CW
Spectral Window NIR-IINIR-I
Excitation Maximum ~1064 nm[1][2]~774 nm (in PBS)[3][4]
Emission Maximum ~1080 nm[1][2]~789 nm (in PBS)[3][4]
Quantum Yield (QY) 0.31% (can increase to 5.94% with FBS)[1][2][5]Similar to ICG (~8.0% in TCB)[6][7]
Molar Extinction Coefficient Not explicitly stated in reviewed sources~240,000 L mol-1 cm-1 (in PBS)[4]
In Vivo SBR 4.32 (hindlimb vessel, 1064 nm excitation)[8]Enhanced SBR compared to far-red dyes[9]
Key Advantage High tissue penetration and resolution for deep imaging[1][2]High brightness and well-established for NIR-I imaging[3]

Performance in Deep Tissue Imaging

This compound: Leveraging the NIR-II Advantage

FD-1080 is specifically designed for the NIR-II imaging window. Excitation at 1064 nm results in significantly deeper tissue penetration and a superior imaging resolution compared to excitation in the NIR-I range (650 nm to 980 nm).[1][2] In a study involving in vivo imaging of mouse hindlimb vasculature, excitation of FD-1080 at 1064 nm yielded a signal-to-background ratio of 4.32, which was substantially higher than the SBRs obtained with shorter excitation wavelengths (ranging from 1.9 to 2.2).[8] This demonstrates the clear advantage of utilizing the NIR-II window for resolving fine structures deep within tissues. The quantum yield of FD-1080 can be significantly enhanced when complexed with fetal bovine serum (FBS), increasing from 0.31% to 5.94%.[1][2][5]

IRDye 800CW: A Powerful Tool for NIR-I Imaging

IRDye 800CW is a widely adopted fluorophore for in vivo imaging with optimal excitation and emission in the NIR-I window.[3] It is known for its high water solubility and brightness.[3] Studies have shown that IRDye 800CW provides a significantly reduced background signal and an enhanced signal-to-background ratio compared to dyes in the far-red spectrum (e.g., Cy5.5).[9] While primarily a NIR-I dye, IRDye 800CW possesses an emission tail that extends beyond 1100 nm, allowing for its detection in the NIR-II (also referred to as shortwave-infrared or SWIR) range.[10][11] However, for deep tissue imaging, the off-peak emission in the NIR-II window may be overwhelmed by background autofluorescence in some tissues, potentially limiting its advantage over conventional NIR-I imaging.[10]

Experimental Protocols

Below are detailed methodologies for in vivo imaging in a mouse model, providing a framework for a comparative study.

In Vivo Vascular Imaging Protocol

This protocol outlines a procedure for comparing the deep tissue vascular imaging capabilities of this compound and IRDye 800CW.

1. Animal Model:

  • Athymic nude mice (nu/nu), 6-8 weeks old.

  • House animals in accordance with institutional guidelines.

2. Fluorophore Preparation:

  • FD-1080 Solution:

    • Prepare a stock solution of this compound in DMSO.

    • For injection, dilute the stock solution in sterile PBS containing 5% (v/v) fetal bovine serum (FBS) to a final concentration of 80 µM. The FBS helps to increase the quantum yield of FD-1080 in vivo.[1][2][5]

  • IRDye 800CW Solution:

    • Prepare a stock solution of IRDye 800CW NHS ester in DMSO.

    • For a non-targeted vascular agent, IRDye 800CW PEG can be used. Prepare a solution in sterile PBS at a concentration of approximately 1 nmol per 100 µL.

3. Administration:

  • Anesthetize the mouse using isoflurane.

  • For FD-1080, intravenously inject 200 µL of the 80 µM working solution via the tail vein.

  • For IRDye 800CW PEG, intravenously inject 100 µL of the 1 nmol solution via the tail vein.[12]

4. In Vivo Imaging:

  • Imaging System: Utilize an imaging system capable of both NIR-I and NIR-II detection. For FD-1080, a system with a 1064 nm laser for excitation and an InGaAs camera for detection is required. For IRDye 800CW, a system with an excitation source around 770-780 nm and a silicon-based CCD camera is standard.

  • FD-1080 Imaging:

    • Immediately after injection, begin dynamic imaging of the region of interest (e.g., hindlimb or brain).

    • Use a 1064 nm excitation laser.

    • Employ a long-pass filter suitable for NIR-II imaging (e.g., 1100 nm or 1300 nm).[5]

  • IRDye 800CW Imaging:

    • Image the mouse at various time points post-injection (e.g., immediately for vascular phase, and later for potential accumulation in tumors if a targeted conjugate is used).[12]

    • Use an excitation wavelength of ~775 nm and an emission filter centered around 800-820 nm.

5. Data Analysis:

  • Quantify the signal-to-background ratio (SBR) by defining regions of interest (ROI) over the target vasculature and adjacent background tissue.

  • Measure the full width at half maximum (FWHM) of blood vessels to assess imaging resolution.

Visualizations

The following diagrams illustrate the conceptual difference in tissue penetration and a typical experimental workflow.

G cluster_0 Light Source cluster_1 Tissue NIR-I (e.g., ~780 nm) NIR-I (e.g., ~780 nm) Superficial Tissue Superficial Tissue NIR-I (e.g., ~780 nm)->Superficial Tissue High Scattering Deep Tissue Deep Tissue NIR-I (e.g., ~780 nm)->Deep Tissue High Attenuation NIR-II (e.g., 1064 nm) NIR-II (e.g., 1064 nm) NIR-II (e.g., 1064 nm)->Superficial Tissue Low Scattering NIR-II (e.g., 1064 nm)->Deep Tissue Deeper Penetration

Caption: Conceptual diagram of NIR-I vs. NIR-II light penetration in tissue.

G cluster_imaging Imaging Parameters prep Fluorophore Preparation (FD-1080 or IRDye 800CW) admin Intravenous Injection (Mouse Model) prep->admin image In Vivo Imaging (NIR-I / NIR-II System) admin->image analysis Data Analysis (SBR, Resolution) image->analysis excite Excitation Wavelength (1064 nm or ~780 nm) image->excite emit Emission Filter (>1100 nm or ~810 nm) image->emit

Caption: General experimental workflow for comparative in vivo imaging.

References

A Researcher's Guide to the Validation of Cell Death Imaging with Histology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the accurate detection and quantification of cell death is a critical component of evaluating therapeutic efficacy and toxicity. While in vivo imaging using fluorescent probes offers a dynamic and non-invasive approach, its validation against the gold standard of histology is paramount. This guide provides a comprehensive comparison of fluorescent imaging techniques for cell death with traditional histological methods, including quantitative data, detailed experimental protocols, and visual workflows to aid in experimental design.

A point of clarification: The near-infrared (NIR-II) fluorophore FD-1080 is a dye used for high-resolution, deep-tissue in vivo imaging, particularly of vasculature.[1] It is not, in itself, a probe for cell death. The query may stem from a confusion with sodium fluoroacetate, a poison historically referred to as "1080," which induces metabolic arrest and cell death. This guide will focus on fluorescent probes specifically designed for detecting apoptosis and their validation.

Comparison of Cell Death Detection Methodologies

The two primary methodologies for assessing cell death are live-cell imaging with fluorescent probes and post-mortem histological analysis. Each approach has distinct advantages and limitations. Fluorescent probes can offer real-time, quantitative data from living subjects, while histology provides high-resolution spatial information in the context of tissue architecture.

Quantitative Comparison

The following table summarizes a quantitative comparison between the most common imaging and histological techniques for apoptosis detection. The correlation between methods is a key indicator of the successful validation of an imaging probe.

Method TypeSpecific TechniqueTargetAdvantagesLimitationsCorrelation/Performance
Fluorescent Imaging Caspase-3/7 Probes Activated Caspase-3 and -7High specificity for apoptosis; Enables real-time in vivo imaging.Signal can be transient; Requires probe delivery to the target site.Can be validated against IHC for cleaved caspase-3.
Annexin V Conjugates Phosphatidylserine (PS)Detects early-stage apoptosis.Can also stain necrotic cells if membrane integrity is lost.Often used in conjunction with a viability dye to distinguish apoptosis from necrosis.
Viability Dyes (e.g., PI, SYTOX) Loss of Membrane IntegritySimple and rapid staining of dead cells.Does not differentiate between apoptosis and necrosis.Used to identify late-stage apoptotic and necrotic cells.
Histology TUNEL Assay DNA FragmentationWidely used for in situ detection of apoptosis.Can produce false positives in necrotic cells; Sensitivity can vary.Sensitivity: 61-90%; Specificity: >87% (can drop to 70% in necrotic injury models).[2]
Cleaved Caspase-3 IHC Activated Caspase-3Highly specific for the apoptotic pathway.Provides a static endpoint measurement.Good correlation with TUNEL (R=0.75).[3] Considered a highly specific and sensitive method for archival tissue.[4]

Signaling Pathways in Apoptosis

Understanding the underlying molecular pathways of apoptosis is crucial for selecting and interpreting the results from various detection methods. The activation of caspases is a central event in the apoptotic cascade.

Apoptosis Signaling Pathway Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc procaspase8 Procaspase-8 disc->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 procaspase3 Procaspase-3 caspase8->procaspase3 dna_damage DNA Damage / Stress mitochondrion Mitochondrion dna_damage->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome procaspase9 Procaspase-9 apoptosome->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Caspase-3 (Executioner) procaspase3->caspase3 substrates Cellular Substrate Cleavage caspase3->substrates apoptosis Apoptosis substrates->apoptosis

Apoptosis signaling cascade.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are foundational protocols for validating a fluorescent cell death probe with histology.

Experimental Workflow for Validation

The overall process involves in vivo imaging followed by ex vivo histological confirmation in the same tissue samples.

Experimental Workflow Workflow for Imaging and Histology Validation cluster_invivo In Vivo Stage cluster_exvivo Ex Vivo Stage cluster_analysis Analysis Stage animal_model Induce Apoptosis in Animal Model probe_injection Administer Fluorescent Cell Death Probe animal_model->probe_injection live_imaging Perform In Vivo Fluorescence Imaging probe_injection->live_imaging tissue_harvest Harvest Target Tissue live_imaging->tissue_harvest tissue_processing Fix and Embed Tissue (Paraffin) tissue_harvest->tissue_processing sectioning Section Tissue tissue_processing->sectioning staining Perform Histological Staining (TUNEL / IHC) sectioning->staining image_acquisition Acquire Histology Images staining->image_acquisition co_registration Co-register In Vivo and Histology Images image_acquisition->co_registration quantification Quantify Signal from Both Modalities co_registration->quantification correlation Correlate Fluorescent Signal with Histological Staining quantification->correlation

Validation of in vivo imaging with histology.
Protocol 1: In Vivo Fluorescent Imaging of Apoptosis

This protocol describes a general procedure for using an activatable near-infrared (NIR) caspase-3 probe.

  • Animal Model: Induce apoptosis in the chosen animal model through the desired therapeutic agent or other stimuli.

  • Probe Preparation: Reconstitute the NIR caspase-3 probe according to the manufacturer's instructions, typically in a biocompatible solvent like DMSO, and then dilute in sterile saline or PBS.

  • Probe Administration: Inject the probe intravenously (i.v.) or intraperitoneally (i.p.) into the animal. The optimal dose and timing should be determined empirically.

  • Imaging: At the predetermined time point post-injection (allowing for probe distribution and activation), anesthetize the animal and perform imaging using an in vivo imaging system (IVIS) equipped with the appropriate excitation and emission filters for the specific NIR probe.

  • Image Analysis: Quantify the fluorescent signal intensity in the region of interest (e.g., tumor) using the system's software.

Protocol 2: TUNEL Staining for Histology

This protocol is for detecting DNA fragmentation in paraffin-embedded tissue sections.

  • Tissue Preparation: Deparaffinize and rehydrate the tissue sections through a series of xylene and graded ethanol (B145695) washes.

  • Permeabilization: Incubate the sections with Proteinase K to permeabilize the tissue and allow enzyme access to the DNA.

  • Labeling Reaction: Add the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., biotin-dUTP or fluorescently-labeled dUTP), to the sections. Incubate in a humidified chamber.

  • Detection:

    • For biotin-labeled dUTPs, follow with an application of a streptavidin-horseradish peroxidase (HRP) conjugate and a suitable substrate (like DAB) to produce a colored precipitate.

    • For fluorescently-labeled dUTPs, proceed directly to counterstaining.

  • Counterstaining: Stain the nuclei with a counterstain such as hematoxylin (B73222) or DAPI to visualize all cells.

  • Imaging and Analysis: Mount the slides and image using a brightfield or fluorescence microscope. Quantify the percentage of TUNEL-positive cells (apoptotic index).

Protocol 3: Immunohistochemistry (IHC) for Cleaved Caspase-3

This protocol detects the activated form of caspase-3 in paraffin-embedded sections.

  • Tissue Preparation: Deparaffinize and rehydrate the tissue sections as described for the TUNEL assay.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) to unmask the antigen.

  • Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific antibody binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody specific for cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex and a DAB substrate.

  • Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.

  • Imaging and Analysis: Dehydrate, mount, and image the slides. Calculate the apoptotic index by counting the number of brown-stained (positive) cells relative to the total number of cells.

Conclusion

The validation of in vivo cell death imaging with histology is a multi-step process that requires careful planning and execution. While NIR-II fluorophores like FD-1080 offer powerful tools for deep-tissue imaging, the selection of a specific and validated cell death probe is essential for accurately assessing therapeutic response. By correlating the dynamic, functional data from fluorescent probes with the high-resolution, contextual information from histological methods like cleaved caspase-3 IHC and TUNEL assays, researchers can generate a robust and comprehensive understanding of a compound's biological activity. This integrated approach is critical for making informed decisions in the drug development pipeline.

References

A Comparative Guide to the Photostability of FD-1080 Free Acid and Other NIR-II Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of second near-infrared (NIR-II) window (1000-1700 nm) fluorescence imaging has revolutionized preclinical and clinical research, offering deeper tissue penetration and higher spatial resolution than traditional visible and NIR-I imaging. A critical parameter for any fluorophore is its photostability—the ability to resist photochemical degradation upon light exposure. This guide provides an objective comparison of the photostability of the NIR-II dye, FD-1080 free acid, against other commonly used NIR dyes, supported by experimental data.

Superior Photostability of FD-1080

FD-1080 is a small-molecule NIR-II fluorophore with both excitation and emission peaks within the NIR-II window (excitation ~1064 nm, emission ~1080 nm).[1] Published studies have consistently highlighted the superior photostability of FD-1080, particularly when compared to the widely used NIR-I dye, Indocyanine Green (ICG).[2]

One key study directly compared the photostability of FD-1080 with ICG in various biological media. When subjected to continuous laser irradiation for approximately 80 minutes at a power density of 0.33 W/cm², FD-1080 exhibited significantly less fluorescence decay compared to ICG, demonstrating its enhanced robustness for prolonged imaging experiments.[2]

Quantitative Photostability Comparison

To facilitate a clear comparison, the following table summarizes the photostability data for this compound and other relevant NIR dyes based on available literature. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and thus these values should be considered in the context of their respective experimental setups.

DyeDye ClassExcitation Wavelength (nm)Emission Wavelength (nm)Photostability PerformanceReference
FD-1080 Cyanine~1064~1080High: Maintained significantly higher fluorescence intensity compared to ICG after 80 min of continuous laser irradiation.[2]
Indocyanine Green (ICG) Cyanine~780~810Low: Showed rapid photobleaching, retaining only a small fraction of its initial fluorescence after prolonged irradiation.[2][3]
IR-820 Cyanine~793>900Good: No noticeable decrease in emission intensity after 60 min of continuous laser irradiation in serum.[4]
IR-1061 Cyanine~1064~1100Moderate: Stability is dependent on the encapsulating environment; can be unstable in aqueous solutions.[5][6]
IRDye800CW Cyanine~774~789Moderate: Retained approximately 62% of its fluorescence after 2 hours of continuous laser exposure.

Experimental Protocol: Photostability Assessment of NIR-II Dyes

The following is a generalized yet detailed protocol for assessing the photostability of NIR-II dyes, based on common methodologies found in the literature.

Objective: To quantify and compare the photobleaching rate of this compound against other NIR-II dyes under continuous laser irradiation.

Materials:

  • This compound

  • Comparative NIR-II dyes (e.g., ICG, IR-820, IR-1061)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fetal Bovine Serum (FBS)

  • 96-well black-walled, clear-bottom microplate

  • NIR-II fluorescence imaging system equipped with an appropriate laser source (e.g., 1064 nm for FD-1080) and detector (e.g., InGaAs camera)

  • Long-pass filters appropriate for the emission wavelengths of the dyes being tested.

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of each dye in an appropriate solvent (e.g., DMSO).

    • Dilute the stock solutions in PBS or a mixture of PBS and FBS to a final concentration of 10 µM in the wells of the 96-well plate. Prepare triplicate wells for each dye.

    • Include a blank control (PBS or PBS/FBS mixture without dye) to measure background signal.

  • Imaging System Setup:

    • Turn on the NIR-II imaging system and allow the laser and camera to warm up and stabilize.

    • Set the laser power density to a constant value (e.g., 0.5 W/cm²). It is crucial to use the same power density for all dyes being compared.

    • Select the appropriate long-pass filter to isolate the fluorescence emission of the dye being imaged.

  • Data Acquisition:

    • Place the 96-well plate in the imaging system.

    • Acquire an initial fluorescence image (t=0) for each well.

    • Begin continuous laser irradiation of the wells.

    • Acquire fluorescence images at regular time intervals (e.g., every 5 minutes) for a total duration of 60-120 minutes.

  • Data Analysis:

    • For each time point, quantify the mean fluorescence intensity of each well using image analysis software.

    • Subtract the mean background intensity from the mean intensity of each dye-containing well.

    • Normalize the fluorescence intensity of each well at each time point to its initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of irradiation time for each dye.

    • The rate of fluorescence decay is indicative of the dye's photostability. A slower decay rate signifies higher photostability.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for comparing the photostability of NIR-II dyes.

G cluster_prep Sample Preparation cluster_setup Imaging Setup cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Dye Stock Solutions B Dilute Dyes in PBS/FBS A->B C Aliquot into 96-well Plate B->C F Acquire Initial Image (t=0) C->F D Set Laser Power Density E Select Emission Filter D->E E->F G Continuous Laser Irradiation F->G H Acquire Images at Time Intervals G->H I Quantify Fluorescence Intensity H->I J Normalize to Initial Intensity I->J K Plot Intensity vs. Time J->K L Compare Photobleaching Rates K->L

Caption: Experimental workflow for NIR-II dye photostability comparison.

References

A Comparative Guide to FD-1080 and CH1055 for High-Resolution Brain Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a data-driven, head-to-head comparison of two leading near-infrared II (NIR-II) fluorescent dyes, FD-1080 and CH1055, for preclinical brain imaging applications.

This document synthesizes currently available data to provide an objective analysis of their photophysical characteristics, in vivo brain imaging performance, and typical experimental protocols. While direct comparative studies are not yet published, this guide aims to facilitate the selection of the most suitable imaging agent for specific research needs. Both FD-1080 and CH1055 are small-molecule organic dyes operating in the NIR-II window (1000-1700 nm), which allows for deeper tissue penetration and enhanced spatial resolution over conventional NIR-I imaging.

Quantitative Performance at a Glance

The following tables summarize key quantitative data for FD-1080 and CH1055 from published literature. It is important to note that these values are compiled from separate studies and direct comparisons should be made with consideration for potential variations in experimental setups.

Table 1: Photophysical Properties

PropertyFD-1080CH1055
Excitation Wavelength (nm) 1064[1][2][3]~750-808
Emission Wavelength (nm) 1080[1][2][3]~1055
Quantum Yield (QY) 0.31% (in ethanol)[2][3][4]5.94% (with Fetal Bovine Serum)[2][3][4][5][6]~0.3% (PEGylated form)[7]
Molecular Weight (Da) 765.31~970[8]

Table 2: In Vivo Brain Imaging Performance

ParameterFD-1080CH1055
Primary Application Brain vasculature imaging[1][2][3]Brain tumor imaging[1][8][9]
Signal-to-Background Ratio (SBR) 4.32 (hindlimb vessel, as an indicator)[4]Not Reported
Tumor-to-Background Ratio (TBR) Not Applicable2.7 (at 96h, targeted probe)[1]
Tumor-to-Normal Tissue (T/NT) Ratio Not Applicable4.25 ± 0.35 (at 24h, PEGylated)[5]
Spatial Resolution (FWHM, mm) 0.65 (sagittal sinus vessel)[4][10]Not Reported
Imaging Depth High tissue penetration demonstrated[1][3][10]~4 mm (for brain tumors)[8]
Pharmacokinetics Not explicitly detailed for brain clearance~90% renal excretion within 24 hours[8]

Experimental Protocols and Workflows

Reproducibility and methodological rigor are paramount in scientific research. Below are outlines of typical experimental workflows for brain imaging with FD-1080 and CH1055, based on published studies.

FD-1080 for Brain Vasculature Imaging

The general workflow for in vivo imaging of the brain's vascular network using FD-1080 in a murine model involves several key steps:

  • Probe Formulation: To enhance its fluorescence quantum yield and biocompatibility, FD-1080 is commonly complexed with Fetal Bovine Serum (FBS). A working solution is typically prepared by diluting a stock solution of FD-1080 in DMSO with a buffered saline solution.

  • Animal Preparation: Anesthetized mice are used for the imaging procedure to minimize movement artifacts.

  • Probe Administration: The FD-1080-FBS complex is administered via intravenous (i.v.) tail vein injection. A representative dosage is 200 μL of an 80 μM working solution.[9]

  • Imaging Setup: A dedicated NIR-II imaging system featuring a 1064 nm excitation laser and a sensitive InGaAs camera is required. The emission signal is collected using appropriate long-pass filters (e.g., 1100 nm or 1300 nm).

  • Image Capture: Imaging of the cerebral vasculature is typically initiated shortly after injection, around 10 to 20 minutes, to capture the dye's distribution in the bloodstream.[9]

  • Analysis: Post-acquisition analysis involves quantifying image quality through metrics such as the signal-to-background ratio (SBR) and the full width at half maximum (FWHM) of the imaged blood vessels.

FD1080_Workflow cluster_prep Probe Preparation cluster_animal In Vivo Procedure cluster_analysis Data Analysis FD1080 FD-1080 Stock (in DMSO) Working_Solution FD-1080-FBS Complex (Working Solution in PBS) FD1080->Working_Solution FBS Fetal Bovine Serum (FBS) FBS->Working_Solution Injection Intravenous Injection (Tail Vein) Working_Solution->Injection Animal Anesthetized Mouse Animal->Injection Imaging NIR-II Brain Imaging (1064 nm Excitation) Injection->Imaging 10-20 min post-injection Raw_Images Raw Image Acquisition Imaging->Raw_Images Analysis Image Analysis (SBR, FWHM) Raw_Images->Analysis Results Quantitative Results Analysis->Results

Caption: Workflow for FD-1080 brain vasculature imaging.

CH1055 for Brain Tumor Imaging

A typical protocol for the non-invasive transcranial imaging of brain tumors in a mouse model using a functionalized CH1055 probe is as follows:

  • Probe Formulation: CH1055 is often modified, for instance by PEGylation to create CH1055-PEG, which improves its pharmacokinetic properties. For targeted imaging, CH1055 can be conjugated to specific ligands such as antibodies or peptides.

  • Animal Model: An orthotopic brain tumor is established in a mouse model, for example, by implanting U87MG glioblastoma cells.

  • Probe Administration: The CH1055-based probe is administered intravenously.

  • Imaging Setup: A NIR-II imaging system equipped with an excitation source around 808 nm and an InGaAs detector is used. A long-pass filter (e.g., 1000 nm or 1200 nm) is placed before the detector to collect the emitted fluorescence.

  • Image Capture: Images are acquired at multiple time points after injection (e.g., 6, 24, and 96 hours) to track the accumulation of the probe within the tumor.[5]

  • Analysis: The effectiveness of tumor targeting and the resulting image contrast are quantified by calculating the tumor-to-normal tissue (T/NT) ratio or the tumor-to-background ratio (TBR).

CH1055_Workflow cluster_prep Probe Preparation cluster_animal In Vivo Procedure cluster_analysis Data Analysis CH1055 CH1055 Modification PEGylation or Ligand Conjugation CH1055->Modification Final_Probe CH1055-PEG or Targeted Probe Modification->Final_Probe Injection Intravenous Injection Final_Probe->Injection Animal Orthotopic Brain Tumor Mouse Model Animal->Injection Imaging Transcranial NIR-II Imaging (~808 nm Excitation) Injection->Imaging Time-course (e.g., 6, 24, 96h) Raw_Images Image Series Acquisition Imaging->Raw_Images Analysis Image Analysis (TBR, T/NT Ratio) Raw_Images->Analysis Results Targeting Efficacy & Contrast Assessment Analysis->Results

Caption: Workflow for CH1055 brain tumor imaging.

Concluding Remarks

Both FD-1080 and CH1055 are powerful tools for preclinical brain imaging in the NIR-II window. The 1064 nm excitation of FD-1080 may provide an edge in tissue penetration and spatial resolution, making it particularly suitable for cerebrovascular imaging.[3][4][10] Conversely, functionalized versions of CH1055 have demonstrated significant potential for non-invasive imaging of deep-seated brain tumors, with the added benefit of rapid renal clearance for the unbound probe.[8]

The selection of an appropriate agent will depend on the specific research objectives. For studies focused on high-resolution mapping of the cerebral vasculature, FD-1080 is a strong contender. For research involving brain tumors, especially those that can leverage targeted delivery and require rapid clearance of the imaging agent, CH1055 and its derivatives present a compelling choice.

To definitively ascertain the relative merits of these two promising NIR-II fluorophores, future head-to-head comparative studies under identical experimental conditions are essential. Such research would be of great value to the scientific community, enabling more informed decisions in the ongoing advancement of in vivo brain imaging.

References

Deeper Insights, Clearer Images: The Superiority of 1064 nm Excitation with FD-1080 Dye for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

A paradigm shift in preclinical and clinical imaging is underway, driven by the quest for non-invasive techniques that offer deeper tissue penetration and higher resolution. In this context, the second near-infrared (NIR-II) window (1000-1700 nm) has emerged as a frontier for fluorescence imaging. This guide provides a comprehensive comparison of the novel NIR-II fluorophore, FD-1080, excited at 1064 nm, against conventional dyes excited at 808 nm, highlighting the significant advantages of the former for high-fidelity in vivo imaging.

Researchers and drug development professionals constantly seek imaging modalities that can overcome the limitations of light scattering and tissue autofluorescence inherent in traditional visible and first near-infrared (NIR-I) window imaging. The development of dyes like FD-1080, with both excitation and emission profiles within the NIR-II window, represents a significant leap forward. Excitation at 1064 nm, in particular, unlocks unprecedented imaging depth and clarity, paving the way for more accurate disease diagnosis, treatment monitoring, and pharmacokinetic studies.

Key Performance Advantages of 1064 nm Excitation of FD-1080

The utilization of a 1064 nm laser for the excitation of FD-1080 offers profound benefits over the 808 nm excitation of conventional NIR dyes. These advantages stem from the physical properties of light at longer wavelengths and the unique spectral characteristics of FD-1080.

Enhanced Tissue Penetration

One of the most significant advantages of using longer wavelength excitation is the reduced scattering and absorption of light by biological tissues. This allows 1064 nm light to penetrate deeper into the tissue compared to 808 nm light.[1][2][3] Experimental data from in vivo imaging of mouse hindlimb vasculature demonstrates that excitation of FD-1080 at 1064 nm results in superior imaging resolution at greater depths compared to excitations at shorter wavelengths, including 808 nm.[4][5] A tissue penetration study showed that the NIR-II fluorescence signal of FD-1080 under 1064 nm excitation could resolve a capillary tube even under a 5 mm phantom, a depth not achievable with NIR-I light excitation.[1][2]

Superior Signal-to-Background Ratio (SBR)

Reduced autofluorescence from endogenous fluorophores in the NIR-II window, combined with decreased light scattering, leads to a significantly improved signal-to-background ratio (SBR).[6] In a direct comparison of imaging the left hindlimb of a mouse injected with an FD-1080-FBS complex, the SBR under 1064 nm excitation was 4.32, which was substantially higher than the SBRs ranging from 1.9 to 2.2 obtained with shorter excitation wavelengths.[1] This higher SBR allows for the clear delineation of fine biological structures.

Higher Imaging Resolution

The culmination of deeper penetration and higher SBR is a marked improvement in imaging resolution. For instance, when imaging the sagittal sinus vessel of a mouse, 1064 nm excitation of an FD-1080-FBS complex achieved a full width at half-maximum (FWHM) of 0.65 mm, whereas 808 nm excitation could only achieve a resolution of 1.43 mm.[1][2] Similarly, in tumor vasculature imaging, blood vessels measured under 1064 nm excitation had smaller FWHM values (318 and 516 μm) compared to those measured under 808 nm excitation (407 and 587 μm), indicating a higher resolution.[1]

Increased Maximum Permissible Exposure (MPE)

Laser safety is a critical consideration in any imaging experiment. The maximum permissible exposure (MPE) for skin to laser radiation is higher at 1064 nm (1 W/cm²) compared to 808 nm (0.33 W/cm²).[1] This allows for the use of higher laser power during imaging, which can further enhance the signal intensity without causing tissue damage, contributing to better image quality.

Improved Photostability

FD-1080 has demonstrated better photostability compared to the commonly used NIR-I dye, indocyanine green (ICG).[1][2] This allows for longer imaging sessions and dynamic studies without significant signal loss due to photobleaching.

Quantitative Performance Comparison

The following tables summarize the key performance metrics of FD-1080 excited at 1064 nm compared to other excitation wavelengths and dyes.

Parameter1064 nm Excitation (FD-1080)808 nm Excitation (FD-1080)808 nm Excitation (Typical NIR Dyes)Reference
Signal-to-Background Ratio (SBR) 4.32 (Hindlimb Vessel)1.9 - 2.2 (Hindlimb Vessel)Lower than FD-1080[1]
Imaging Resolution (FWHM) 0.47 mm (Hindlimb Vessel)Not specified for hindlimbLower resolution[1]
0.65 mm (Sagittal Sinus)1.43 mm (Sagittal Sinus)Lower resolution[1][2]
318 & 516 µm (Tumor Vessels)407 & 587 µm (Tumor Vessels)Lower resolution[1]
Maximum Permissible Exposure (MPE) 1 W/cm²0.33 W/cm²0.33 W/cm²[1]
Tissue Penetration Depth DeeperShallowerShallower[1][2][3]

Experimental Methodologies

To facilitate the replication and validation of these findings, detailed experimental protocols for key in vivo imaging experiments are provided below.

In Vivo Hindlimb Vasculature Imaging

Objective: To compare the imaging quality of hindlimb vasculature using FD-1080 under different excitation wavelengths.

Protocol:

  • Animal Model: Healthy nude mice are used for this procedure.

  • Probe Preparation: FD-1080 is encapsulated with fetal bovine serum (FBS) to form an FD-1080-FBS complex, which enhances its quantum yield.[4][5] The final concentration of the injected solution should be optimized for clear imaging.

  • Injection: The FD-1080-FBS complex is intravenously injected into the tail vein of the mouse.

  • Imaging System: A preclinical in vivo imaging system equipped with lasers of different wavelengths (e.g., 808 nm, 980 nm, 1064 nm) and an InGaAs camera for NIR-II detection is used. A long-pass filter (e.g., 1100 nm or 1300 nm) is placed before the camera to block the excitation light.

  • Image Acquisition: The mouse is anesthetized and placed on the imaging stage. Fluorescence images of the hindlimb are captured under excitation with different lasers. The laser power density should be kept below the MPE for each wavelength.

  • Data Analysis: The SBR is calculated by dividing the average fluorescence intensity of a blood vessel by the average intensity of the adjacent background tissue. The FWHM of the blood vessels is measured to quantify the imaging resolution.

In Vivo Brain Vessel Imaging

Objective: To assess the ability of FD-1080 to image cerebral vasculature through the intact skull.

Protocol:

  • Animal Model: Nude mice are used.

  • Probe Preparation and Injection: As described in the hindlimb imaging protocol.

  • Imaging System: Same as the hindlimb imaging protocol.

  • Image Acquisition: The anesthetized mouse is positioned to allow for imaging of the head. Fluorescence images of the brain vasculature are acquired under 808 nm and 1064 nm excitation.

  • Data Analysis: The FWHM of the sagittal sinus is measured to compare the imaging resolution at the two different excitation wavelengths.

Visualizing the Advantage: Workflows and Concepts

To better illustrate the concepts and experimental processes discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Probe Preparation & Animal Model cluster_imaging In Vivo Imaging cluster_analysis Data Analysis Animal Nude Mouse Injection Intravenous Injection Animal->Injection Probe FD-1080-FBS Complex Probe->Injection Imaging NIR-II Imaging System (808 nm & 1064 nm Lasers) Injection->Imaging SBR SBR Calculation Imaging->SBR FWHM FWHM Measurement Imaging->FWHM Comparison Comparative Analysis SBR->Comparison FWHM->Comparison

In Vivo Imaging Experimental Workflow

Light_Tissue_Interaction cluster_808 808 nm Excitation cluster_1064 1064 nm Excitation Source808 808 nm Laser Tissue808 Superficial Tissue Source808->Tissue808 High Scattering & Absorption Signal808 Lower SBR Lower Resolution Tissue808->Signal808 Source1064 1064 nm Laser Tissue1064 Deeper Tissue Source1064->Tissue1064 Low Scattering & Absorption Signal1064 Higher SBR Higher Resolution Tissue1064->Signal1064

Light-Tissue Interaction Comparison

Conclusion

The use of FD-1080 with 1064 nm excitation marks a significant advancement in in vivo fluorescence imaging. The experimental evidence overwhelmingly demonstrates its superiority over 808 nm excited dyes in terms of tissue penetration, signal-to-background ratio, and imaging resolution. These advantages, coupled with higher safety margins, position this technology as a powerful tool for researchers and clinicians in various fields, including oncology, neuroscience, and drug development. The ability to visualize deeper biological structures with greater clarity will undoubtedly accelerate our understanding of complex biological processes and the development of more effective therapies.

References

A Comparative Analysis of FD-1080 Free Acid and Indocyanine Green (ICG): Biodistribution and Clearance

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of in vivo imaging, particularly within the near-infrared (NIR) window, the selection of an appropriate fluorescent dye is paramount to achieving high-resolution and high-contrast images. This guide provides a comparative overview of the biodistribution and clearance profiles of a novel NIR-II fluorophore, FD-1080 free acid, and the well-established, FDA-approved NIR-I dye, Indocyanine Green (ICG). This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific research applications.

While extensive data exists for the in vivo behavior of ICG, it is important to note that comprehensive studies on the biodistribution and clearance of FD-1080 in its free acid form are not yet widely available in peer-reviewed literature. Much of the current research on FD-1080 utilizes it as a complex with fetal bovine serum (FBS) to enhance its quantum yield and stability in biological media.[1][2] This guide will present the available data for both agents and, where necessary, extrapolate potential characteristics of this compound based on existing information, clearly identifying any assumptions made.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key properties and in vivo biodistribution data for ICG. Due to the limited availability of specific data for this compound, a direct quantitative comparison of its biodistribution is not currently possible.

Table 1: Physicochemical and Optical Properties

PropertyFD-1080Indocyanine Green (ICG)
Excitation Maximum ~1064 nm[1][2]~780 nm (in blood/plasma)
Emission Maximum ~1080 nm[1][2]~820 nm (in blood/plasma)
Imaging Window NIR-IINIR-I
Quantum Yield 0.31% (can be increased to 5.94% with FBS)[1][2]Low, dependent on solvent and protein binding
Water Solubility Enhanced by sulphonic groups[2][3][4]Moderate

Table 2: Biodistribution of Intravenously Administered ICG in Mice (% Injected Dose per Gram of Tissue)

Data presented below is a representative summary from literature and may vary based on the specific experimental conditions.

Organ15 minutes post-injection60 minutes post-injection
Blood ~21.5%Decreased significantly
Liver ~14%Predominant site of accumulation
Spleen Lower accumulationLower accumulation
Lungs Lower accumulationLower accumulation
Kidneys Lower accumulationLower accumulation
Intestine ~21%Signal increases over time due to biliary excretion

Note on FD-1080 Biodistribution: While quantitative organ-specific data for this compound is not available, studies using FD-1080-FBS complexes for in vivo imaging have demonstrated high-resolution visualization of vasculature in the hindlimb and brain.[2] This suggests that, similar to ICG, it is distributed systemically via the bloodstream. However, its clearance pathways and organ-specific accumulation patterns remain to be elucidated. The introduction of sulphonic groups in its structure to enhance water solubility might influence its pharmacokinetic profile, potentially leading to different clearance mechanisms compared to ICG.[2][3][4]

Clearance Pathways

Indocyanine Green (ICG): ICG is rapidly cleared from the circulation, with a plasma half-life of approximately 2-4 minutes.[5] Its clearance is almost exclusively mediated by the liver. After intravenous injection, ICG quickly binds to plasma proteins, primarily albumin and lipoproteins, and is then taken up by hepatocytes.[6] It is subsequently excreted unmetabolized into the bile.[6] This rapid and specific hepatobiliary clearance is a defining characteristic of ICG.

This compound: The clearance pathway for this compound has not been definitively established in the literature. Given its enhanced water solubility, it is plausible that it may exhibit some degree of renal clearance in addition to or instead of hepatobiliary clearance. Further studies are required to determine its primary route of excretion.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for conducting biodistribution studies of ICG and a proposed protocol for this compound based on standard practices.

Biodistribution and Clearance of ICG in Mice

This protocol is based on methodologies described in published studies.[5][7]

1. Animal Model:

  • Healthy mice (e.g., Swiss Webster or BALB/c), 6-8 weeks old.

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Reagent Preparation:

  • Dissolve ICG powder in sterile water or phosphate-buffered saline (PBS) to the desired concentration (e.g., to achieve a final dose of 0.5 - 5 mg/kg).

3. Administration:

  • Administer the ICG solution intravenously via the tail vein. The injection volume is typically around 100-200 µL.

4. In Vivo Imaging (Optional):

  • At various time points post-injection (e.g., 5, 15, 30, 60 minutes), anesthetize the mice and perform whole-body NIR fluorescence imaging using an appropriate imaging system (e.g., IVIS Spectrum).

5. Sample Collection and Processing:

  • At predetermined time points (e.g., 15, 30, 60, 120 minutes), euthanize the mice.

  • Collect blood samples via cardiac puncture.

  • Perfuse the circulatory system with saline to remove blood from the organs.

  • Harvest major organs (liver, spleen, lungs, kidneys, heart, intestine, etc.).

  • Weigh each organ.

6. Quantification of ICG:

  • Homogenize the harvested organs.

  • Extract ICG from the tissue homogenates using a suitable solvent (e.g., a mixture of DMSO and water).

  • Quantify the amount of ICG in the extracts using a fluorescence spectrophotometer or by NIR fluorescence imaging of the homogenates.

  • Generate a standard curve using known concentrations of ICG to convert fluorescence intensity to the amount of ICG.

  • Express the data as a percentage of the injected dose per gram of tissue (%ID/g).

Proposed Protocol for Biodistribution and Clearance of this compound in Mice

This is a proposed protocol based on general in vivo imaging procedures for NIR-II dyes and standard biodistribution study designs, as specific literature is lacking.

1. Animal Model:

  • As described for ICG.

2. Reagent Preparation:

  • Dissolve this compound in a biocompatible solvent (e.g., PBS with a small amount of DMSO if necessary for solubility, followed by sterile filtration). The final concentration should be determined based on the desired imaging brightness and potential toxicity.

3. Administration:

  • Administer the FD-1080 solution intravenously via the tail vein.

4. In Vivo Imaging:

  • At various time points post-injection, perform whole-body NIR-II fluorescence imaging using an imaging system equipped with an appropriate laser for excitation (e.g., 1064 nm) and an InGaAs camera for detection.

5. Sample Collection and Processing:

  • As described for ICG. Additionally, collect urine and feces to assess renal and fecal excretion.

6. Quantification of FD-1080:

  • Homogenize organs and extract the dye. The optimal extraction solvent would need to be determined experimentally.

  • Quantify FD-1080 using a NIR-II fluorescence detection system.

  • Generate a standard curve and express the data as %ID/g.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_ICG ICG Clearance Pathway IV_ICG Intravenous ICG Administration Bloodstream ICG in Bloodstream (Bound to Plasma Proteins) IV_ICG->Bloodstream Rapid Distribution Liver Liver Uptake (Hepatocytes) Bloodstream->Liver Hepatic Clearance (t½ ≈ 2-4 min) Bile Excretion into Bile (Unmetabolized) Liver->Bile Feces Elimination in Feces Bile->Feces

Caption: Clearance pathway of Indocyanine Green (ICG).

cluster_workflow Biodistribution Study Workflow start Animal Acclimation prep Dye Preparation (FD-1080 or ICG) start->prep admin Intravenous Administration prep->admin imaging In Vivo Imaging (Time Points) admin->imaging euthanasia Euthanasia & Sample Collection (Blood, Organs, Excreta) imaging->euthanasia processing Organ Homogenization & Dye Extraction euthanasia->processing quant Fluorescence Quantification processing->quant analysis Data Analysis (%ID/g) quant->analysis end Results analysis->end

Caption: General experimental workflow for a biodistribution study.

References

Deeper Insights: A Quantitative Comparison of FD-1080 and Other Near-Infrared Fluorophores for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of in vivo imaging, selecting the optimal fluorophore is paramount to achieving high-resolution images at significant tissue depths. This guide provides a quantitative analysis of FD-1080's imaging depth compared to other commonly used near-infrared (NIR) fluorophores, supported by experimental data and detailed methodologies.

FD-1080, a novel fluorophore operating in the second near-infrared (NIR-II) window, has demonstrated significant advantages in deep-tissue imaging due to its long excitation and emission wavelengths, which minimize tissue autofluorescence and light scattering. This guide will delve into a direct comparison with established fluorophores like Indocyanine Green (ICG) and IRDye 800CW, providing a clear perspective on their relative performance.

Quantitative Imaging Depth Comparison

The following table summarizes the reported imaging depths for FD-1080 and other relevant fluorophores. It is important to note that these values are derived from various studies using different experimental setups, including tissue phantoms and in vivo models. This variability can influence the reported depths, and the data should be interpreted as a comparative guide rather than absolute values.

FluorophoreExcitation (nm)Emission (nm)Reported Imaging DepthExperimental Model
FD-1080 ~1064~1080> 5 mmTissue Phantom
ICG ~780~830< 10 mmIn Vivo
5-6 mmEx vivo model
≥ 4 mmIn Vivo (Liposome encapsulated)
IRDye 800CW ~774~789< 10 mmIn Vivo (Reflectance Imaging)
~5.3 mmIn Vivo (Muscle Tissue)

Experimental Protocol: Comparative Imaging Depth Analysis in Tissue Phantoms

To provide a standardized method for evaluating and comparing the imaging depth of different fluorophores, the following experimental protocol using a tissue-mimicking phantom is described.

Objective: To quantitatively assess and compare the maximum imaging depth of FD-1080, ICG, and IRDye 800CW using a tissue-mimicking phantom.

Materials:

  • Fluorophores: FD-1080, Indocyanine Green (ICG), IRDye 800CW.

  • Tissue Phantom: A solid phantom with optical properties mimicking biological tissue (e.g., gelatin or agar-based phantom with Intralipid and India ink to simulate scattering and absorption, respectively). The phantom should have channels or wells at varying known depths from the surface.

  • Imaging System: An in vivo imaging system capable of excitation and emission detection in the NIR-I and NIR-II ranges, equipped with appropriate filters for each fluorophore.

  • Capillary Tubes or Micro-wells: To contain the fluorophore solutions within the phantom.

  • Phosphate-Buffered Saline (PBS): For preparing fluorophore solutions.

Procedure:

  • Fluorophore Preparation: Prepare solutions of FD-1080, ICG, and IRDye 800CW at equimolar concentrations in PBS.

  • Phantom Loading: Fill the capillary tubes or micro-wells with the prepared fluorophore solutions.

  • Phantom Assembly: Embed the filled capillary tubes or wells at progressively increasing depths within the tissue phantom. Ensure the depths are accurately measured.

  • Image Acquisition:

    • Place the tissue phantom on the imaging stage.

    • Select the appropriate excitation and emission filter set for the first fluorophore (e.g., FD-1080).

    • Acquire fluorescence images, optimizing exposure time and other imaging parameters to achieve a good signal-to-noise ratio at the shallowest depth.

    • Maintain the same imaging parameters for all subsequent images of that fluorophore at different depths.

    • Repeat the image acquisition process for each of the other fluorophores (ICG and IRDye 800CW), using their respective optimal excitation and emission filter sets.

  • Data Analysis:

    • For each fluorophore, measure the fluorescence intensity from the region of interest (ROI) corresponding to the embedded capillary tube/well at each depth.

    • Measure the background fluorescence intensity from an adjacent area within the phantom at the same depth.

    • Calculate the Signal-to-Background Ratio (SBR) for each fluorophore at each depth.

    • Determine the maximum imaging depth for each fluorophore, defined as the deepest point where the SBR is statistically significant above the background (e.g., SBR > 3).

    • Plot the fluorescence intensity and SBR as a function of depth for each fluorophore to visualize the signal attenuation.

Visualizing the Workflow and Principles

To further clarify the experimental process and the underlying principles of deep-tissue imaging, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis p1 Prepare Fluorophore Solutions p2 Load into Capillary Tubes p1->p2 p3 Embed in Tissue Phantom p2->p3 i1 Position Phantom in Imager p3->i1 i2 Set Excitation/ Emission Filters i1->i2 i3 Acquire Images at Varying Depths i2->i3 a1 Measure Signal & Background i3->a1 a2 Calculate SBR a1->a2 a3 Determine Max Imaging Depth a2->a3 end Generate Comparison Table & Graphs a3->end Comparative Data

Experimental workflow for comparative imaging depth analysis.

Factors_Affecting_Imaging_Depth cluster_light_tissue Light-Tissue Interaction cluster_fluorophore Fluorophore Properties cluster_outcome Imaging Outcome scattering Photon Scattering deep_penetration Increased Imaging Depth scattering->deep_penetration Limits absorption Tissue Absorption absorption->deep_penetration Limits autofluorescence Autofluorescence high_sbr Improved SBR autofluorescence->high_sbr Reduces wavelength Longer Wavelength (NIR-II) wavelength->scattering Reduces wavelength->absorption Reduces wavelength->autofluorescence Minimizes quantum_yield High Quantum Yield quantum_yield->high_sbr Contributes to

Safety Operating Guide

Navigating the Disposal of FD-1080 Free Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

FD-1080 free acid is a solid, brown to black powder used in in vivo imaging.[1][2] Adherence to proper disposal protocols is crucial to mitigate potential environmental and health impacts. The following procedures are based on established guidelines for laboratory chemical waste management.

Core Principles for Chemical Waste Disposal

All laboratory personnel must treat chemical waste, including this compound and its solutions, as hazardous unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.[3] Key principles include:

  • Segregation: Never mix incompatible waste streams.[4] this compound waste should be collected separately from other chemical waste unless otherwise instructed by your institution's EHS department.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name (this compound), and associated hazards.[5]

  • Containment: Waste must be stored in appropriate, leak-proof containers that are compatible with the chemical.[6][7] Containers should be kept closed except when adding waste.[4][8]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended steps for the safe disposal of this compound.

1. Waste Collection:

  • Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, compatible waste container.

  • Liquid Waste: Solutions containing this compound, including experimental residues and contaminated solvents, should be collected in a dedicated, properly labeled hazardous waste container. Do not pour solutions down the drain.[8]

  • Contaminated Materials: Items such as gloves, pipette tips, and absorbent materials contaminated with this compound should be collected in a designated solid hazardous waste container.

2. Storage:

  • Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[5][8]

  • Ensure the SAA is away from general work areas and sources of ignition or heat.

  • Acids should be stored separately from bases, and oxidizing agents from reducing agents.[5]

3. Disposal Request:

  • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[3][8]

  • Provide a complete and accurate description of the waste, including the chemical name and quantity.

4. Decontamination of Empty Containers:

  • Empty containers of this compound must be thoroughly rinsed before being discarded as regular trash.

  • The first rinse should be collected and disposed of as hazardous waste.[9] For highly toxic chemicals, the first three rinses must be collected as hazardous waste. While the acute toxicity of FD-1080 is not fully documented, exercising caution is recommended.

  • After rinsing, deface or remove the original label before disposal.[3]

Quantitative Data Summary

ParameterValueSource
Chemical StateSolid[1]
ColorBrown to black[1]
Excitation (Ex)~1064 nm[2][10]
Emission (Em)~1080 nm[2][10]
Recommended Storage (Stock)-20°C or -80°C in the dark[1]

Experimental Workflow and Disposal Pathway

The following diagram illustrates the decision-making process and workflow for the proper handling and disposal of this compound waste in a laboratory setting.

This compound Disposal Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Disposal A This compound Use (Solid or Solution) B Solid Waste (Unused chemical, contaminated labware) A->B C Liquid Waste (Solutions, rinsates) A->C D Collect in Labeled Hazardous Waste Container B->D Segregate Solids C->D Segregate Liquids E Store in Designated Satellite Accumulation Area (SAA) D->E F Contact Environmental Health & Safety (EHS) for Pickup E->F G Professional Waste Disposal F->G

Caption: Workflow for the safe disposal of this compound.

This guidance is intended to supplement, not replace, your institution's specific chemical hygiene and hazardous waste management plans. Always consult with your local EHS department for detailed procedures and regulatory requirements. By adhering to these protocols, researchers can ensure the safe and responsible handling of this compound, fostering a culture of safety and environmental stewardship within the scientific community.

References

Personal protective equipment for handling FD-1080 free acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling FD-1080 free acid. As a novel fluorophore with excitation and emission in the NIR-II region, its safe handling is paramount in research and development settings.[1][2][3] This document is intended to be a primary resource for laboratory safety and chemical handling, ensuring the well-being of all personnel.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on general best practices for handling acidic, solid chemical compounds. It is crucial to supplement this information with your institution's specific safety protocols.

I. Personal Protective Equipment (PPE)

Your first line of defense against chemical exposure is appropriate PPE. The following table summarizes the recommended PPE for handling this compound, which is described as a brown to black solid powder.[1]

Protection Type Required PPE Specifications & Best Practices
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes and should always be worn over goggles when handling the powder or solutions.[4][5][6]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for handling acids.[6] Double gloving can provide extra protection.[4] Discard gloves immediately if they become contaminated or show any signs of degradation.[7]
Body Protection Chemical-Resistant Lab Coat or ApronA lab coat is the minimum requirement.[7] For larger quantities, an impervious apron should be worn.[7] Ensure clothing is fully buttoned or fastened.
Respiratory Protection N95 Respirator or HigherWhen handling the powder outside of a certified chemical fume hood, a respirator is necessary to prevent inhalation of fine particles.[6] Ensure proper fit testing of any respirator used.[6]
Foot Protection Closed-Toed ShoesShoes should fully cover the feet to protect against spills.

II. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for minimizing risk.

A. Preparation and Engineering Controls:

  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[4][5]

  • Emergency Equipment: Before starting, ensure you know the location of and have clear access to an emergency eyewash station and safety shower.[4]

  • Spill Kit: Have a chemical spill kit readily available. This should include neutralizing agents and absorbent materials.[5][7]

  • Container Inspection: Visually inspect the chemical container for any signs of damage or leaks before moving it.

B. Handling and Experimental Protocol:

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Transferring the Chemical:

    • When handling the solid powder, use a scoop or spatula to avoid generating dust.

    • If creating a solution, always add the acid (solid or stock solution) to the solvent slowly. Never add solvent to the acid.[7]

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

    • Skin Contact: Promptly wash the affected skin with plenty of water.[8] Remove any contaminated clothing. If irritation occurs, seek medical attention.[9]

    • Inhalation: Move the exposed individual to fresh air at once. If breathing is difficult, administer oxygen. Seek medical attention.[8]

    • Ingestion: Do not induce vomiting. If the person is conscious, have them drink two glasses of water. Seek immediate medical attention.[9]

III. Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.

  • Neutralization: Do not attempt to neutralize the waste unless you are trained to do so and it is part of your institution's approved waste disposal protocol.

  • Waste Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

IV. Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling & Experimentation cluster_disposal Post-Experiment & Disposal cluster_emergency Emergency Response prep_area Designate Work Area (Fume Hood) check_emergency Verify Emergency Equipment (Eyewash, Shower, Spill Kit) prep_area->check_emergency don_ppe Don Appropriate PPE check_emergency->don_ppe handle_solid Handle Solid Compound Carefully don_ppe->handle_solid Proceed to Handling prep_solution Prepare Solution (Add Acid to Solvent) handle_solid->prep_solution run_experiment Conduct Experiment prep_solution->run_experiment collect_waste Segregate & Collect Waste (Solid & Liquid) run_experiment->collect_waste Proceed to Disposal label_waste Label Waste Containers collect_waste->label_waste store_waste Store Waste Securely label_waste->store_waste dispose Dispose via EHS store_waste->dispose spill Spill Evacuate & Alert Evacuate & Alert spill->Evacuate & Alert Use Spill Kit Use Spill Kit spill->Use Spill Kit exposure Personal Exposure Use Eyewash/Shower Use Eyewash/Shower exposure->Use Eyewash/Shower Seek Medical Attention Seek Medical Attention exposure->Seek Medical Attention

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.